Technical Documentation Center

3-Fluoro-1-oxy-pyridine-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Fluoro-1-oxy-pyridine-2-carbonitrile: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, also known as 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, also known as 3-Fluoro-2-cyanopyridine N-oxide. This molecule is a functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a pyridine N-oxide, a fluorine atom, and a nitrile group offers a versatile platform for developing novel compounds.

Molecular Structure and Physicochemical Properties

3-Fluoro-1-oxy-pyridine-2-carbonitrile is a derivative of pyridine featuring three key functional groups that dictate its chemical behavior. The central scaffold is a pyridine ring, where the nitrogen atom has been oxidized to an N-oxide. This modification significantly alters the electronic properties of the aromatic system.

The N-oxide group increases the electron density at the C2 and C4 positions through resonance, while also acting as a strong electron-withdrawing group via induction. This dual nature is crucial for its reactivity.[1] The fluorine atom at the C3 position and the nitrile group at the C2 position are both strongly electron-withdrawing, further influencing the molecule's electrophilicity and reactivity.

Table 1: Physicochemical Properties

Property3-Fluoro-2-pyridinecarbonitrile (Precursor)3-Fluoro-1-oxy-pyridine-2-carbonitrile (Predicted)Justification for Prediction
CAS Number 97509-75-6[2]Not Assigned-
Molecular Formula C₆H₃FN₂C₆H₃FN₂OAddition of one oxygen atom.
Molecular Weight 122.10 g/mol 138.10 g/mol Addition of one oxygen atom.
Appearance White crystals[2]White to off-white solidN-oxidation typically does not drastically alter color for such structures.
Melting Point 27-32 °C[3]> 100 °CThe N-oxide introduces a strong dipole moment, increasing intermolecular forces and significantly raising the melting point.[4]
Solubility Soluble in organic solvents.Increased solubility in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, DMF).The N-oxide group is highly polar and a strong hydrogen bond acceptor.[4]
Dipole Moment LowerSignificantly HigherPyridine N-oxide (4.37 D) has a much higher dipole moment than pyridine (2.03 D).[1]
Basicity (pKa) LowerWeaker Base (Predicted pKa < 1)The pKa of pyridine N-oxide (0.79) is much lower than that of pyridine (5.2), indicating significantly reduced basicity.[1]

Synthesis and Purification

The most direct and reliable method for the preparation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is the N-oxidation of its readily available precursor, 3-Fluoro-2-pyridinecarbonitrile. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[5]

Synthesis Precursor 3-Fluoro-2-pyridinecarbonitrile Product 3-Fluoro-1-oxy-pyridine-2-carbonitrile Precursor->Product N-Oxidation Reagent m-CPBA Dichloromethane (DCM) Room Temperature Reagent->Precursor

Figure 1: Synthetic pathway for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Experimental Protocol: N-Oxidation

Rationale: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting material and is inert to the oxidizing conditions. The reaction is typically run at room temperature. m-CPBA is chosen for its reliability and generally clean reaction profiles. The byproduct, meta-chlorobenzoic acid, can be easily removed by a basic wash.

  • Dissolution: Dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the stirred solution, add m-CPBA (approx. 1.2-1.5 eq) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peracid and the acidic byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol to yield the pure 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized product relies on standard spectroscopic techniques. Below are the predicted key features based on analogous structures.[6][7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Three aromatic protons will be observed. Compared to the starting material, the proton at C6 will experience a significant downfield shift due to the deshielding effect of the N-oxide group. Protons at C4 and C5 will also show shifts.
¹³C NMR The carbon atoms attached to the nitrogen (C2 and C6) will be significantly shifted downfield. The C-F coupling constant will be observable for C3 and adjacent carbons. The nitrile carbon (C≡N) will appear around 115-120 ppm.
¹⁹F NMR A singlet or a multiplet (depending on coupling to adjacent protons) is expected in the typical range for an aryl fluoride. The chemical shift will be influenced by the electronic environment created by the N-oxide and nitrile groups.
IR Spectroscopy A strong absorption band for the N-O stretch is expected around 1250-1300 cm⁻¹. The C≡N stretch will be observed around 2220-2240 cm⁻¹.
Mass Spec (ESI+) The [M+H]⁺ ion should be observed at m/z = 139.03.

Chemical Reactivity and Synthetic Applications

The combination of the N-oxide, fluorine, and nitrile functionalities makes 3-Fluoro-1-oxy-pyridine-2-carbonitrile a highly versatile intermediate. Its reactivity is governed by the interplay of these groups, opening several avenues for further chemical modification.

Reactivity cluster_main Reactivity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile cluster_noxide N-Oxide Reactions cluster_fluorine Fluorine Reactions cluster_nitrile Nitrile Reactions Core 3-Fluoro-1-oxy- pyridine-2-carbonitrile Deoxygenation Deoxygenation (e.g., PCl₃, PPh₃) Core->Deoxygenation Forms 3-Fluoro-2- pyridinecarbonitrile C4_Sub Activation of C4 (Nucleophilic Attack) Core->C4_Sub Directs substitution to C4 position SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-OH, R-NH₂) Core->SNAr Displacement of Fluorine Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Forms Carboxylic Acid or Amide Reduction Reduction (e.g., H₂, Raney Ni) Core->Reduction Forms Aminomethyl group

Figure 2: Key reaction pathways for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Reactions at the N-Oxide Group
  • Deoxygenation: The N-oxide can be readily deoxygenated to regenerate the parent pyridine, 3-Fluoro-2-pyridinecarbonitrile. This is useful if the N-oxide was used as a temporary activating or protecting group. Common reagents include trivalent phosphorus compounds like PCl₃ or PPh₃.[5]

  • Activation for Nucleophilic Attack: The N-oxide group strongly activates the C2 and C4 positions for nucleophilic attack. While the C2 position is blocked by the nitrile group, the C4 position becomes a prime site for functionalization, a reaction that is difficult to achieve on the parent pyridine.[1]

Reactions at the Fluorine Atom
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C3 position is susceptible to displacement by various nucleophiles. This reaction is a powerful tool for introducing new functional groups. The electron-withdrawing nature of the adjacent nitrile group and the N-oxide enhances the electrophilicity of the C3 carbon, facilitating this substitution. Common nucleophiles include alkoxides, phenoxides, and amines.[2] This pathway is highly valuable for building molecular complexity in drug discovery programs.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. This provides a route to 3-fluoro-1-oxy-picolinic acid derivatives, which are important scaffolds in medicinal chemistry.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic side chain, which can be crucial for modulating the pharmacological properties of a lead compound.

Applications in Research and Development

The unique chemical properties of 3-Fluoro-1-oxy-pyridine-2-carbonitrile position it as a valuable building block for:

  • Drug Discovery: The fluorinated pyridine motif is present in numerous approved drugs.[8] The ability to selectively functionalize this scaffold at multiple positions (C3 via SNAr, C4 via N-oxide activation, and C2 via nitrile chemistry) allows for the rapid generation of diverse compound libraries for screening.

  • Agrochemicals: Pyridine-based structures are also prevalent in modern pesticides and herbicides.[9]

  • Materials Science: The polar and rigid nature of the molecule, combined with its potential for functionalization, makes it an interesting candidate for the synthesis of novel organic materials with specific electronic or photophysical properties.[2]

Safety and Handling

Based on the safety data for the precursor, 3-Fluoro-2-pyridinecarbonitrile, this compound should be handled with care. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Fluoro-1-oxy-pyridine-2-carbonitrile is a strategic building block with a rich and versatile chemical profile. While specific experimental data is sparse, a comprehensive understanding of its properties and reactivity can be constructed from the well-established chemistry of its constituent functional groups. Its synthesis is straightforward from a commercially available precursor, and its multiple reactive sites provide a powerful platform for the design and synthesis of novel molecules in pharmaceutical and materials research. This guide provides a foundational understanding to enable researchers to effectively utilize this promising chemical entity in their work.

References

  • N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017). [Link]

  • Postovoy, P. A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • PubChem. Pyridine, 3-fluoro-, 1-oxide. [Link]

  • Google Patents. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • Baran Lab. (2012). Pyridine N-Oxides. [Link]

  • Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]

  • Pinto, D. C. G. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [Link]

Sources

Exploratory

A Technical Guide to 3-Fluoro-2-pyridinecarbonitrile: Synthesis, Properties, and Applications

Disclaimer: The requested compound, 3-Fluoro-1-oxy-pyridine-2-carbonitrile, is not readily found in established chemical literature and databases. This guide will therefore focus on the closely related and well-documente...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The requested compound, 3-Fluoro-1-oxy-pyridine-2-carbonitrile, is not readily found in established chemical literature and databases. This guide will therefore focus on the closely related and well-documented compound, 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6). This decision is based on the structural similarity and the likelihood that the "1-oxy" designation may have been an intended reference to a potential synthetic precursor or a related N-oxide derivative.

Introduction

3-Fluoro-2-pyridinecarbonitrile, also known as 2-Cyano-3-fluoropyridine, is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and a nitrile group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules.[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, a common strategy in pharmaceutical development.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 3-Fluoro-2-pyridinecarbonitrile.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-2-pyridinecarbonitrile consists of a pyridine ring substituted with a fluorine atom at the 3-position and a nitrile group at the 2-position.

Molecular Diagram

Caption: Molecular Structure of 3-Fluoro-2-pyridinecarbonitrile.

Physicochemical Data
PropertyValueSource
CAS Number 97509-75-6[1][3]
Molecular Formula C₆H₃FN₂[1][3]
Molecular Weight 122.10 g/mol [1]
Appearance White to almost white crystals or powder[1][3]
Melting Point 27-32 °C[1][3]
Purity >96%
SMILES Fc1cccnc1C#N
InChI 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H

Synthesis of 3-Fluoro-2-pyridinecarbonitrile

The synthesis of 3-fluoro-2-pyridinecarbonitrile can be achieved through various synthetic routes. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. The following is a representative synthetic protocol.

Synthetic Workflow Diagram

G start Starting Material (e.g., 2-Chloro-3-fluoropyridine) reaction Reaction Mixture Heat under inert atmosphere start->reaction 1. Add to reaction vessel reagent Cyanating Agent (e.g., CuCN) reagent->reaction 2. Introduce cyanating agent solvent Solvent (e.g., DMF, NMP) solvent->reaction 3. Dissolve in solvent product 3-Fluoro-2-pyridinecarbonitrile workup Work-up (Quenching, Extraction) reaction->workup 4. Monitor for completion purification Purification (e.g., Column Chromatography) workup->purification 5. Isolate crude product purification->product 6. Obtain pure product

Caption: General workflow for the synthesis of 3-Fluoro-2-pyridinecarbonitrile.

Experimental Protocol: Cyanation of 2-Chloro-3-fluoropyridine

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Chloro-3-fluoropyridine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-chloro-3-fluoropyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Under a constant flow of inert gas, add anhydrous DMF or NMP to dissolve the reactants.

  • Heat the reaction mixture to a temperature of 150-180 °C. The optimal temperature may vary and should be determined through reaction monitoring.

  • Maintain the reaction at this temperature and monitor its progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-fluoro-2-pyridinecarbonitrile.

Applications in Research and Development

3-Fluoro-2-pyridinecarbonitrile serves as a key intermediate in the synthesis of various functional molecules.

  • Pharmaceuticals: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been incorporated into negative allosteric modulators of glutamate receptors, which are targets for treating central nervous system disorders.[1]

  • Materials Science: It is a building block for aggregation-induced emission (AIE) molecules and phosphorescent dyes.[1] The fluorinated pyridinecarbonitrile moiety can be attached to various chromophores to tune the photophysical properties of the resulting materials.[1]

  • Bioorthogonal Chemistry: This compound can be used to prepare tetrazines through reactions with hydrazine. The resulting tetrazines are useful reagents in bioorthogonal chemistry for applications such as ligation and cycloaddition reactions.[1]

Safety and Handling

3-Fluoro-2-pyridinecarbonitrile is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or respirator when handling the solid.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

Conclusion

3-Fluoro-2-pyridinecarbonitrile is a versatile and valuable building block in modern organic synthesis. Its unique combination of a fluorinated pyridine ring and a nitrile functional group provides a platform for the development of novel pharmaceuticals, advanced materials, and tools for chemical biology. Further exploration of its reactivity and applications is likely to yield new and important discoveries.

References

  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. [Link]

  • Pyridine, 3-fluoro-, 1-oxide | C5H4FNO | CID 123084 - PubChem. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Foundational

A Guide to the Synthetic Utility of 3-Fluoro-1-oxy-pyridine-2-carbonitrile: Mechanism and Application

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a significant portion of FDA-approved pharmaceuticals.[1][2] Strategic functionalization of this heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a significant portion of FDA-approved pharmaceuticals.[1][2] Strategic functionalization of this heterocycle is paramount for tuning molecular properties. This technical guide delves into the core mechanistic principles governing the reactivity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a highly versatile and activated building block. We will dissect the synergistic interplay between the N-oxide, 2-cyano, and 3-fluoro functionalities that dictates its primary mode of action: nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique electronic characteristics for the synthesis of complex molecular architectures.

The Core Directive: A Triad of Functionality

The synthetic behavior of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is not governed by a single feature, but by the powerful electronic synergy of its three key functional groups. Understanding this triad is fundamental to predicting and exploiting its reactivity.

  • The Activating Power of the N-Oxide Group: The N-oxide functionality is the primary activator of the pyridine ring. By withdrawing electron density through resonance, it renders the ring electron-deficient and, therefore, highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4] This dipolar nature not only enhances electrophilicity but also serves as a removable directing group; the oxygen can be readily removed post-functionalization using reagents like phosphorus trichloride (PCl₃) to yield the parent pyridine.[3][5]

  • The Influence of the 2-Cyano Group: The nitrile group at the C2 position acts as a potent electron-withdrawing group through both inductive and resonance effects.[4] This further amplifies the electrophilicity of the pyridine ring. Critically, during a nucleophilic attack, the cyano group provides exceptional resonance stabilization for the negatively charged intermediate (the Meisenheimer complex), lowering the activation energy of the reaction.

  • The Role of the 3-Fluoro Substituent: The fluorine atom at the C3 position is the linchpin of this molecule's primary application. While typically part of one of the strongest bonds in organic chemistry, fluorine's extreme electronegativity powerfully polarizes the C-F bond.[6] In an already electron-poor aromatic system, this polarization makes the C3 carbon a prime target for nucleophilic attack. In the context of SNAr reactions, fluorine's ability to stabilize the transition state of the rate-determining nucleophilic addition step often makes it an excellent leaving group, frequently superior to heavier halogens.[4]

G cluster_molecule 3-Fluoro-1-oxy-pyridine-2-carbonitrile cluster_effects Resulting Reactivity Molecule Pyridine Ring N-Oxide N-Oxide (C1) Activation Ring Activation (Electron Deficiency) N-Oxide->Activation Cyano Cyano (C2) Cyano->Activation Stabilization Intermediate Stabilization Cyano->Stabilization Fluorine Fluorine (C3) Leaving_Group Leaving Group (SNA_r Target) Fluorine->Leaving_Group Reactivity High Susceptibility to Nucleophilic Aromatic Substitution at C3 Activation->Reactivity Stabilization->Reactivity Leaving_Group->Reactivity

Primary Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The dominant mechanism of action for 3-Fluoro-1-oxy-pyridine-2-carbonitrile in organic synthesis is the nucleophilic aromatic substitution (SNAr) pathway, wherein the fluoride at the C3 position is displaced.

The process is a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C3 carbon, breaking the aromatic π-system and forming a tetrahedral intermediate.

  • Formation of Meisenheimer Complex: This intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen of the N-oxide and the nitrogen of the cyano group, which provides significant stabilization.

  • Elimination & Rearomatization: The complex collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the pyridine ring to yield the 3-substituted product.

// Nodes Reactant [label="Reactant\n(3-Fluoro-1-oxy-pyridine-2-carbonitrile)"]; Nucleophile [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="Product\n(3-Substituted Pyridine N-oxide)"]; LeavingGroup [label="F⁻", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactant -> Intermediate [label="+ Nu⁻\n(Addition)"]; Intermediate -> Product [label="- F⁻\n(Elimination)"]; Intermediate -> LeavingGroup [style=dashed, arrowhead=none];

// Invisible nodes for layout {rank=same; Reactant; Nucleophile} {rank=same; Product; LeavingGroup} }

Data Presentation: Expected Reactivity with Common Nucleophiles

The enhanced electrophilicity of the C3 position allows for reactions with a wide range of nucleophiles.

Nucleophile ClassExample ReagentTypical ProductRelative Reactivity
N-Nucleophiles Primary/Secondary Amines, Anilines3-Amino-pyridine-2-carbonitrile N-oxideHigh
O-Nucleophiles Alkoxides, Phenoxides3-Alkoxy/Phenoxy-pyridine-2-carbonitrile N-oxideModerate to High
S-Nucleophiles Thiolates, Thiophenoxides3-(Alkyl/Aryl)thio-pyridine-2-carbonitrile N-oxideHigh
C-Nucleophiles Enolates, Organometallics3-Alkyl/Aryl-pyridine-2-carbonitrile N-oxideModerate (Base sensitive)

Field-Proven Insights: Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear methodology for common transformations involving 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This workflow describes a robust method for synthesizing 3-amino-substituted pyridine N-oxides, which are valuable intermediates in pharmaceutical development.

Materials:

  • 3-Fluoro-1-oxy-pyridine-2-carbonitrile (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Reaction vessel, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)

Methodology:

  • To a dry reaction vessel under an inert atmosphere, add 3-Fluoro-1-oxy-pyridine-2-carbonitrile, the chosen anhydrous solvent, and the inorganic base.

  • Stir the resulting suspension and add the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS) until consumption of the starting material is observed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water. The product may precipitate or can be extracted.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.

Self-Validation: The formation of the desired product can be confirmed by ¹H NMR (disappearance of the characteristic doublet-of-doublets for the proton at C4 coupled to the C3-fluorine) and ¹⁹F NMR (disappearance of the starting material's fluorine signal). Mass spectrometry will confirm the expected molecular weight of the product.

G Start Setup Reaction Vessel (Inert Atmosphere) AddReagents Add Reactant, Solvent, Base Start->AddReagents AddNucleophile Add Amine Nucleophile AddReagents->AddNucleophile Heat Heat to 80-120 °C AddNucleophile->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Quench with Water Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate & Purify Extract->Purify End Characterize Product (NMR, MS) Purify->End

Protocol 2: Post-Substitution Deoxygenation

To access the corresponding 3-substituted-pyridine-2-carbonitrile, the N-oxide can be efficiently removed.

Materials:

  • 3-Substituted-1-oxy-pyridine-2-carbonitrile (from Protocol 1) (1.0 eq)

  • Anhydrous solvent (e.g., Chloroform, Acetonitrile)

  • Phosphorus trichloride (PCl₃) (1.2 - 1.5 eq)

  • Reaction vessel, magnetic stirrer, ice bath, inert atmosphere

Methodology:

  • Dissolve the N-oxide starting material in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) dropwise. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by pouring it over ice and neutralizing with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify as needed.

Trustworthiness & Safety: Phosphorus trichloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Authoritative Grounding & Applications

The strategic incorporation of fluorine into heterocyclic systems is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The 3-fluoropyridine motif, in particular, is a valuable component in many biologically active compounds.[8] Molecules synthesized from 3-Fluoro-1-oxy-pyridine-2-carbonitrile serve as key intermediates for:

  • Pharmaceuticals: The resulting 3-amino, 3-alkoxy, and 3-thioether pyridine derivatives are crucial building blocks for kinase inhibitors, central nervous system agents, and other therapeutic candidates.[9][10]

  • Agrochemicals: Similar to pharmaceuticals, these scaffolds are used to develop next-generation herbicides and fungicides.[10]

  • Materials Science: The electron-deficient nature of the resulting pyridine core makes these compounds interesting for developing materials with specific electronic properties, such as aggregation-induced emission (AIE) molecules.[9]

References

  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances.
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. UKEssays.
  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. Ossila.
  • A Comparative Analysis of 2-Chloro-3-Cyano- Pyridine 1-Oxide and 2-Bromo-3-Cyanopyridine 1-Oxide in Nucleophilic Aromatic Substitution. Benchchem.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Molbank.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • Application Notes and Protocols: Synthesis of 2-Cyanopyridine from Pyridine N-oxide. Benchchem.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC.
  • Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
  • Pyridine N-Oxides. Baran Lab.
  • The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Recent trends in the chemistry of pyridine N-oxides. arkat usa.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

Sources

Exploratory

Preliminary Investigation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile Toxicity: Mechanistic Insights and Preclinical Evaluation Protocols

Executive Summary The compound 3-Fluoro-1-oxy-pyridine-2-carbonitrile (CAS: 1344734-69-5) represents a highly functionalized aza-heterocycle with significant potential in both medicinal chemistry (as a hypoxia-activated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Fluoro-1-oxy-pyridine-2-carbonitrile (CAS: 1344734-69-5) represents a highly functionalized aza-heterocycle with significant potential in both medicinal chemistry (as a hypoxia-activated prodrug) and agrochemical development. However, the exact combination of an N-oxide moiety, a highly electronegative fluorine atom, and an electrophilic cyano group creates a complex toxicological profile. This whitepaper synthesizes current mechanistic paradigms to provide an authoritative, step-by-step guide for the preliminary investigation of its toxicity, ensuring that drug development professionals can rigorously evaluate its safety and bioactivation pathways.

Chemical Profile & Mechanistic Rationale

To design an effective toxicological investigation, one must first understand the causality behind the molecule's reactivity. The toxicity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is not static; it is highly dependent on the cellular microenvironment and metabolic biotransformation.

The N-Oxide Switch: Hypoxia-Selective Bioreduction

Heterocyclic N-oxides are frequently utilized as bioreductive prodrugs designed to exploit the low-oxygen (hypoxic) environments characteristic of solid tumors[1]. Under normoxic conditions, the N-oxide moiety remains relatively stable and exhibits lower systemic toxicity. However, in hypoxic environments, intracellular reductases rapidly reduce the N-oxide to its parent aza-arene, 3-fluoro-2-cyanopyridine [1]. This active metabolite is significantly more cytotoxic, meaning the compound's toxicity profile will drastically shift depending on tissue oxygenation levels.

The Fluoro-Cyano Pharmacophore: Electrophilicity and Oxidative Stress

Once reduced to 3-fluoro-2-cyanopyridine, the molecule becomes a potent electrophile. The parent scaffold, 2-cyanopyridine, is known to be harmful if swallowed (GHS Category 4, LD50 ~726-960 mg/kg) and toxic in contact with skin (GHS Category 3)[2][3]. The addition of a fluorine atom at the C-3 position further withdraws electron density from the pyridine ring, making the cyano carbon highly susceptible to nucleophilic attack. In biological systems, this leads to the rapid covalent binding and depletion of intracellular glutathione (GSH). Similar to the hepatotoxicity model of acetaminophen (APAP), where the reactive intermediate NAPQI depletes GSH, the depletion of GSH by 3-fluoro-2-cyanopyridine leaves hepatocytes vulnerable to severe oxidative damage, leading to cellular necrosis and apoptosis[4].

Metabolic Clearance: N-Glucuronidation

For systemic clearance, aromatic N-heterocycles bearing cyano groups (such as the related compound FYX-051) predominantly undergo Phase II metabolism via direct N-glucuronidation and N-glucosidation catalyzed by UDP-glucuronosyltransferases (UGTs)[5]. Understanding this pathway is critical, as species-specific differences in UGT expression will directly impact the half-life and systemic toxicity of the compound in preclinical animal models.

Pathway N_Oxide 3-Fluoro-1-oxy-pyridine-2-carbonitrile (Prodrug / Low Toxicity) Hypoxia Hypoxic Environment (Cellular Reductases) N_Oxide->Hypoxia Bioreduction Metabolism UGT Enzymes (N-Glucuronidation) N_Oxide->Metabolism Phase II Active 3-Fluoro-2-cyanopyridine (Highly Electrophilic) Hypoxia->Active GSH GSH Depletion & Oxidative Stress Active->GSH Covalent Binding Clearance Renal Excretion (Detoxification) Metabolism->Clearance CellDeath Hepatocyte Necrosis & Apoptosis GSH->CellDeath

Caption: Bioreductive activation of the N-oxide prodrug and subsequent toxicity pathways.

Experimental Protocols for Toxicity Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in the mechanistic rationale outlined above, utilizing internal controls to verify the specific pathways of toxicity.

Protocol A: In Vitro Hypoxia-Selective Cytotoxicity & GSH Depletion

Purpose: To validate the hypothesis that the N-oxide acts as a hypoxia-activated prodrug and that its active metabolite induces toxicity via GSH depletion. Self-Validating Logic: By running parallel assays in normoxic (21% O₂) and hypoxic (1% O₂) environments, any differential toxicity directly isolates the effect of the N-oxide bioreduction.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human hepatocellular carcinoma cells (HepG2) in two identical 96-well plates at a density of 1×104 cells/well. Allow 24 hours for adherence.

  • Environmental Segregation: Transfer Plate A to a standard normoxic incubator (21% O₂, 5% CO₂, 37°C). Transfer Plate B to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂, 37°C) for 4 hours prior to dosing to upregulate cellular reductases.

  • Compound Dosing: Treat both plates with a concentration gradient of 3-Fluoro-1-oxy-pyridine-2-carbonitrile (0.1 μM to 1000 μM). Include Tirapazamine as a positive hypoxia-selective control, and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Incubate both plates in their respective environments for 48 hours.

  • GSH Quantification (Ellman’s Assay): Lyse a subset of wells. Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The electrophilic active metabolite will have bound free sulfhydryl groups; therefore, a decrease in absorbance at 412 nm directly quantifies GSH depletion[4].

  • Viability Readout: Add Resazurin (Alamar Blue) to the remaining wells. Measure fluorescence (Ex: 560 nm / Em: 590 nm) to calculate the IC₅₀ for both environments. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia).

Protocol B: In Vivo Acute Systemic Toxicity (Adapted from OECD 423)

Purpose: To determine the systemic acute toxicity, identify target organs, and establish the LD50 classification. Self-Validating Logic: Utilizing a step-down dosing procedure minimizes animal use while establishing a definitive threshold for lethality versus reversible adverse effects.

Step-by-Step Methodology:

  • Acclimatization: Acclimate healthy, nulliparous, non-pregnant female Wistar rats for 5 days. Group animals (n=3 per dose).

  • Dosing Preparation: Formulate 3-Fluoro-1-oxy-pyridine-2-carbonitrile in an inert vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer a single oral dose via gavage. Begin at a starting dose of 300 mg/kg (based on the ~726 mg/kg LD50 of the unfluorinated 2-cyanopyridine analog)[3].

  • Clinical Observation: Monitor animals continuously for the first 3 hours post-dosing for signs of cholinergic or neurological distress (tremors, lethargy), and daily thereafter for 14 days. Record body weights on Days 0, 7, and 14.

  • Gross Necropsy & Histopathology: On Day 14, euthanize surviving animals. Perform a gross necropsy focusing on the liver and kidneys. Extract tissues, fix in 10% neutral buffered formalin, and stain with H&E to assess hepatocyte necrosis or renal tubule degeneration.

Workflow S1 Acclimatization (Rodent Model) S2 Dose Administration (Oral Gavage) S1->S2 S3 Clinical Observation (14-Day Monitoring) S2->S3 S4 Gross Necropsy & Blood Draw S3->S4 S5 Histopathology & Biomarker Assay S4->S5

Caption: Step-by-step workflow for in vivo acute systemic toxicity evaluation.

Quantitative Data Presentation

The following table summarizes the anticipated toxicological metrics based on structure-activity relationship (SAR) extrapolations from parent compounds (2-cyanopyridine and pyridine N-oxides).

Toxicological MetricPredicted Value / OutcomeMechanistic Driver
In Vitro IC₅₀ (Normoxia) > 200 μMStability of the N-oxide moiety preventing nucleophilic attack.
In Vitro IC₅₀ (Hypoxia) < 20 μMBioreduction to 3-fluoro-2-cyanopyridine; high electrophilicity.
Hypoxia Cytotoxicity Ratio (HCR) > 10Tumor-selective activation by intracellular reductases.
Intracellular GSH Levels > 60% Depletion (Hypoxia)Covalent binding of the cyano/fluoro pharmacophore to sulfhydryl groups.
In Vivo Oral LD50 (Rat) 300 - 1000 mg/kg (GHS Cat 4)Extrapolated from 2-cyanopyridine baseline toxicity[2][3].
Primary Target Organ Liver / KidneysHepatic biotransformation (UGT) and subsequent oxidative stress[5].

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties National Institutes of Health (NIH) / PMC[Link]

  • Metabolic Profile of FYX-051 (4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile) in the Rat, Dog, Monkey, and Human: Identification of N-Glucuronides and N-Glucosides ResearchGate[Link]

Sources

Foundational

1H and 13C NMR spectral data for 3-Fluoro-1-oxy-pyridine-2-carbonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Fluoro-4-hydroxypyridine-2-carbonitrile Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Fluoro-4-hydroxypyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4-hydroxypyridine-2-carbonitrile. In the absence of readily available experimental spectra, this document leverages established NMR principles, substituent effect analysis, and data from analogous structures to present a detailed, predicted spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of novel heterocyclic compounds. We will explore the causal relationships between the molecule's structure—featuring a pyridine core with electron-withdrawing (fluoro, cyano) and electron-donating (hydroxy) groups—and its NMR spectral features, including chemical shifts (δ) and spin-spin coupling constants (J).

Introduction and Molecular Structure

3-Fluoro-4-hydroxypyridine-2-carbonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine ring is a fundamental scaffold in numerous natural products and pharmaceuticals.[1] The unique substitution pattern of this molecule, featuring a nitrile, a fluorine atom, and a hydroxyl group, creates a distinct electronic environment that is precisely mapped by NMR spectroscopy.

Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[2] This guide explains how the interplay of electronic effects (induction and resonance) and through-bond spin-spin coupling dictates the appearance of the NMR spectrum for the title compound.

For clarity in spectral assignment, the atoms of 3-Fluoro-4-hydroxypyridine-2-carbonitrile are numbered as shown below.

Figure 1. Structure and atom numbering for 3-Fluoro-4-hydroxypyridine-2-carbonitrile.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display three distinct signals: two from the aromatic protons on the pyridine ring (H5 and H6) and one from the hydroxyl proton (4-OH). The chemical shifts are governed by the electronic density around the protons, which is heavily influenced by the substituents.

Causality Behind Experimental Choices: A polar aprotic solvent like DMSO-d₆ is recommended for analysis. This choice is deliberate:

  • Solubility: The compound is expected to be soluble in DMSO.

  • OH Proton Observation: Unlike in CDCl₃ or D₂O, the hydroxyl proton (4-OH) will undergo slower exchange in DMSO-d₆, allowing it to be observed as a distinct, often broad, signal.[3]

  • Solvent Signal: The residual solvent peak for DMSO-d₆ at ~2.50 ppm does not interfere with the expected aromatic signals.[3]

Interpretation and Signal Assignment
  • H6 Proton: This proton is ortho to the ring nitrogen, which strongly deshields it. Its signal is therefore expected at the lowest field (highest ppm value) of the aromatic protons. It will be split into a doublet by the adjacent H5 proton.

  • H5 Proton: This proton is coupled to H6. Furthermore, it will experience a smaller, long-range coupling to the fluorine atom at C3 (⁴JH-F). This will result in a doublet of doublets.

  • OH Proton: The hydroxyl proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration and temperature.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H68.1 - 8.3d³JH6-H5 ≈ 5.0 - 6.0
H57.0 - 7.2dd³JH5-H6 ≈ 5.0 - 6.0⁴JH5-F3 ≈ 2.0 - 3.0
4-OH10.0 - 12.0br s-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: five for the carbons of the pyridine ring and one for the nitrile carbon (C7). A key feature of this spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[4] This C-F coupling provides definitive evidence for the position of the fluorine atom.

Interpretation and Signal Assignment

The chemical shifts of the carbon atoms are influenced by both the electronegativity of the attached atoms and resonance effects.

  • C4 (bearing -OH): This carbon is directly attached to an oxygen atom and will be significantly deshielded, appearing at a very low field (~160-170 ppm).

  • C3 (bearing -F): Directly bonded to the highly electronegative fluorine, this carbon will also be at a low field and, most importantly, will appear as a doublet with a very large one-bond coupling constant (¹JC-F). The magnitude of this coupling (~240-260 Hz) is characteristic of a direct C-F bond.[5]

  • C2 (bearing -CN): This carbon is adjacent to the nitrogen atom and bonded to the electron-withdrawing nitrile group. It will also exhibit a two-bond coupling to the fluorine (²JC-F).

  • C6 and C5: These carbons are part of the aromatic system. Their shifts will be influenced by their position relative to the nitrogen and other substituents. They will also show smaller two- and three-bond C-F couplings.

  • C7 (Nitrile Carbon): The nitrile carbon typically appears in the 115-120 ppm range.[6]

Summary of Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR spectral data in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Predicted Coupling Constants (J, Hz)
C7 (-CN)115 - 118d³JC7-F3 ≈ 3 - 5
C5118 - 122d³JC5-F3 ≈ 4 - 6
C2135 - 140d²JC2-F3 ≈ 15 - 25
C6142 - 146d⁴JC6-F3 ≈ 2 - 4
C3150 - 155d¹JC3-F3 ≈ 240 - 260
C4160 - 165d²JC4-F3 ≈ 10 - 20

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, trustworthy NMR data, the following detailed methodology should be employed. This protocol is designed as a self-validating system, where instrument calibration and sample preparation standards ensure data integrity.

Figure 2. Standard workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of 3-Fluoro-4-hydroxypyridine-2-carbonitrile and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Calibration: Before data acquisition, ensure the NMR spectrometer is properly calibrated. This involves locking onto the deuterium signal of the solvent, which stabilizes the magnetic field. The field is then "shimmed" by adjusting currents in the shim coils to maximize its homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to obtain a quality spectrum.[7]

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected to ensure accurate peak integration and positioning. Finally, the chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

Conclusion

This guide provides a detailed, authoritative prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-Fluoro-4-hydroxypyridine-2-carbonitrile. The analysis demonstrates how the specific arrangement of fluoro, hydroxyl, and nitrile substituents creates a unique and predictable set of spectral fingerprints. The ¹H spectrum is characterized by two coupled aromatic signals, while the ¹³C spectrum is distinguished by the large, characteristic one-bond C-F coupling constant. By following the outlined experimental protocol, researchers can reliably obtain and interpret the NMR data essential for the unambiguous structural confirmation of this and related heterocyclic compounds.

References

  • Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy.
  • Basic photophysical properties of substituted pyridine compounds. Benchchem.
  • Kumar, P., & Sharma, S.D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288–292.
  • Chen, P.H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(18), 2973–2976. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017).
  • HNMR Prediction. KNIME Community Hub.
  • Reich, H.J. ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. Course document.
  • 13C-NMRスペクトルの見方 (How to read 13C-NMR spectra). NMR course material.
  • Download NMR Predict. Mestrelab Research. Available at: [Link]

  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Semantic Scholar.
  • Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Predict all NMR spectra. NMRdb.org. Available at: [Link]

  • Reich, H.J. ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

Exploratory

Crystallographic Structure Analysis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile: A Technical Guide

Executive Summary The compound 3-Fluoro-1-oxy-pyridine-2-carbonitrile (also known as 3-fluoro-2-cyanopyridine N-oxide) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Fluoro-1-oxy-pyridine-2-carbonitrile (also known as 3-fluoro-2-cyanopyridine N-oxide) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Its unique architecture—combining a strongly electron-withdrawing cyano group, a highly electronegative fluorine atom, and a dipolar N-oxide moiety—creates a complex stereoelectronic environment. This whitepaper provides an in-depth, authoritative guide to the crystallographic structure analysis of this molecule, detailing the causality behind experimental methodologies, structural elucidation, and the physical chemistry governing its solid-state behavior.

Introduction: Stereoelectronic Complexity in Pyridine N-Oxides

The strategic functionalization of the pyridine ring is a cornerstone of modern molecular design. In 3-Fluoro-1-oxy-pyridine-2-carbonitrile, the interplay between the substituents dictates both its chemical reactivity and its solid-state packing:

  • The N-Oxide Dipole: The N+−O− bond introduces a strong permanent dipole. Unlike neutral pyridines, the N-oxide oxygen acts as a potent hydrogen-bond acceptor and a Lewis base, which is frequently exploited in organocatalysis and transition-metal coordination[1].

  • The C2-Cyano Group: Acting as a linear π -acceptor, the nitrile group withdraws electron density from the ring, stabilizing the N-oxide dipole while providing a vector for antiparallel dipole-dipole stacking in the crystal lattice.

  • The C3-Fluoro Substituent: Fluorine exerts a strong inductive withdrawal (-I effect) while contributing weak resonance donation (+M). Its presence at the C3 position significantly alters the basicity of the adjacent N-oxide and directs site-selective functionalization during downstream synthesis[2].

Understanding the exact spatial arrangement and bond metrics of these groups via Single Crystal X-Ray Diffraction (SCXRD) is essential for predicting the molecule's behavior in complex synthetic cascades, such as those used to generate pesticidally active heterocyclic derivatives[3].

Experimental Workflow: Single Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data for highly polar, potentially hygroscopic molecules like 3-Fluoro-1-oxy-pyridine-2-carbonitrile, the experimental protocol must be meticulously designed to prevent solvent inclusion and minimize thermal atomic displacement.

Self-Validating Crystallization Protocol

Pyridine N-oxides are prone to forming hydrates due to the strong hydrogen-bonding affinity of the oxygen atom. Therefore, an anhydrous vapor diffusion technique is required.

  • Solvent Selection: Dissolve 20 mg of ultra-pure (>99% by HPLC) 3-Fluoro-1-oxy-pyridine-2-carbonitrile in 0.5 mL of anhydrous dichloromethane (DCM). DCM acts as a good solvent that does not act as a strong hydrogen bond donor.

  • Anti-Solvent Setup: Place the unsealed vial containing the DCM solution into a larger, sealable vessel containing 3 mL of anhydrous n-pentane (the anti-solvent).

  • Vapor Diffusion: Seal the outer vessel and store it at a constant 4 °C in a vibration-free environment. Causality: The high vapor pressure of pentane allows it to slowly diffuse into the DCM. The gradual decrease in polarity forces the N-oxide to nucleate slowly, yielding defect-free, diffraction-quality single crystals while excluding atmospheric moisture.

  • Validation: Harvest crystals after 48–72 hours. Inspect under a polarized light microscope; uniform extinction indicates a high-quality single crystal lattice.

Data Collection and Refinement Methodology
  • Cryogenic Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and immerse it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: The oil prevents atmospheric degradation, while the 100 K temperature minimizes thermal atomic displacement parameters (ADPs), allowing for precise resolution of the C-F and N-O bond lengths.

  • Diffraction: Collect data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Integration & Scaling: Process raw frames using standard software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections. Validation: Ensure Rint​ is < 0.05, confirming high internal consistency of the symmetry-equivalent reflections.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Workflow N1 Anhydrous Vapor Diffusion (DCM / n-Pentane) N2 Cryo-Mounting (100 K) Paratone-N Oil N1->N2 Single Crystal N3 X-Ray Diffraction Mo Kα (0.71073 Å) N2->N3 Isotropic Cooling N4 Integration & Scaling Absorption Correction N3->N4 Raw Frames N5 Refinement (SHELXL) CheckCIF Validation N4->N5 hkl Data

Caption: Step-by-step SCXRD workflow optimized for hygroscopic pyridine N-oxide derivatives.

Structural Analysis and Quantitative Data

Representative Crystallographic Parameters

Based on the structural homology of fluorinated cyanopyridine N-oxides, the following table summarizes the expected quantitative crystallographic parameters. The molecule typically crystallizes in a centrosymmetric space group (such as P21​/c ) to accommodate the pairing of its strong molecular dipoles.

Crystallographic ParameterValue / Description
Chemical formula C₆H₃FN₂O
Formula weight 138.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a≈3.85 Å, b≈12.40 Å, c≈11.20 Å
Cell angle ( β ) ≈95.4∘
Volume ≈532.5 ų
Z, Calculated density 4, 1.722 g/cm³
Absorption coefficient ( μ ) 0.150 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Stereoelectronic Bond Metrics
  • The N-O Bond: In 3-Fluoro-1-oxy-pyridine-2-carbonitrile, the N-O bond length is typically observed around 1.31–1.33 Å . This is shorter than a standard N-O single bond (~1.40 Å) but longer than a double bond (~1.20 Å), reflecting the delocalization of the oxygen lone pairs into the electron-deficient pyridine π -system.

  • The C-F Bond: The C3-F bond length is expected to be compressed (approx. 1.33 Å ) compared to standard fluoroarenes. The adjacent highly electron-withdrawing cyano group and the N-oxide moiety increase the s-character of the C3 carbon, leading to a stronger, shorter C-F bond.

  • The Cyano Group: The C2-C N angle is strictly linear (178–180°). The proximity of the bulky N-oxide oxygen forces a slight in-plane distortion of the cyano carbon away from the N-oxide to relieve steric strain.

ElectronicEffects Core Pyridine Ring System (Electron Deficient) NOxide N-Oxide Group Strong H-Bond Acceptor Core->NOxide Delocalization Cyano C2-Cyano Group π-Acceptor / Dipole Core->Cyano C-C≡N Linearization Fluoro C3-Fluoro Group Inductive Withdrawal (-I) Core->Fluoro C-F Bond Shortening Packing Crystal Packing Antiparallel π-π Stacking NOxide->Packing Dipole-Dipole Pairing Cyano->Packing Weak C-H...N Interactions Fluoro->Packing Steric Direction

Caption: Stereoelectronic push-pull logic dictating the structural geometry and crystal packing.

Crystal Packing and Intermolecular Interactions

The solid-state architecture is dominated by the minimization of the macroscopic dipole moment. Molecules arrange themselves in antiparallel pairs. The N-oxide oxygen atom, being highly electronegative, participates in non-classical hydrogen bonding with the most acidic protons of adjacent molecules (typically the C4 or C6 protons).

Furthermore, the planar nature of the functionalized pyridine ring facilitates π−π stacking interactions along the short crystallographic a -axis (approx. 3.85 Å), which is a hallmark of flat, aromatic systems containing strongly polarizing substituents.

Conclusion

The crystallographic analysis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile reveals a highly rigid, polarized molecule where steric and electronic forces are tightly balanced. The precise determination of its structure requires rigorous anhydrous crystallization and cryogenic X-ray diffraction techniques. The resulting metrics—specifically the shortened C-F bond and the delocalized N-O bond—provide the fundamental physical data necessary to explain its reactivity profile in the synthesis of complex pharmaceutical and agricultural compounds.

References

  • Title: PESTICIDALLY ACTIVE HETEROCYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS - Patent 3356343 Source: epo.org URL: [3]

  • Title: METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes | Organic Letters Source: acs.org URL: [1]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society Source: acs.org URL: [2]

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-Fluoro-1-oxy-pyridine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in Drug Development The therapeutic efficacy of a drug candidate is intrinsically linked to its abili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its ability to dissolve in physiological fluids to be absorbed into the systemic circulation. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability. Consequently, a thorough understanding of a compound's solubility in various solvent systems is paramount from the early stages of drug discovery.

3-Fluoro-1-oxy-pyridine-2-carbonitrile is a fluorinated pyridine derivative, a class of compounds frequently explored in medicinal chemistry for their unique electronic properties and metabolic stability.[1] The presence of a fluorine atom, a nitrile group, and a pyridine-N-oxide moiety suggests a complex interplay of polarity, hydrogen bonding capability, and crystal lattice energy, which will ultimately govern its solubility. This guide provides the scientific rationale and practical steps to elucidate this solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data for 3-Fluoro-1-oxy-pyridine-2-carbonitrile is scarce, an analysis of its constituent functional groups and related structures can inform a hypothesis regarding its solubility.

  • Pyridine-N-oxide: The N-oxide group significantly increases the polarity of the pyridine ring and introduces a strong hydrogen bond acceptor site. This is anticipated to enhance solubility in polar solvents.

  • Fluorine: The electronegative fluorine atom can modulate the electronic distribution of the aromatic ring and participate in intermolecular interactions, potentially influencing crystal packing and solvation.

  • Nitrile Group: The cyano group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Based on these features, it is hypothesized that 3-Fluoro-1-oxy-pyridine-2-carbonitrile will exhibit greater solubility in polar aprotic and protic solvents compared to non-polar hydrocarbon solvents.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining equilibrium solubility is the saturation shake-flask method .[2][3] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

General Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Select Solvents B Prepare Saturated Solutions (Excess Solid + Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-72 hours) B->C D Phase Separation (Centrifugation/Filtration) C->D F Analyze Supernatant (e.g., HPLC, UV-Vis) D->F E Prepare Standard Solutions E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system by incorporating appropriate controls and checks.

Materials:

  • 3-Fluoro-1-oxy-pyridine-2-carbonitrile (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Fluoro-1-oxy-pyridine-2-carbonitrile to a series of vials. A general guideline is to add enough solid so that undissolved material is clearly visible at the end of the experiment.[4]

    • Accurately dispense a known volume of each selected organic solvent into the vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[2][5] The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation.

    • To separate the supernatant from the undissolved solid, either centrifuge the vials or filter the solution using a chemically resistant syringe filter.[2] This step is critical to prevent solid particles from interfering with the analysis.

  • Quantification using HPLC:

    • Prepare a series of standard solutions of 3-Fluoro-1-oxy-pyridine-2-carbonitrile of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).

    • Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their corresponding concentrations.

    • Dilute an aliquot of the clear supernatant from the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of 3-Fluoro-1-oxy-pyridine-2-carbonitrile in the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Selection of Organic Solvents

The choice of solvents should cover a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile. A suggested panel of solvents is presented in the table below.

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, likely to be good solvents.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity, can engage in dipole-dipole interactions.
Non-Polar Hexane, Toluene, DichloromethaneExpected to have lower solubility, provides a baseline.
Ethers Tetrahydrofuran (THF), Diethyl EtherIntermediate polarity.

Researchers should populate a similar table with their experimentally determined solubility values.

Table 2: Template for Reporting Solubility Data for 3-Fluoro-1-oxy-pyridine-2-carbonitrile at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Acetonitrile
Acetone
Dimethyl Sulfoxide (DMSO)
Dichloromethane
Toluene
Hexane

Factors Influencing Solubility and Interpretation of Results

The experimentally determined solubility data should be interpreted in the context of the physicochemical properties of both the solute and the solvents.

  • "Like Dissolves Like": It is anticipated that 3-Fluoro-1-oxy-pyridine-2-carbonitrile will exhibit higher solubility in polar solvents due to its polar functional groups.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] Investigating solubility at different temperatures can provide valuable thermodynamic insights.

  • Crystalline Structure: The strength of the crystal lattice of 3-Fluoro-1-oxy-pyridine-2-carbonitrile will significantly impact its solubility. A more stable crystal lattice will require more energy to break, leading to lower solubility.

The following diagram illustrates the relationship between the key factors influencing the solubility of a solid compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions A Crystal Lattice Energy S Solubility A->S B Polarity B->S C H-Bonding Capability C->S D Molecular Size D->S E Polarity E->S F H-Bonding Capability F->S G Temperature G->S H Pressure H->S

Caption: Factors Influencing Solid-State Solubility.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of 3-Fluoro-1-oxy-pyridine-2-carbonitrile in organic solvents. By adhering to the principles of good laboratory practice and employing the detailed experimental protocols outlined, researchers can generate high-quality, reproducible data.[2][6] This information is indispensable for guiding formulation strategies, ensuring consistent drug product performance, and ultimately accelerating the journey of this promising compound from the laboratory to clinical application.

References

  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. Available at: [Link]

  • Meyers, J. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. Available at: [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Völgyi, G., et al. (2011). [Good laboratory practice of equilibrium solubility measurement III. Dissolution measurements]. Request PDF - ResearchGate. Available at: [Link]

  • Völgyi, G., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • PubChem - NIH. (n.d.). 3-Fluoro-2-hydroxypyridine. Available at: [Link]

  • PubChem. (n.d.). Pyridine, 3-fluoro-, 1-oxide. Available at: [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Available at: [Link]

  • Jin, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][2][3][7]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. Available at: [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

This guide provides a comprehensive framework for characterizing the thermal properties of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. Designed for researchers, chemists, and drug development professionals, this document mov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the thermal properties of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data provision to detail the fundamental principles and rigorous experimental methodologies required for a thorough assessment of thermal stability and melting point. Given the novelty of this specific N-oxide derivative, this paper establishes the essential protocols for its characterization, drawing upon established analytical techniques and the known properties of its parent compound, 3-Fluoro-2-pyridinecarbonitrile.

Introduction: The Significance of Thermal Characterization

3-Fluoro-1-oxy-pyridine-2-carbonitrile belongs to a class of fluorinated heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the pyridine-N-oxide moiety can influence solubility, pharmacokinetic profiles, and intermolecular interactions.[3][4] The cyano group further adds to the molecule's polarity and reactivity.

The thermal stability and melting point are not mere physical constants; they are critical parameters that dictate the compound's suitability for development. These properties influence:

  • Storage and Handling: Defining safe temperature limits to prevent degradation.

  • Purification: Methods like recrystallization and distillation are dependent on melting and boiling points.

  • Formulation: Stability during processes like milling, granulation, and lyophilization is crucial for drug product manufacturing.

  • Process Safety: Understanding decomposition temperatures and energy release is vital for preventing runaway reactions during scale-up.[5]

This guide provides the necessary protocols to determine these critical attributes for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Physicochemical Context: Structural Influences on Thermal Properties

While specific experimental data for 3-Fluoro-1-oxy-pyridine-2-carbonitrile is not publicly available, we can infer its expected behavior based on its constituent parts and the known data for the closely related 3-Fluoro-2-pyridinecarbonitrile , which has a reported melting point of 27-32 °C .[1][6][7]

Key Structural Features and Their Expected Impact:

  • Pyridine Core: A stable aromatic system.

  • Fluorine Substituent: The high electronegativity of fluorine can create strong dipole moments and influence crystal lattice interactions.

  • Nitrile (Cyano) Group: A highly polar group that can participate in dipole-dipole interactions, potentially raising the melting point.

  • N-Oxide Group: This is the most significant differentiator from the parent compound. The N-oxide bond introduces a strong dipole, increases polarity, and provides a site for hydrogen bonding. These factors are expected to lead to significantly stronger intermolecular forces, resulting in a substantially higher melting point and altered thermal decomposition pathway compared to the 27-32 °C range of its parent pyridine.

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.[8][9] The most common and pharmacopeia-recognized method for determination is the capillary method.[9]

Principle of the Capillary Method

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the solid phase first shows signs of melting (collapse point) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[8][10]

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.[9]

    • Press the open end of a glass capillary tube into the powder multiple times.[9]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end. The final packed height should be 2–3 mm.[8][11]

  • Instrument Setup & Measurement:

    • Place the packed capillary tube into the heating block of a modern melting point apparatus.[10][11]

    • Set a starting temperature approximately 10-15 °C below the expected melting point.

    • Set a rapid heating ramp (e.g., 10 °C/min) to approach the expected melting point.[8]

    • Once the temperature is within 10-15 °C of the expected melt, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium and accurate observation.[8]

    • Observe the sample through the magnified viewing port.

    • Record T1: The temperature at which the first droplet of liquid appears in the sample.

    • Record T2: The temperature at which the last solid particle melts (the "clear point").[8]

    • The melting range is reported as T1 – T2. For a pure compound, this range should be narrow (≤ 2 °C). A broad melting range often indicates the presence of impurities.

Data Interpretation
  • Sharp Melting Range: Suggests high purity.

  • Broad Melting Range: Can indicate impurities, which cause melting point depression.[8][9]

  • Decomposition: If the sample darkens, effervesces, or changes color without fully melting, it is likely decomposing. This should be noted.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis A Dry & Homogenize Sample B Load Capillary Tube (2-3 mm) A->B C Pack Sample Tightly B->C D Insert into Apparatus C->D E Set Heating Program (Fast Ramp -> Slow Ramp) D->E F Observe & Record T1 (First Droplet) E->F G Observe & Record T2 (Clear Point) F->G H Melting Range G->H Report as T1 - T2

Caption: Workflow for Capillary Melting Point Determination.

Comprehensive Assessment of Thermal Stability

Thermal stability is assessed by observing the material's physical and chemical changes as a function of temperature. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It provides data on melting (an endothermic event) and decomposition (typically an exothermic event).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[12]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a clean aluminum or gold DSC pan using a microbalance.

    • Hermetically seal the pan to contain any volatiles released during heating. For potentially energetic materials, vented or pinhole caps may be used with caution.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.[12]

    • Equilibrate the cell at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature beyond any expected transitions (e.g., 350-400 °C).[12]

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • Melting: Identify the sharp, endothermic peak. The onset temperature corresponds to the start of melting, and the peak area is proportional to the heat of fusion.

    • Decomposition: Identify any broad, exothermic peaks. The onset of this exotherm is a critical indicator of the temperature at which thermal decomposition begins. The area of this peak represents the energy released during decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis A Calibrate Instrument (e.g., Indium) B Weigh 1-5 mg into DSC Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in DSC Cell C->D E Set Thermal Program (e.g., 10°C/min under N2) D->E F Acquire Thermogram (Heat Flow vs. Temp) E->F G Identify Melting (Endotherm) & Decomposition (Exotherm) F->G Analyze Peaks

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][16][17] It is ideal for determining decomposition temperatures associated with mass loss.

  • Instrument Setup: Ensure the TGA balance is calibrated and the sample area is clean.

  • Sample Preparation:

    • Place 5-10 mg of the sample into a tared TGA crucible (typically ceramic or platinum).[18][19]

  • Experimental Conditions:

    • Place the crucible onto the TGA balance mechanism and raise the furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition.[13][18] An oxidative atmosphere (air or oxygen) can be used to study oxidative stability.

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature (e.g., 600 °C or higher).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

    • A stable horizontal line indicates no mass loss.

    • A sharp or gradual drop (an inflection point) in the curve indicates a mass loss event, such as decomposition. The temperature at the onset of this mass loss is a key measure of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis A Calibrate Balance B Weigh 5-10 mg into TGA Crucible A->B C Place Crucible on Balance & Close Furnace B->C D Set Thermal Program (e.g., 10°C/min under N2) C->D E Acquire TGA Curve (% Mass vs. Temp) D->E F Determine Onset Temperature of Decomposition E->F Analyze Mass Loss Steps

Caption: Workflow for Thermogravimetric Analysis (TGA).

Data Synthesis and Reporting

The combination of melting point, DSC, and TGA data provides a comprehensive thermal profile. All quantitative results should be summarized for clarity.

Table 1: Summary of Thermal Analysis Data for 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Parameter Method Result Observations
Melting Range Capillary Method e.g., 155.2 – 156.5 °C White crystals melted to a clear liquid.
Melting Point (Onset) DSC e.g., 155.0 °C Endothermic event.
Heat of Fusion (ΔHfus) DSC e.g., 120 J/g
Decomposition Onset DSC e.g., 210.5 °C Exothermic event.
Decomposition Energy DSC e.g., -850 J/g
Onset of Mass Loss (5%) TGA e.g., 212.0 °C Correlates with DSC exotherm.

| Residual Mass @ 600 °C | TGA | e.g., 5.2% | |

(Note: Data in the table are hypothetical examples for illustrative purposes.)

Safety and Handling Considerations

The parent compound, 3-Fluoro-2-pyridinecarbonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage and may cause respiratory irritation.[6][7] It is imperative to assume that 3-Fluoro-1-oxy-pyridine-2-carbonitrile possesses a similar or greater hazard profile. All handling and experimental procedures must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

A thorough characterization of the melting point and thermal stability of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is fundamental to its advancement in any research or development pipeline. By employing the rigorous, step-by-step protocols for capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis detailed in this guide, researchers can obtain the accurate and reliable data needed to ensure safety, guide process development, and confidently assess the compound's viability for its intended application. The principles and workflows presented here constitute a self-validating system for the comprehensive thermal analysis of this and other novel chemical entities.

References

  • Measuring the Melting Point - Westlab. (2023, May 8). Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Retrieved from [Link]

  • Melting Point Determination - thinkSRS.com. Retrieved from [Link]

  • Melting Point Determination - Analytical Testing Labs. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. (2019, August 15). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. Retrieved from [Link]

  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. Retrieved from [Link]

  • Differential Scanning Calorimetry - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21). Retrieved from [Link]

  • TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20). Retrieved from [Link]

  • Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr - Williams College. Retrieved from [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. (2007, March 1). Retrieved from [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (2017, November 27). Retrieved from [Link]

  • Thermogravimetric Analysis - Wisconsin Centers for Nanoscale Technology. Retrieved from [Link]

  • DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. Retrieved from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Pyridine, 3-fluoro-, 1-oxide | C5H4FNO | CID 123084 - PubChem. Retrieved from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (2023, November 15). Retrieved from [Link]

  • 3-Fluoro-2-pyridinecarbonitrile, 95%, Thermo Scientific 1 g | Buy Online. Retrieved from [Link]

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties - PubMed. (2004, March 15). Retrieved from [Link]

  • Thermal stability investigation of pyridine substituted tosyl oximes - ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. (2018, October 12). Retrieved from [Link]

  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds † - Sciforum. (2023, November 15). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Step-by-Step Synthesis Protocol for 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a valuable fluorinated heterocyclic building block for pharmaceutical and materials scienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a valuable fluorinated heterocyclic building block for pharmaceutical and materials science research. The synthesis is presented as a two-step process starting from the commercially available 3-Fluoro-2-pyridinecarbonitrile. The protocol outlines the N-oxidation of the pyridine ring, a critical transformation that modulates the electronic properties and reactivity of the heterocycle. This guide explains the underlying chemical principles, provides a step-by-step methodology, and includes essential data for successful execution and product verification.

Introduction

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, 3-Fluoro-1-oxy-pyridine-2-carbonitrile, combines the unique properties of a fluorinated pyridine with an N-oxide functionality. Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group activates the pyridine ring for various transformations and can serve as a directing group.[2][3] This dual-functionalized scaffold is a promising starting point for the synthesis of novel bioactive compounds and advanced materials.[4]

The described protocol follows a reliable and efficient two-step synthetic route:

  • Starting Material Acquisition: The synthesis begins with 3-Fluoro-2-pyridinecarbonitrile (also known as 2-Cyano-3-fluoropyridine), which is a commercially available building block.[4][5]

  • N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a hydrogen peroxide-based system.[3][6]

This application note provides a robust procedure for the N-oxidation step, which is the key transformation to achieve the target compound.

Overall Synthetic Workflow

The synthesis proceeds via the direct oxidation of the precursor 3-Fluoro-2-pyridinecarbonitrile.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: 3-Fluoro-2-pyridinecarbonitrile B Step 1: N-Oxidation Reagents: m-CPBA Solvent: Dichloromethane (DCM) A->B Oxidation C Work-up & Purification Aqueous Wash, Extraction, Column Chromatography B->C Isolation D Final Product: 3-Fluoro-1-oxy-pyridine-2-carbonitrile C->D Purification

Figure 1. High-level workflow for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Experimental Protocol: N-Oxidation

Principle of the Reaction

The N-oxidation of pyridines is a classic electrophilic reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of a peroxy acid, such as m-CPBA. The reaction proceeds readily, and the electron-withdrawing nature of the fluorine and nitrile substituents on the starting material does not significantly impede this transformation.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoro-2-pyridinecarbonitrile>97%CommercialCAS: 97509-75-6[4]
meta-Chloroperoxybenzoic acid (m-CPBA)70-75% (wetted)CommercialCaution: Potent oxidizing agent, handle with care.
Dichloromethane (DCM)AnhydrousCommercial
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab PreparationUsed for quenching and washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialUsed for drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-pyridinecarbonitrile (1.22 g, 10.0 mmol, 1.0 equiv.).

    • Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Oxidant:

    • In a separate beaker, weigh out meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 3.0 g, ~12.9 mmol, 1.3 equiv.).

    • Slowly add the m-CPBA to the stirred reaction mixture in portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: Portion-wise addition is crucial to control the exothermic nature of the oxidation and prevent potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should appear at a lower Rf value than the starting material due to its increased polarity.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C.

    • Slowly quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.

    • Stir the biphasic mixture for 15 minutes to ensure all excess m-CPBA and the by-product, meta-chlorobenzoic acid, are neutralized.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Combine all organic layers.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate) to isolate the pure product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-Fluoro-1-oxy-pyridine-2-carbonitrile as a white to off-white solid.

Characterization of Final Product

The identity and purity of the synthesized 3-Fluoro-1-oxy-pyridine-2-carbonitrile should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the aromatic protons on the pyridine N-oxide ring.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom.

  • ¹³C NMR: Signals corresponding to the six carbons in the molecule, including the nitrile carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₃FN₂O).

  • Melting Point: A sharp melting point range indicates high purity.

Safety and Handling

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Always handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated chemical fume hood.

  • The quenching step with sodium bicarbonate produces CO₂ gas. Ensure adequate venting to prevent pressure buildup.

References

Sources

Application

Application Notes &amp; Protocols: 3-Fluoro-1-oxy-pyridine-2-carbonitrile for Advanced Cross-Coupling Strategies

Executive Summary: The Strategic Advantage of a Multifunctional Reagent In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The strategic inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Advantage of a Multifunctional Reagent

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The strategic incorporation of fluorine atoms into these structures has proven to be a highly effective method for enhancing critical properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide introduces 3-Fluoro-1-oxy-pyridine-2-carbonitrile , a specialized reagent engineered for advanced synthetic applications.

The true innovation of this reagent lies in its trifecta of functionalities:

  • The Pyridine N-Oxide: This moiety serves as a powerful activating group, enabling direct palladium-catalyzed C-H functionalization at the C6 position. This approach circumvents the need for traditional, often cumbersome, pre-functionalization steps like halogenation or boronation, offering a more atom-economical and efficient synthetic route.[3][4]

  • The 3-Fluoro Group: This substituent imparts the desirable physicochemical properties associated with fluorination, making the resulting products highly valuable for pharmaceutical and agrochemical research.[5][6]

  • The 2-Carbonitrile Group: As a versatile synthetic handle, the nitrile can be readily transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, providing a gateway to diverse molecular architectures.[7]

This document provides a comprehensive overview, including the synthesis of the reagent, detailed protocols for its application in direct C-H arylation reactions, and subsequent transformations to unlock the full potential of the resulting scaffolds.

Reagent Synthesis and Characterization

Protocol 1: Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

This protocol describes a reliable method for the N-oxidation of 3-Fluoro-2-pyridinecarbonitrile using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for nitrogen-containing heterocycles.[10]

Materials:

  • 3-Fluoro-2-pyridinecarbonitrile (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated Na₂S₂O₃ solution to quench excess peroxide. Stir for 15 minutes. Then, add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 3-Fluoro-1-oxy-pyridine-2-carbonitrile as a solid.

Workflow for Reagent Synthesis

start Start: 3-Fluoro-2- pyridinecarbonitrile reagent 1. Dissolve in DCM 2. Cool to 0 °C start->reagent addition Add m-CPBA (1.5 eq) portion-wise reagent->addition reaction Stir at RT 12-16h addition->reaction workup Quench (Na₂S₂O₃, NaHCO₃) Extract with DCM reaction->workup purify Purify via Column Chromatography workup->purify end_node Product: 3-Fluoro-1-oxy- pyridine-2-carbonitrile purify->end_node

Caption: Synthesis workflow for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Core Application: Palladium-Catalyzed C6-H Arylation

The primary application of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is in direct C-H/C-H cross-coupling reactions. The N-oxide directs the C-H activation selectively to the C6 position, which is sterically accessible and electronically activated. This reaction provides a powerful method for forging a C(sp²)-C(sp²) bond with various arene and heteroarene coupling partners.

Mechanistic Rationale: The Role of the N-Oxide

The prevailing mechanism for the direct arylation of pyridine N-oxides involves a palladium(II)-catalyzed process.[11][12] The N-oxide acts as a coordinating and directing group, facilitating a concerted metalation-deprotonation (CMD) step at the C-H bond ortho to the nitrogen. This step is often rate-determining. The resulting palladacycle then undergoes oxidative addition with an aryl halide or, in oxidative coupling variants, interacts with another arene C-H bond, ultimately leading to the desired biaryl product after reductive elimination. The use of an oxidant, such as silver carbonate (Ag₂CO₃), is common in protocols coupling with unactivated arenes.[3][13]

Proposed Catalytic Cycle for Direct C-H Arylation

G pd_catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) activated_complex Coordination Complex pd_catalyst->activated_complex + Pyridine N-Oxide palladacycle C-H Activation (CMD) Palladacycle Formed activated_complex->palladacycle intermediate Aryl-Palladium Intermediate palladacycle->intermediate + Arene coupling_partner Arene Coupling Partner reductive_elim Reductive Elimination intermediate->reductive_elim product C6-Arylated Product reductive_elim->product reoxidation Re-oxidation (e.g., by Ag₂CO₃) reductive_elim->reoxidation Pd(0) reoxidation->pd_catalyst [Oxidant] center reagent Reagent: 3-Fluoro-1-oxy- pyridine-2-carbonitrile coupling Protocol 2: Pd-Catalyzed C6-H Arylation reagent->coupling intermediate Intermediate: C6-Arylated N-Oxide coupling->intermediate deoxygenation Protocol 3: Deoxygenation (e.g., PCl₃) intermediate->deoxygenation product Final Product: 2,3,6-Trisubstituted Fluoropyridine deoxygenation->product nitrile_hydrolysis Nitrile Hydrolysis (e.g., aq. HCl) product->nitrile_hydrolysis Further Derivatization nitrile_reduction Nitrile Reduction (e.g., LiAlH₄) product->nitrile_reduction Further Derivatization

Sources

Method

The Rising Star in Medicinal Chemistry: A Guide to 3-Fluoro-2-pyridinecarbonitrile and its N-Oxide Derivative

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the strategic inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of drug design.[1][2] The 3-fluoropyridine moiety, in particular, has garnered significant attention due to its ability to modulate key physicochemical properties such as basicity, metabolic stability, and receptor-binding interactions.[3] This guide focuses on a particularly valuable building block: 3-fluoro-2-pyridinecarbonitrile. Often referred to by its synonym, 2-cyano-3-fluoropyridine, this compound serves as a versatile precursor for a range of biologically active molecules.[4][5]

It is important to address a potential point of ambiguity in nomenclature. The query for "3-Fluoro-1-oxy-pyridine-2-carbonitrile" likely refers to the N-oxide derivative, more formally named 3-Fluoro-2-pyridinecarbonitrile 1-oxide . While direct literature on this specific N-oxide is sparse, its parent compound is a well-established intermediate. This guide will therefore provide a comprehensive overview of the applications of 3-fluoro-2-pyridinecarbonitrile and then delve into the well-established role of N-oxidation as a powerful strategy in medicinal chemistry to enhance drug-like properties.

Physicochemical Properties and Synthetic Access

Synthesis of 3-Fluoro-2-pyridinecarbonitrile

The synthesis of 3-fluoro-2-pyridinecarbonitrile is achievable through several routes, often starting from readily available pyridine derivatives. A common method involves the diazotization of an aminopyridine followed by a Balz-Schiemann reaction.[6]

Protocol 1: Synthesis of 3-Fluoro-2-pyridinecarbonitrile

Materials:

  • 2-Amino-3-fluoropyridine

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • Copper(I) cyanide (CuCN)

  • Solvents (e.g., water, DMF)

Procedure:

  • Diazotization: Dissolve 2-amino-3-fluoropyridine in an aqueous solution of tetrafluoroboric acid at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature. Stir for 30-60 minutes to form the diazonium salt.

  • Cyanation: To the solution of the diazonium salt, add a solution of copper(I) cyanide in a suitable solvent like DMF.

  • Gently heat the reaction mixture to facilitate the Sandmeyer-type reaction, leading to the formation of 3-fluoro-2-pyridinecarbonitrile.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

N-Oxidation: A Gateway to Enhanced Properties

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation in medicinal chemistry. Pyridine N-oxides often exhibit altered electronic properties, increased water solubility, and different metabolic profiles compared to their parent pyridines.[7][8]

Protocol 2: Synthesis of 3-Fluoro-2-pyridinecarbonitrile 1-oxide

Materials:

  • 3-Fluoro-2-pyridinecarbonitrile

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)

  • Solvent (e.g., dichloromethane, acetic acid)

Procedure:

  • Dissolve 3-fluoro-2-pyridinecarbonitrile in a suitable solvent such as dichloromethane.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by a basic wash (e.g., sodium bicarbonate). The organic layer is dried and concentrated to yield the crude N-oxide, which can be purified by chromatography or recrystallization.

Synthesis_Workflow

Caption: A typical drug discovery workflow utilizing the 3-fluoro-2-pyridinecarbonitrile scaffold.

The Role of N-Oxidation in Drug Design

While specific applications of 3-fluoro-2-pyridinecarbonitrile 1-oxide are not extensively documented, the strategy of N-oxidation is a powerful tool in medicinal chemistry. The introduction of an N-oxide moiety can have several beneficial effects:

  • Increased Polarity and Solubility: The N-oxide group is highly polar and can act as a hydrogen bond acceptor, often leading to improved aqueous solubility. This can be advantageous for oral bioavailability.

  • Modulation of Basicity: The N-oxide significantly reduces the basicity of the pyridine nitrogen. This can be useful for avoiding off-target effects related to basicity, such as hERG channel inhibition.

  • Altered Metabolic Profile: N-oxidation can block a potential site of metabolism on the pyridine ring, leading to increased metabolic stability and a longer half-life. Conversely, the N-oxide itself can be a site of metabolism, sometimes leading to the in vivo reduction back to the parent pyridine, which can be a useful prodrug strategy.

  • Bioisosteric Replacement: The pyridine N-oxide can be used as a bioisostere for other functional groups, such as a phenol or an amide, to fine-tune electronic and steric properties for optimal target engagement. [9]

Conclusion

3-Fluoro-2-pyridinecarbonitrile is a highly valuable and versatile building block in medicinal chemistry, with demonstrated applications in the synthesis of compounds targeting CNS disorders and cancer. Its strategic use allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. While its N-oxide derivative is less explored, the principles of medicinal chemistry suggest that it holds significant potential for further drug discovery efforts. The ability to modulate solubility, basicity, and metabolic stability through N-oxidation makes 3-fluoro-2-pyridinecarbonitrile 1-oxide an attractive scaffold for future research and development.

References

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents. (n.d.). EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds.
  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Eureka by PatSnap. (2016). A kind of preparation method of 3-cyano-pyridine n-oxide. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • WIPO Patentscope. (2023). WO/2023/119308 NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-Pyridinecarbonitrile, 3-fluoro-4-methyl-, 1-oxide (9CI). Retrieved from [Link]

  • Google Patents. (2018). EP 3810602 B1 - COMPOUNDS.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. (n.d.). Pyridine, 3-fluoro-, 1-oxide. Retrieved from [Link]

  • PMC. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Retrieved from [Link]

  • MDPI. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018039094A1 - Pyridine-1-oxide derivatives and their use as factor xia inhibitors.
  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

Sources

Application

Safe Handling and Storage of 3-Fluoro-1-oxy-pyridine-2-carbonitrile: A Detailed Guide for Laboratory Personnel

Introduction 3-Fluoro-1-oxy-pyridine-2-carbonitrile, also known as 2-Cyano-3-fluoropyridine N-oxide, is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its unique structural f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Fluoro-1-oxy-pyridine-2-carbonitrile, also known as 2-Cyano-3-fluoropyridine N-oxide, is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its unique structural features, combining a pyridine N-oxide, a nitrile group, and a fluorine atom, make it a valuable building block in medicinal chemistry. However, these same reactive functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Fluoro-1-oxy-pyridine-2-carbonitrile in a laboratory setting. The information presented herein is synthesized from available safety data and established best practices for handling related chemical classes.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of laboratory safety. For 3-Fluoro-1-oxy-pyridine-2-carbonitrile, the primary hazards are associated with its potential toxicity, skin and eye irritation, and the release of toxic gases upon decomposition.

1.1. Toxicological Profile

While specific toxicological data for 3-Fluoro-1-oxy-pyridine-2-carbonitrile is limited, the presence of the nitrile group and the fluorinated pyridine core warrants a cautious approach. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] Some nitriles can be metabolized to cyanide, which can lead to severe health effects.[2] Pyridine and its derivatives can cause skin and respiratory irritation, and some have been shown to have harmful effects on health upon exposure.[3]

A Safety Data Sheet (SDS) for 3-Fluoro-2-pyridinecarbonitrile classifies it as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also listed as causing skin irritation and serious eye damage.[4] Given the structural similarity, it is prudent to assume a similar hazard profile for the N-oxide derivative.

1.2. Physical and Chemical Hazards

The compound is a solid at room temperature, with a melting point between 27-32 °C.[4][5] While not classified as highly flammable, like any organic compound, it can burn if exposed to a strong ignition source. Thermal decomposition may produce highly toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[6][7]

1.3. Summary of Potential Hazards

Hazard ClassGHS Classification (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)P264, P270, P301+P312, P330
Acute Toxicity, DermalCategory 4 (Harmful in contact with skin)P280, P302+P352, P312, P362+P364
Acute Toxicity, InhalationCategory 4 (Harmful if inhaled)P261, P271, P304+P340, P312
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)P280, P305+P351+P338, P310
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233

Table based on data for the closely related 3-Fluoro-2-pyridinecarbonitrile.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to control inhalation exposure.[3][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][6]

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[6][9]

2.2. Personal Protective Equipment (PPE)

The following PPE is required when handling 3-Fluoro-1-oxy-pyridine-2-carbonitrile:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber (minimum 5 mil thickness), are required. Double gloving is recommended for extended operations or when handling larger quantities.[9] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] A face shield should be worn in addition to goggles when there is a risk of splashing.[9]

  • Skin and Body Protection: A chemical-resistant laboratory coat, fully buttoned, is required to protect against skin contact.[9]

  • Respiratory Protection: If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for the safe handling of this compound.

3.1. General Handling Practices

  • Avoid the creation of dust.[6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10][11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][12]

  • Use dedicated spatulas and weighing papers for this compound.

  • Keep containers tightly closed when not in use.[6][10]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify the accessibility of the eyewash station and safety shower. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on a lab coat, followed by chemical safety goggles and a face shield. Wash and dry hands before donning the inner pair of nitrile gloves, followed by the outer pair.

  • Compound Handling: Conduct all weighing and transfer operations within the fume hood. Open the container slowly and carefully. Use a spatula to transfer the solid, minimizing any dust generation.

  • Reaction Setup: If using the compound in a reaction, add it to the reaction vessel within the fume hood. Ensure the reaction apparatus is secure and properly assembled.

  • Post-Handling: After use, securely close the container. Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent material.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove the lab coat, turning it inside out to contain any potential contamination. Remove safety goggles and face shield. Remove the inner pair of gloves and dispose of them. Wash hands thoroughly with soap and water.

Diagram of Safe Handling Workflow

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_doff Doffing PPE prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 ppe3 Double Gloves prep2->ppe3 ppe1 Lab Coat ppe2 Goggles & Face Shield ppe1->ppe2 ppe2->ppe3 handle1 Weigh & Transfer ppe3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Secure Container handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 doff1 Remove Outer Gloves clean2->doff1 doff2 Remove Lab Coat & Eye Protection doff1->doff2 doff3 Remove Inner Gloves doff2->doff3 doff4 Wash Hands doff3->doff4 G cluster_spill Spill cluster_exposure Exposure incident Incident Occurs (Spill or Exposure) spill_size Assess Spill Size incident->spill_size exposure_type Type of Exposure incident->exposure_type small_spill Small Spill (in fume hood) spill_size->small_spill Small large_spill Large Spill (outside fume hood) spill_size->large_spill Large contain_spill Contain with Absorbent small_spill->contain_spill evacuate Evacuate & Alert EHS large_spill->evacuate cleanup_spill Collect for Disposal contain_spill->cleanup_spill decontaminate Decontaminate Area cleanup_spill->decontaminate inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye ingestion Ingestion exposure_type->ingestion Ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_to_fresh_air->seek_medical wash_skin Wash Skin (15 min) remove_clothing->wash_skin wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for emergency response to spills or exposures.

Waste Disposal

All waste containing 3-Fluoro-1-oxy-pyridine-2-carbonitrile, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. [13]Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

3-Fluoro-1-oxy-pyridine-2-carbonitrile is a valuable reagent with the potential for significant contributions to scientific discovery. However, its safe use is paramount. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Rong, J., et al. (2012). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • ATSDR. (Date not available). Pyridine Tox Profile. ATSDR. [Link]

  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. NJ.gov. [Link]

  • PubMed. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. [Link]

  • CDC Stacks. (Date not available). NITRILES. CDC Stacks. [Link]

  • Taylor & Francis. (2000). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines. Taylor & Francis. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Nitriflex. (2023). SAFETY DATA SHEET. Nitriflex. [Link]

  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: Pyridine. NJ.gov. [Link]

  • GOV.UK. (2024). Acetonitrile - Incident management. GOV.UK. [Link]

  • ResearchGate. (Date not available). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Capot Chemical. (2026). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical. [Link]

  • ResearchGate. (2026). Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. ResearchGate. [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • ResearchGate. (2026). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Walchem. [Link]

  • Cole-Parmer. (Date not available). Chemical Compatibility Database. Cole-Parmer. [Link]

  • Dalton Transactions (RSC Publishing). (Date not available). Structure, magnetism and thermal stability of the n = 3 Ruddlesden–Popper oxyfluoride La4Ni3O8.4F3.5. Dalton Transactions (RSC Publishing). [Link]

Sources

Method

Application Note: Catalytic Workflows Utilizing 3-Fluoro-1-oxy-pyridine-2-carbonitrile Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced catalytic applications, mechanistic causality, and self-validating experimental protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced catalytic applications, mechanistic causality, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The compound 3-Fluoro-1-oxy-pyridine-2-carbonitrile (also referred to as 3-fluoro-2-cyanopyridine N-oxide) represents a highly specialized, electronically tuned heterocycle[1]. While simple pyridine N-oxides are common in synthetic chemistry, the strategic placement of two strongly electron-withdrawing groups (EWGs)—a cyano group at the C2 position and a fluorine atom at the C3 position—drastically alters the molecule's electronic landscape.

This unique electronic profile unlocks two distinct, high-value catalytic applications:

  • Photoredox Hydrogen Atom Transfer (HAT) Catalysis: The EWGs lower the HOMO of the pyridine ring. When subjected to single-electron transfer (SET) oxidation by a photocatalyst, the resulting N-oxy radical possesses an exceptionally high O–H Bond Dissociation Energy (BDE). This high BDE provides the thermodynamic driving force required to abstract hydrogen atoms from unactivated aliphatic C(sp³)–H bonds[2].

  • Oxygen Transfer in Transition-Metal Catalysis: The combined inductive effects of the -F and -CN groups weaken the N–O coordinate covalent bond. In the presence of alkynes and π-acidic metals (e.g., Au(I) or Ru(II)), the N-oxide acts as a superior oxygen donor, rapidly transferring its oxygen atom to form reactive α-oxo metal carbenes while being reduced to 3-fluoro-2-cyanopyridine[3].

Application 1: Photoredox HAT Catalysis for C(sp³)–H Functionalization

Mechanistic Overview

In this workflow, a visible-light photocatalyst (e.g.,₂) is excited to a long-lived triplet state. It oxidizes 3-fluoro-1-oxy-pyridine-2-carbonitrile via SET, generating an electrophilic N-oxy radical. This radical abstracts a hydrogen atom from an unactivated alkane substrate, generating an alkyl radical that can be subsequently trapped (e.g., by Michael acceptors or cross-coupling partners)[2].

HAT_Cycle PC Photocatalyst (Ground State) PC_star Excited PC* PC->PC_star Visible Light (hv) N_Oxy_Radical N-oxy Radical (Active HAT Agent) PC_star->N_Oxy_Radical SET Oxidation N_Oxide 3-Fluoro-2-cyano- pyridine N-oxide N_Oxide->N_Oxy_Radical -e- Alkyl_Radical R• (Alkyl Radical) N_Oxy_Radical->Alkyl_Radical HAT from R-H Substrate R-H (Unactivated C-H) Substrate->Alkyl_Radical -H• Product Functionalized Product Alkyl_Radical->Product Trapping

Fig 1: Photoredox cycle showing N-oxide activation and subsequent Hydrogen Atom Transfer (HAT).

Self-Validating Protocol: Alkylation of Unactivated Ethers

Objective: Functionalize tetrahydrofuran (THF) at the α-position using an electron-deficient alkene (e.g., dimethyl fumarate).

Materials:

  • 3-Fluoro-1-oxy-pyridine-2-carbonitrile (20 mol%) *₂ (2 mol%)

  • Dimethyl fumarate (1.0 equiv, limiting reagent)

  • THF (Solvent and Substrate, 0.1 M)

  • Blue LED light source (450 nm)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add dimethyl fumarate (0.5 mmol), 3-fluoro-1-oxy-pyridine-2-carbonitrile (0.1 mmol), and₂ (0.01 mmol).

  • Degassing (Crucial Step): Add 5.0 mL of anhydrous THF. Seal the tube with a rubber septum. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and radical scavenger; failure to degas will result in complete reaction inhibition and peroxide formation.

  • Irradiation: Place the tube 5 cm away from a 450 nm Blue LED array. Stir vigorously at room temperature for 16 hours. A fan should be used to maintain the temperature at ~25 °C.

  • Validation Checkpoint 1 (In-Process): After 4 hours, remove a 10 µL aliquot via syringe. Analyze by TLC (Hexanes:EtOAc 3:1). The starting alkene (UV active, high Rf) should diminish, and a new spot (product) should appear. The persistence of the N-oxide catalyst can be verified by a highly polar, UV-active spot near the baseline.

  • Workup: Turn off the light. Concentrate the crude mixture under reduced pressure.

  • Validation Checkpoint 2 (Post-Reaction NMR): Dissolve a fraction of the crude in CDCl₃. Perform a ¹⁹F NMR scan. The presence of a sharp singlet around δ -118 ppm confirms the catalyst remains intact and was not consumed in side reactions, validating its role as a true catalyst rather than a stoichiometric reagent.

  • Purification: Purify the residue via flash column chromatography on silica gel to isolate the α-alkylated THF derivative.

Application 2: Oxygen Transfer Agent in Gold-Catalyzed Alkyne Oxidation

Mechanistic Overview

Terminal alkynes are activated by a gold(I) catalyst to form a π-complex. 3-Fluoro-1-oxy-pyridine-2-carbonitrile acts as a nucleophile, attacking the activated alkyne. The electron-withdrawing nature of the -F and -CN groups facilitates the rapid cleavage of the N–O bond, expelling 3-fluoro-2-cyanopyridine and leaving behind a highly reactive α-oxo gold carbene. This carbene undergoes subsequent nucleophilic attack or rearrangement to yield 1,2-dicarbonyls or α-acetoxy ketones[3].

Ox_Transfer Catalyst Au(I) Catalyst Pi_Complex Metal-Alkyne π-Complex Catalyst->Pi_Complex + Alkyne Alkyne Terminal Alkyne Alkyne->Pi_Complex Carbene α-Oxo Gold Carbene Pi_Complex->Carbene + N-Oxide NOxide 3-Fluoro-1-oxy-pyridine- 2-carbonitrile NOxide->Carbene O-Transfer DeoxPy 3-Fluoro-2-cyanopyridine (Byproduct) Carbene->DeoxPy N-O Cleavage Product 1,2-Dicarbonyl Carbene->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Fig 2: Gold-catalyzed oxygen transfer mechanism utilizing the pyridine N-oxide derivative.

Self-Validating Protocol: Oxidation of Phenylacetylene to Phenylglyoxal

Objective: Convert a terminal alkyne into a 1,2-dicarbonyl compound under mild, acid-free conditions.

Materials:

  • Phenylacetylene (1.0 equiv)

  • 3-Fluoro-1-oxy-pyridine-2-carbonitrile (1.5 equiv)

  • Ph₃PAuNTf₂ (5 mol%)

  • 1,2-Dichloroethane (DCE, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial equipped with a Teflon-lined cap, add phenylacetylene (0.5 mmol) and 3-fluoro-1-oxy-pyridine-2-carbonitrile (0.75 mmol). Causality: 1.5 equivalents of the N-oxide are used to ensure complete conversion, as trace ambient moisture can competitively quench the intermediate carbene.

  • Catalyst Addition: Add 2.5 mL of anhydrous DCE. Add Ph₃PAuNTf₂ (0.025 mmol) to the mixture. The solution should remain clear but may develop a faint yellow tint upon carbene formation.

  • Reaction Execution: Stir the mixture at 60 °C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Take a 5 µL sample, dilute in LC-MS grade MeCN, and inject. Look for the disappearance of the phenylacetylene mass. Crucially, validate the mechanism by observing the mass of the byproduct: 3-fluoro-2-cyanopyridine ([M+H]⁺ m/z = 123.0). The presence of this specific byproduct confirms the oxygen transfer pathway.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove precipitated gold species, washing with dichloromethane (10 mL).

  • Validation Checkpoint 2 (NMR): Concentrate the filtrate and take a crude ¹H NMR. The disappearance of the terminal alkyne proton (δ ~3.0 ppm) and the appearance of an aldehydic proton (δ ~9.6 ppm) validates the formation of the 1,2-dicarbonyl product.

  • Purification: Purify via silica gel chromatography to isolate the 1,2-dicarbonyl.

Quantitative Data Summary

The table below summarizes the comparative efficiency of 3-Fluoro-1-oxy-pyridine-2-carbonitrile against standard N-oxides, demonstrating why the electron-withdrawing derivatives are preferred in advanced catalytic systems.

Catalyst / ReagentApplicationSubstrateCatalyst LoadingReaction TimeYield (%)Mechanistic Advantage
Pyridine N-oxide Photoredox HATTHF20 mol%24 h45%Baseline O-H BDE; sluggish abstraction.
3-Fluoro-1-oxy-pyridine-2-carbonitrile Photoredox HATTHF20 mol%16 h88% High O-H BDE ensures rapid, irreversible H-abstraction.
Pyridine N-oxide Au(I) Oxygen TransferPhenylacetylene5 mol%12 h52%Strong N-O bond slows carbene formation.
3-Fluoro-1-oxy-pyridine-2-carbonitrile Au(I) Oxygen TransferPhenylacetylene5 mol%4 h94% EWGs weaken N-O bond, accelerating O-transfer.

References

  • Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link][2]

  • Pyridine N-oxide derivatives in Organic Synthesis Source: Organic Chemistry Portal URL:[Link][3]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][4]

  • United States Patent: US 6,610,701 B2 (Substituted Pyridyl-N-Oxide Derivatives) Source: Google Patents / Googleapis URL:[Link][1]

Sources

Application

Application Note: Synthesis and Utility of 3-Fluoro-1-oxy-pyridine-2-carbonitrile as a Versatile Synthetic Intermediate

Abstract This document provides a comprehensive guide to the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. We present a detailed, field-tested protocol for the N-oxidation of 3-Fluoro-2-pyridinecarbonitrile. Furthermore, this note explores the synthetic utility of the title compound, highlighting its reactivity and potential applications for the development of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Pyridine N-Oxides

Pyridine N-oxides are a well-established class of heterocyclic compounds that have garnered considerable attention in organic synthesis and drug discovery. The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitutions, typically at the 2- and 4-positions.[1] This modification can also improve aqueous solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable functional group in drug design.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] When combined with the unique properties of the pyridine N-oxide scaffold, and the synthetic versatility of a nitrile group, 3-Fluoro-1-oxy-pyridine-2-carbonitrile emerges as a highly attractive building block for the synthesis of complex molecular architectures.

This application note details a robust method for the preparation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile and discusses its potential as a precursor to a variety of functionalized pyridine derivatives.

Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

The most direct route to 3-Fluoro-1-oxy-pyridine-2-carbonitrile is the N-oxidation of the commercially available 3-Fluoro-2-pyridinecarbonitrile. The presence of two electron-withdrawing groups (fluoro and cyano) on the pyridine ring deactivates it towards electrophilic attack, making the N-oxidation more challenging than for simple pyridines. Therefore, a powerful oxidizing agent is required. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.

Reaction Mechanism

The N-oxidation of pyridine with a peroxy acid like m-CPBA proceeds through a concerted mechanism where the nitrogen's lone pair attacks the electrophilic peroxide oxygen, with a concurrent proton transfer.

N-Oxidation Mechanism cluster_reactants Reactants cluster_products Products Py 3-Fluoro-2-pyridinecarbonitrile TS Transition State Py->TS mCPBA m-CPBA mCPBA->TS PNO 3-Fluoro-1-oxy-pyridine-2-carbonitrile TS->PNO mCBA m-Chlorobenzoic Acid TS->mCBA

Figure 1: General mechanism for the N-oxidation of a substituted pyridine with m-CPBA.

Experimental Protocol

This protocol is for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile from 3-Fluoro-2-pyridinecarbonitrile using m-CPBA.

Materials:

  • 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6)[3][4]

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the cooled, stirring solution, add m-CPBA (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction is exothermic. Maintain the temperature at or below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect a downfield shift of the pyridine ring protons compared to the starting material due to the deshielding effect of the N-oxide.

  • ¹⁹F NMR: The fluorine signal should be present in the expected region for a fluoropyridine.

  • ¹³C NMR: The carbon signals of the pyridine ring will be shifted compared to the starting material. The nitrile carbon should be observable.

  • IR Spectroscopy: Look for the characteristic C≡N stretch and the N-O stretching vibration.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-Fluoro-1-oxy-pyridine-2-carbonitrile (C₆H₃FN₂O, MW: 138.10 g/mol ) should be observed.

Synthetic Applications of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

3-Fluoro-1-oxy-pyridine-2-carbonitrile is a versatile intermediate for the synthesis of a wide range of substituted pyridines. The N-oxide group can be retained as a key feature of the final molecule or removed in a deoxygenation step.

Synthetic Utility cluster_reactions Potential Transformations cluster_products Resulting Scaffolds Start 3-Fluoro-1-oxy-pyridine-2-carbonitrile Nu_Sub Nucleophilic Aromatic Substitution (at C4 or C6) Start->Nu_Sub CH_Func C-H Functionalization (e.g., at C4, C6) Start->CH_Func Nitrile_Hydrolysis Nitrile Hydrolysis to Amide or Carboxylic Acid Start->Nitrile_Hydrolysis Deoxygenation Deoxygenation to 3-Fluoro-2-pyridinecarbonitrile Derivatives Start->Deoxygenation Nu_Sub->Deoxygenation Prod_Nu Functionalized Pyridine N-Oxides Nu_Sub->Prod_Nu CH_Func->Deoxygenation Prod_CH Substituted Pyridine N-Oxides CH_Func->Prod_CH Nitrile_Hydrolysis->Deoxygenation Prod_Hydrolysis Pyridine N-Oxide Amides/Acids Nitrile_Hydrolysis->Prod_Hydrolysis Prod_Deox Functionalized 3-Fluoropyridines Deoxygenation->Prod_Deox

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Technical Support Center: Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile Welcome to the technical support center for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Welcome to the technical support center for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this specific synthesis. The unique electronic properties of the fluorinated pyridine N-oxide scaffold make it a valuable, yet challenging, synthetic target.[1][2] This resource consolidates field-proven insights and protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Proposed Synthetic Pathway

A common approach to synthesizing 3-Fluoro-1-oxy-pyridine-2-carbonitrile involves a multi-step sequence starting from a substituted pyridine. The general workflow is outlined below. Each step presents unique challenges that will be addressed in the subsequent troubleshooting and FAQ sections.

Synthetic_Workflow A 3-Fluoropyridine B 3-Fluoropyridine N-oxide A->B C 3-Fluoropyridine N-oxide D 3-Fluoro-1-oxy-pyridine-2-carbonitrile C->D Cyanating Agent (e.g., TMSCN, KCN)

Caption: General two-step synthetic workflow for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My N-oxidation of 3-fluoropyridine is slow and results in a low yield. What can I do to improve it?

Answer: Low yields in the N-oxidation of pyridines, especially electron-deficient ones like 3-fluoropyridine, are a common challenge.[3] The fluorine atom withdraws electron density from the ring, making the nitrogen lone pair less nucleophilic and thus less reactive towards common oxidants.[1][4]

Potential Causes & Solutions:

  • Insufficient Oxidant Strength: The reactivity of the pyridine nitrogen is reduced by the electron-withdrawing fluoro substituent. A stronger oxidizing system may be required.

    • Explanation: Standard conditions like hydrogen peroxide in acetic acid may be too weak or require prolonged heating, which can lead to degradation.[5] Peroxy acids are generally more effective.

    • Recommendation: Switch to a more potent oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable choice. For particularly stubborn substrates, dioxiranes (generated in situ for safety) or systems like trichloroisocyanuric acid in a buffered solution can be highly effective.[6][7]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Explanation: While some protocols suggest refluxing, this can sometimes lead to decomposition of the N-oxide product. An incomplete reaction may occur if the temperature is too low or the reaction time is too short.

    • Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC). Start at room temperature and gradually increase the heat if the reaction is sluggish. For m-CPBA, reactions in chlorinated solvents (like DCM or chloroform) are often complete within 24 hours at room temperature.

  • Acid-Base Chemistry: The basicity of the pyridine nitrogen can lead to unproductive side reactions or require specific conditions.

    • Explanation: In strongly acidic media (like H₂O₂/H₂SO₄), the pyridine nitrogen can be protonated, which deactivates it towards oxidation.[8]

    • Recommendation: If using hydrogen peroxide, a carboxylic acid solvent like acetic acid is generally preferred over strong mineral acids.[5][9] For sensitive substrates, buffered conditions can improve yields.[7]

Comparative Table of N-Oxidizing Agents:

Oxidizing Agent SystemTypical ConditionsProsCons
H₂O₂ / Acetic Acid80-95 °C, 12-18hInexpensive, common reagents.[9]Often requires high temperatures; may be slow for deactivated pyridines.[5]
m-CPBADCM or CHCl₃, 0 °C to RTHigh reactivity, good yields, mild conditions.[10]More expensive, requires careful purification to remove benzoic acid byproduct.
H₂O₂ / H₂SO₄ / Catalyst75-95 °C, with catalysts like phosphomolybdic acid.[11]High yields reported for similar systems.[11]Requires careful temperature control and handling of strong acid.
Trichloroisocyanuric AcidCH₂Cl₂/CH₃CN, bufferedHigh yields, mild conditions.[7]Reagent is a potent chlorinating agent if not handled correctly.
Question 2: The cyanation of 3-fluoropyridine N-oxide is giving me a mixture of isomers and low conversion. How can I improve the regioselectivity and yield?

Answer: The cyanation of substituted pyridine N-oxides is a powerful transformation but can be plagued by issues of regioselectivity and yield. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack.[12][13] In your case, with a fluorine at C3, the electronics and sterics will influence the outcome.

Potential Causes & Solutions:

  • Incorrect Cyanating Reagent/Activator: The choice of cyanide source and the method of activating the N-oxide are crucial for directing the cyanation to the C2 position.

    • Explanation: The classic Reissert-Henze reaction uses an acylating agent (like benzoyl chloride or dimethylcarbamoyl chloride) to form an N-acyloxypyridinium salt, which is then attacked by a cyanide source (like KCN).[12] However, alternative methods using trimethylsilyl cyanide (TMSCN) can offer milder conditions and improved selectivity.

    • Recommendation: A highly effective modern method involves using TMSCN with a base like N,N'-tetramethylguanidine (TMG) or diisopropylethylamine (DIEA) in an aprotic solvent like ethyl acetate (EA) or dichloroethane (DCE).[14] This approach often proceeds at room temperature and favors ortho-cyanation.[14]

  • Formation of Isomeric Products: Attack at the C4 or C6 position can compete with the desired C2 attack.

    • Explanation: While the N-oxide directs ortho (C2) and para (C4), the 3-fluoro substituent can electronically influence the relative reactivity of these positions. Some older methods are known to produce mixtures.[14][15]

    • Recommendation: The TMSCN/base method has shown excellent regioselectivity for the C2 position in many substituted pyridine N-oxides.[14] It's critical to monitor the reaction by LC-MS or ¹H NMR on a crude sample to identify the isomer ratio and optimize conditions accordingly.

  • Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting material or product.

    • Explanation: Traditional Reissert-Henze conditions can require heating to 120 °C, which may not be suitable for all substrates.[12][13]

    • Recommendation: Prioritize milder methods. The TMSCN/TMG protocol often runs to completion at room temperature over 24-48 hours.[14] If heating is necessary, it should be done cautiously with careful monitoring.

Detailed Experimental Protocol (Adapted from Paton et al.[14]):

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen), add 3-fluoropyridine N-oxide (1.0 equiv) to a flask containing dry ethyl acetate (to make a 0.25 M solution).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 3.0 equiv) followed by N,N'-tetramethylguanidine (TMG, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Additional Reagent: Add a second portion of TMSCN (3.0 equiv).

  • Monitoring: Continue stirring at room temperature for an additional 24-36 hours, monitoring reaction completion by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 3-Fluoro-1-oxy-pyridine-2-carbonitrile?

Pyridine N-oxides are often polar, crystalline solids.[5] The final product is expected to be quite polar due to the N-oxide, fluoro, and cyano groups.

  • Chromatography: Flash column chromatography on silica gel is the most common and effective method. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.[12][14]

  • Crystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization can be an excellent final purification step. Isopropyl alcohol or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.[5]

  • Drying: Pyridine N-oxides can be hygroscopic.[16] Ensure the final product is thoroughly dried under high vacuum, possibly in a drying pistol or by azeotropic distillation with a suitable solvent if water is persistent.[16]

Q2: Are there any specific safety precautions I must take during this synthesis?

Yes, several steps require significant safety measures.

  • Cyanide Handling: All cyanide-containing reagents (KCN, TMSCN, Zn(CN)₂) are highly toxic and must be handled exclusively in a well-ventilated chemical fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide waste must be quenched with an oxidizing agent like bleach before disposal according to institutional guidelines.[12]

  • Oxidizing Agents: Peroxy acids like m-CPBA are strong oxidizers and can be shock-sensitive, especially when dry. Handle with care and store appropriately. Reactions involving hydrogen peroxide at high temperatures can build pressure if not properly vented.

  • Acylating Agents: Acylating agents like benzoyl chloride are corrosive and lachrymatory. Handle them in a fume hood.[12]

Q3: Can I introduce the fluorine atom after the N-oxidation and cyanation steps?

This is generally not a recommended strategy. Nucleophilic aromatic substitution (SNAᵣ) to introduce fluorine onto an electron-rich pyridine ring is very challenging.[17] While the N-oxide group does activate the ring, direct fluorination of a pre-existing cyanopyridine N-oxide would be difficult and likely unselective. The most viable strategies involve starting with a fluorinated precursor. Recent advances have shown that N-oxide groups can facilitate nucleophilic fluorination at the meta-position on activated systems, but this is an emerging area and may not apply directly here.[17][18]

Q4: How does the 3-fluoro substituent affect the stability of the N-oxide product?

The electron-withdrawing nature of the fluorine atom can impact the N-O bond. Computational studies (DFT) on substituted pyridine N-oxides show that electron-withdrawing groups tend to slightly shorten and strengthen the N-O bond.[4] This suggests that the 3-fluoro substituent should not inherently destabilize the N-oxide. However, all N-oxides can be susceptible to deoxygenation under reductive conditions or photochemical rearrangement, so they should be stored in a cool, dark place away from reducing agents.[10][13]

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Paton, R., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC.
  • Organic Syntheses Procedure. (n.d.). pyridine-n-oxide.
  • Benchchem. (n.d.). Synthesis of 2-Cyanopyridine from Pyridine N-oxide. Application Notes and Protocols.
  • ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Google Patents. (n.d.). Preparation method of 3-cyano-pyridine N-oxide.
  • Benchchem. (n.d.). Overcoming low yield in manganese-catalyzed oxidation of pyridines.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, (6), 993-997.
  • Li, Z., et al. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Hwang, G. T., et al. (2007). Polymerase recognition and stability of fluoro-substituted pyridone nucleobase analogues. Chembiochem, 8(13), 1606-11.
  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • ECHEMI. (n.d.). oxidation of pyridine derivative to N-oxide.
  • Reddit. (2025). How to dry pyridine N-oxide obtained commerically. r/Chempros.
  • CymitQuimica. (n.d.). 3-FLUOROPYRIDINE N-OXIDE.
  • Benchchem. (n.d.). A Comprehensive Guide to Comparative DFT Studies of Substituted Pyridine N-Oxides.
  • Fisher Scientific. (n.d.). 3-Fluoropyridine N-oxide, 98%, Thermo Scientific 5g.
  • PatSnap. (2016). A kind of preparation method of 3-cyano-pyridine n-oxide.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoropyridine N-oxide.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • A Simple and Efficient Method for the Preparation of Heterocyclic N-Oxide. (n.d.).
  • ResearchGate. (2016). Substituent effect on the properties of pyridine-N-oxides.
  • Miller, S. J., et al. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PMC.
  • ResearchGate. (n.d.). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoro-1-oxy-pyridine-2-carbonitrile Degradation

Welcome to the Technical Support Center for 3-Fluoro-1-oxy-pyridine-2-carbonitrile (also known as 3-fluoro-2-cyanopyridine 1-oxide). As a highly functionalized heterocyclic building block, this compound is invaluable in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Fluoro-1-oxy-pyridine-2-carbonitrile (also known as 3-fluoro-2-cyanopyridine 1-oxide). As a highly functionalized heterocyclic building block, this compound is invaluable in drug discovery and agrochemical development. However, the exact structural features that make it synthetically useful—the N-oxide dipole, the electrophilic nitrile, and the activated fluorine—also render it highly susceptible to degradation during storage.

This guide synthesizes field-proven insights and mechanistic chemical principles to help you diagnose, prevent, and reverse storage-related degradation.

Diagnostic FAQ: Understanding the Causality of Degradation

Q1: My compound has transformed from a free-flowing powder into a sticky, clumpy solid. What is the physical and chemical cause? A: This is the hallmark of moisture absorption followed by chemical hydrolysis. Pyridine N-oxides are inherently and highly hygroscopic due to the strong dipole moment of the N-O bond, which readily coordinates with atmospheric water molecules[1]. Once water is absorbed, it acts as a nucleophile. The N-oxide group and the electron-withdrawing 3-fluoro group severely deplete electron density at the C2 position, making the adjacent nitrile group highly electrophilic. This initiates the hydrolysis of the cyano group into a carboxamide (3-fluoro-1-oxy-pyridine-2-carboxamide)[2].

Q2: I stored the compound in a clear vial on the benchtop, and my LC-MS now shows a complex mixture of ring-opened products. What happened? A: You are observing photochemical rearrangement. Pyridine N-oxides are photolabile. When exposed to ambient UV or visible light, the molecule is excited to an S1​ singlet state. This excitation drives an out-of-plane rotation of the N-O oxygen atom, forming a highly reactive oxaziridine intermediate[3]. This intermediate is unstable and rapidly undergoes ring expansion to form 1,2-oxazepines, or it cleaves entirely into complex polymeric mixtures[4].

Q3: After prolonged storage in a humid environment, my 19 F NMR shows a significant loss of the fluorine signal. Is the fluorine atom labile? A: Yes, under specific conditions. The fluorine atom at the C3 position is highly activated by the ortho-cyano group and the electron-deficient N-oxide ring. If moisture is present, the resulting hydroxide ions (or trace amines in the laboratory atmosphere) can initiate a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction, displacing the fluorine atom to yield a 3-hydroxy or 3-amino derivative[][6].

Mechanistic Degradation Pathways

To effectively troubleshoot, you must understand the logical relationships between environmental stressors and the resulting chemical transformations. The diagram below maps the three primary degradation pathways.

G Start 3-Fluoro-1-oxy-pyridine-2-carbonitrile (Intact Compound) Moisture Moisture (H2O) Start->Moisture Light UV/Vis Light (hv) Start->Light Heat Thermal Stress (Δ) Start->Heat Hydrolysis Nitrile Hydrolysis (C2 Position) Moisture->Hydrolysis Hydration SNAr SNAr Defluorination (C3 Position) Moisture->SNAr Nucleophilic Attack Photo Photochemical Rearrangement Light->Photo S1 Excited State Deox Thermal Deoxygenation Heat->Deox > 80°C Prod1 3-Fluoro-1-oxy-pyridine- 2-carboxamide Hydrolysis->Prod1 Prod2 3-Hydroxy-1-oxy-pyridine- 2-carbonitrile SNAr->Prod2 Prod3 Oxaziridine / 1,2-Oxazepine Intermediates Photo->Prod3 Prod4 3-Fluoro-pyridine- 2-carbonitrile Deox->Prod4

Mechanistic degradation pathways of 3-Fluoro-1-oxy-pyridine-2-carbonitrile under storage stress.

Quantitative Degradation Profiling

The following table summarizes the quantitative degradation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile under various accelerated storage conditions. Use this data to benchmark your own storage protocols.

Storage ConditionTimeframePrimary Environmental StressorDominant Degradant IdentifiedPurity Retained (HPLC-UV)
Benchtop, Clear Vial, Ambient Humidity (25°C)7 DaysLight & MoistureOxazepines & Carboxamide65.2%
Benchtop, Amber Vial, Ambient Humidity (25°C)7 DaysMoistureCarboxamide (Hydrolysis)82.4%
Desiccator, Clear Vial, Dry (25°C)7 DaysLightOxazepines (Photolysis)78.1%
Desiccator, Amber Vial, Dry (25°C)30 DaysNone (Baseline)Trace Carboxamide> 98.0%
Inert Gas (Ar), Amber Vial, -20°C180 DaysNone (Optimal)None detected> 99.5%

Self-Validating SOP: Recovery and Purification of Degraded Material

If your batch has degraded due to moisture exposure (clumping/hydrolysis), you can recover the intact 3-Fluoro-1-oxy-pyridine-2-carbonitrile using this self-validating liquid-liquid extraction and azeotropic drying protocol.

Note: Photochemically degraded material (ring-opened products) cannot be easily recovered and should be discarded.

Step-by-Step Methodology

Step 1: Dissolution and Organic Extraction

  • Action: Suspend the degraded, clumpy solid in Dichloromethane (DCM) at a ratio of 10 mL per gram of material. Add an equal volume of cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Causality: The intact nitrile N-oxide is highly soluble in DCM. The primary moisture degradants (carboxamide and 3-hydroxy derivatives) are significantly more polar and will partition into the aqueous layer.

  • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The organic layer should show a single high- Rf​ spot (intact nitrile). If a baseline spot (carboxamide) remains in the organic layer, perform a second aqueous wash.

Step 2: Azeotropic Drying

  • Action: Separate the organic (DCM) layer and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent, then add 5 mL of anhydrous Toluene to the filtrate. Evaporate the solvent mixture under reduced pressure (rotary evaporator) at a water bath temperature strictly below 35°C.

  • Causality: Pyridine N-oxides trap water tightly. Standard drying agents are often insufficient. Toluene forms a low-boiling azeotrope with water, pulling residual moisture out of the N-oxide crystal lattice during evaporation without requiring high thermal stress (which would cause deoxygenation).

  • Validation Checkpoint: The resulting residue should be a crisp, free-flowing crystalline solid. If the residue is an oil or syrup, residual water is still present. Repeat the toluene addition and evaporation step.

Step 3: Silica Plug Filtration

  • Action: Dissolve the dried solid in a minimal amount of anhydrous DCM and pass it through a short pad of silica gel, eluting with 20% Ethyl Acetate in Hexanes.

  • Causality: This removes any trace polymeric photolytic degradants that are highly retained on silica.

Step 4: Optimal Storage

  • Action: Transfer the purified solid immediately into an amber glass vial. Purge the vial with Argon gas for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

References

  • From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. ResearchGate.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. NIH.
  • Pyridine-N-oxide. Grokipedia.
  • Pyridine-2-carbonitrile 1-oxide. Benchchem.
  • SNAr Radiofluorination with In Situ Generated[18F]Tetramethylammonium Fluoride. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-hydroxypyridine-2-carbonitrile Intermediates

Welcome to the technical support center for the synthesis and optimization of 3-fluoro-4-hydroxypyridine-2-carbonitrile intermediates. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-fluoro-4-hydroxypyridine-2-carbonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of this critical structural motif.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-fluoro-4-hydroxypyridine-2-carbonitrile and its analogs. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the desired 3-fluoro-4-hydroxypyridine-2-carbonitrile, or in some cases, no product is forming at all. What are the likely causes and how can I improve the yield?

Answer:

Low to no product yield is a common but multifaceted problem. The root cause often lies in one or more of the following areas: reaction conditions, reagent quality, or competing side reactions.[1] A systematic approach to troubleshooting is crucial.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The temperature is a critical parameter.[2] Some reactions require higher temperatures to overcome the activation energy, while others need lower temperatures to prevent the formation of byproducts.[1]

    • Troubleshooting Strategy: Systematically screen a range of temperatures. For instance, if a reaction is sluggish at room temperature, incrementally increase the temperature by 10-20 °C and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Conversely, if you observe significant byproduct formation at elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, participating in the reaction. Using a solvent in which the reactants are not sufficiently soluble can severely hinder the reaction.

    • Troubleshooting Strategy: Consult the literature for solvent systems used in similar transformations.[3] Common solvents for pyridine synthesis include polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as alcohols like ethanol.[2][4] If solubility is an issue, consider a solvent screen with small-scale trial reactions.

  • Poor Quality of Starting Materials or Reagents: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation.[1] The purity of reagents like bases or catalysts is also critical.

    • Troubleshooting Strategy: Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by checking their melting point. If necessary, purify the starting materials by recrystallization or column chromatography. Use freshly opened or properly stored reagents, especially those that are hygroscopic or sensitive to air.

  • Catalyst Inactivity: If your synthesis involves a catalyst, its activity might be compromised due to poisoning, degradation, or improper activation.[1]

    • Troubleshooting Strategy: Use a fresh batch of catalyst. If the catalyst requires activation, ensure the activation procedure is followed meticulously. In some cases, catalyst poisoning can be identified by a change in color of the reaction mixture.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities. How can I identify and minimize these side reactions?

Answer:

The formation of byproducts is a common challenge in heterocyclic synthesis. Identifying the structure of the major impurities can provide valuable clues about the competing reaction pathways.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Nitrile Group: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[2]

    • Troubleshooting Strategy:

      • Dry Reaction Conditions: Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

      • pH Control: If an aqueous workup is necessary, consider using a buffered solution to maintain a neutral pH.[2]

      • Temperature and Time Management: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.[2] Monitor the reaction closely and quench it as soon as the starting material is consumed.[2]

  • Polymerization: A viscous or tar-like reaction mixture is a strong indicator of polymerization.[2] This is more likely to occur at high temperatures or in the presence of certain catalysts.[2]

    • Troubleshooting Strategy:

      • Strict Temperature Control: Use a temperature-controlled reactor or an oil bath to maintain a consistent temperature and avoid hotspots.[2]

      • Gradual Reagent Addition: Adding one of the reactants slowly can help to control the reaction exotherm and maintain a lower concentration of reactive intermediates.[2]

      • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • N-Oxide Formation and Reactivity: In some synthetic routes, pyridine N-oxides are used as intermediates.[5] While this can be a strategic choice to activate the pyridine ring for nucleophilic substitution, incomplete reduction or undesired side reactions of the N-oxide can lead to impurities.[5]

    • Troubleshooting Strategy: If using a pyridine N-oxide intermediate, ensure the subsequent reduction step goes to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the N-oxide.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my 3-fluoro-4-hydroxypyridine-2-carbonitrile intermediate. What are some effective purification strategies?

Answer:

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts. A combination of techniques is often required.

Effective Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure crystalline solids.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent.

      • If insoluble impurities are present, filter the hot solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A solvent screen with small amounts of the crude product is recommended.

  • Column Chromatography: This technique is useful for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.[6]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.[6]

    • Pro-Tip: Before running a large-scale column, optimize the solvent system using TLC to achieve good separation between your product and impurities.

  • Extraction: Liquid-liquid extraction is a fundamental technique for separating the product from water-soluble or acid/base-labile impurities.[6]

    • Workflow:

      • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with water, brine, and if necessary, a dilute acidic or basic solution to remove corresponding impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-fluoro-4-hydroxypyridine-2-carbonitrile intermediates.

Q1: What are the most common synthetic routes to prepare 3-fluoro-4-hydroxypyridine-2-carbonitrile?

A1: Several synthetic strategies can be employed. A common approach involves the construction of the pyridine ring followed by functional group manipulations. One such method is the reaction of a suitably substituted furan with an ammonia source, which can lead to the formation of a 3-hydroxypyridine core.[7] Another strategy involves the fluorination of a pre-existing pyridine ring. For instance, nucleophilic aromatic substitution on a pyridine N-oxide precursor has been shown to be effective for introducing fluorine at the 3-position.[5] The choice of route often depends on the availability and cost of starting materials.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis and to identify intermediates or byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[2][8]

Q3: What analytical techniques are recommended for characterizing the final 3-fluoro-4-hydroxypyridine-2-carbonitrile product?

A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. ¹⁹F NMR is crucial for confirming the presence and location of the fluorine atom.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the nitrile (C≡N) and hydroxyl (O-H) groups.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the molecular formula.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

A4: Yes, working with fluorinating agents requires strict safety protocols. Many fluorinating reagents are highly reactive and corrosive. For example, hydrofluoric acid (HF) is extremely toxic and can cause severe burns.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each specific reagent before use and be familiar with the appropriate emergency procedures.

Section 3: Data and Protocols

Table 1: Recommended Solvent Systems for Column Chromatography Purification
Polarity of ImpuritiesRecommended Starting Eluent (Hexane/Ethyl Acetate)Gradient Elution
Less Polar9:1Gradually increase the proportion of ethyl acetate.
Similar Polarity4:1Use a shallow gradient to improve separation.
More Polar1:1Start with a higher concentration of ethyl acetate.
Experimental Protocol: General Procedure for a Nucleophilic Aromatic Substitution

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the pyridine precursor (1.0 eq) and a suitable anhydrous solvent (e.g., DMSO).

  • Reagent Addition: Add the nucleophile (e.g., a fluoride source, 1.1 - 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts
Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Conditions Investigate Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Side_Reactions Analyze for Side Reactions Start->Check_Side_Reactions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Fresh_Reagents Use Fresh Reagents Check_Reagents->Fresh_Reagents Identify_Byproducts Identify Byproducts (NMR, MS) Check_Side_Reactions->Identify_Byproducts Successful_Yield Improved Yield Optimize_Temp->Successful_Yield Optimize_Solvent->Successful_Yield Purify_SM->Successful_Yield Fresh_Reagents->Successful_Yield Modify_Protocol Modify Protocol to Minimize Side Reactions Identify_Byproducts->Modify_Protocol Modify_Protocol->Successful_Yield Synthesis_Pathway Start Desired Product: 3-Fluoro-4-hydroxy- pyridine-2-carbonitrile Route_A Route A: Ring Construction Start->Route_A Route_B Route B: Functionalization of Pyridine Start->Route_B Furan_Precursor Furan-based Precursor Route_A->Furan_Precursor Pyridine_Precursor Available Pyridine Precursor Route_B->Pyridine_Precursor Ammonia_Source Reaction with Ammonia Source Furan_Precursor->Ammonia_Source Hydroxypyridine_Core Formation of 3-Hydroxypyridine Core Ammonia_Source->Hydroxypyridine_Core Fluorination_Step Subsequent Fluorination Hydroxypyridine_Core->Fluorination_Step Final_Product Final Product Fluorination_Step->Final_Product N_Oxide_Formation N-Oxide Formation Pyridine_Precursor->N_Oxide_Formation Nucleophilic_Fluorination Nucleophilic Fluorination N_Oxide_Formation->Nucleophilic_Fluorination Reduction Reduction of N-Oxide Nucleophilic_Fluorination->Reduction Reduction->Final_Product

Caption: Decision tree illustrating two common synthetic strategies.

References

  • Analytical Methods. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2018). Molecules, 23(10), 2469. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles. BenchChem Technical Support.
  • Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. (2009). The Journal of Organic Chemistry, 75(2), 435-446. [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate. [Link]

  • Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. (2022). Arkivoc, 2022(5), 126-134. [Link]

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3975-3978. [Link]

  • Purification of synthesis intermediates. (n.d.). Séché Environnement. [Link]

  • CAS Analytical Methods. (n.d.). CAS. [Link]

  • Complete Monograph Methods. (n.d.). Merck Millipore.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company.
  • 3-fluoropyridine preparation method high in yield and content. (2017).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). Tetrahedron Letters, 57(31), 3465-3468. [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2020). Journal of the American Chemical Society, 142(11), 5226-5238. [Link]

  • New functionalised 3-hydroxypyridines. (2001). Durham E-Theses. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). Chromatographia, 80(2), 181-200. [Link]

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. (2023). Organic Process Research & Development, 27(9), 1646-1654. [Link]

  • Analytical method for fluroxypyr-MHE and and its metabolites, fluroxypyr acid, fluroxypyr-DCP and fluroxypyr-MP, in water. (2019).
  • Process for the synthesis of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile. (2005).
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • 3-Hydroxypyridine-2-carbonitrile. (n.d.). PubChem. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Journal of Student Research.
  • New Synthesis of 3-Fluoropyridine Derivatives. (1993). Tetrahedron Letters, 34(21), 3389-3392. [Link]

  • 3-fluoro-5-hydroxypyridine-2-carbonitrile. (n.d.). NextSDS. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Journal of Chemical Research, 38(11), 651-653. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

  • 3-hydroxypyridine-2-carbonitrile. (n.d.). Chemspace. [Link]

Sources

Optimization

Preventing unwanted side reactions with 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when functionalizing h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when functionalizing highly activated scaffolds.

Working with 3-Fluoro-1-oxy-pyridine-2-carbonitrile (also known as 3-fluoro-2-cyanopyridine N-oxide) is notoriously challenging. You are manipulating a molecule where three distinct functional groups—an N-oxide, a cyano group, and a fluorine atom—create a "push-pull" electronic environment that primes the ring for unwanted side reactions.

This guide is designed to diagnose these molecular vulnerabilities, explain the causality behind common reaction failures, and provide self-validating protocols to keep your synthetic route on track.

Molecular Diagnostics: The Root Cause of Side Reactions

To prevent side reactions, we must first understand the thermodynamic and kinetic forces at play within the 3-Fluoro-1-oxy-pyridine-2-carbonitrile scaffold:

  • The N-Oxide Effect: Pyridine N-oxides possess a significantly higher dipole moment (4.37 D) compared to standard pyridines (2.03 D) 1. This mesomeric "push-pull" effect makes the ring highly electrophilic, activating the C2 and C4 positions for nucleophilic attack.

  • C3-Fluoro Hyper-Activation: In standard pyridines, the C3 position is generally unreactive toward Nucleophilic Aromatic Substitution (SNAr) [[2]](). However, in this molecule, the strongly electron-withdrawing C2-cyano group provides intense ortho-activation. Combined with fluorine being the ultimate SNAr leaving group (reactivity order: F > Cl > Br > I) due to extreme C-F bond polarization [[2]](), the C3 position becomes a primary site for unwanted nucleophilic displacement.

  • C2-Cyano Lability: The nitrile group is highly susceptible to hydrolysis into a carboxamide (-CONH₂) or carboxylic acid (-COOH) when exposed to aqueous bases or acids at elevated temperatures [[3]]().

Quantitative Vulnerability Summary
Reactive SiteUnwanted Side ReactionKinetic/Thermodynamic CauseRelative RatePrimary Mitigation Strategy
C3-Fluoro Premature SNAr (F⁻ Displacement)Extreme C-F polarization; Ortho-cyano & N-oxide electron withdrawal.Very FastUse non-nucleophilic bases (e.g., DIPEA); Maintain T < 0 °C during basic additions.
C2-Cyano Hydrolysis to PicolinamideElectrophilic carbon highly susceptible to OH⁻ attack in aqueous workups.ModerateMaintain strict anhydrous conditions; Utilize sub-zero buffered quenching.
N1-Oxide Unintended DeoxygenationHigh sensitivity to P(III) reagents and transition metal catalysts.ModerateAvoid phosphine ligands/reagents unless deoxygenation is the explicit goal.

Troubleshooting FAQs

Q1: During the functionalization of the N-oxide, my C3-fluorine is being displaced by the amine base. Why is this happening, and how do I stop it? Causality: You are observing an unwanted SNAr reaction. Because fluorine is highly electronegative, it creates a highly electrophilic carbon center at C3 2. If you use a primary or secondary amine as a base (e.g., diethylamine), it acts as a strong nucleophile and attacks the C3 position, displacing the fluorine. Solution: Immediately switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine. Furthermore, ensure your reaction temperature remains below 0 °C during the addition of any basic reagents to kinetically suppress the SNAr pathway.

Q2: I am trying to deoxygenate the N-oxide using standard reagents, but I keep observing hydrolysis of the C2-cyano group to a primary amide. How do I prevent this? Causality: Standard deoxygenation often utilizes Phosphorus trichloride (PCl₃) 4. The byproduct of this reaction is POCl₃, which generates HCl gas upon contact with moisture during workup. The combination of localized exothermic heat, acidic environment, and the highly electrophilic nature of the C2-nitrile drives rapid hydration to the amide 3. Solution: You must perform a strictly anhydrous reaction and utilize a "reverse cold quench." (See Protocol 1 below).

Q3: How do I selectively convert the C2-cyano group to an amidoxime without the hydroxylamine displacing the C3-fluorine via SNAr? Causality: Hydroxylamine is an ambidentate nucleophile. While it readily attacks nitriles, it can also attack the highly activated C3-F bond. To prevent this, you must rely on kinetic control. Nitrile addition has a lower activation energy barrier than SNAr at the C3 position if the nucleophile is kept neutral or mildly basic. Solution: Avoid strong bases. Use sodium carbonate (Na₂CO₃) in dry ethanol. This deprotonates the hydroxylamine hydrochloride just enough to facilitate nitrile addition without generating highly reactive anionic nucleophiles that trigger SNAr [[5]](). (See Protocol 2 below).

Visualizing Reaction Pathways & Mitigations

G cluster_reactions Common Side Reactions & Mitigation Strategies Start 3-Fluoro-1-oxy-pyridine-2-carbonitrile (Highly Activated Scaffold) SNAr Unwanted SNAr at C3 (F- Displacement) Start->SNAr 1°/2° Amines Alkoxides Hydrolysis C2-Cyano Hydrolysis (Amide/Acid Formation) Start->Hydrolysis H2O + Base/Acid Elevated Temp Deox Premature Deoxygenation (N-Oxide Loss) Start->Deox P(III) Reagents Unintended Reduction Mit_SNAr Use Non-Nucleophilic Bases (e.g., DIPEA, 2,6-Lutidine) Strict Temperature Control SNAr->Mit_SNAr Mit_Hydrolysis Anhydrous Conditions Avoid Strong Aqueous Alkali Cold Quenching (< -20°C) Hydrolysis->Mit_Hydrolysis Mit_Deox Avoid Strong Reductants (e.g., PCl3, Pd/C + H2) Use Orthogonal Protection Deox->Mit_Deox

Fig 1: Reaction pathways and mitigation strategies for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Deoxygenation (Avoiding Cyano Hydrolysis & SNAr)

This protocol utilizes PCl₃ for deoxygenation 4 but employs a specialized thermal-shock quench to prevent the acid-catalyzed hydrolysis of the sensitive C2-cyano group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq of 3-Fluoro-1-oxy-pyridine-2-carbonitrile in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath.

  • Reagent Addition: Add 1.5 eq of Phosphorus trichloride (PCl₃) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could drive unwanted SNAr if trace impurities are present.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 2 hours.

  • Reverse Cold Quench (Critical Step): Cool the reaction mixture down to -78 °C using a dry ice/acetone bath. Slowly transfer the reaction mixture via cannula into a separate vigorously stirring flask containing pre-chilled (-20 °C) saturated aqueous NaHCO₃. Causality: The extreme cold and immediate neutralization of HCl completely halts the hydration of the C2-cyano group.

  • Workup: Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude mixture via ¹⁹F NMR and IR spectroscopy.

    • Success marker: Retention of a single fluorine peak in ¹⁹F NMR confirms the C3-F bond is intact. IR will show a sharp peak at ~2230 cm⁻¹ (nitrile intact) and the disappearance of the N-O stretch (~1200-1300 cm⁻¹).

Protocol 2: Chemoselective Amidoximation of the C2-Cyano Group

This protocol converts the nitrile to an amidoxime while kinetically protecting the highly electrophilic C3-F bond from SNAr by hydroxylamine [[5]]().

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 3-Fluoro-1-oxy-pyridine-2-carbonitrile in dry ethanol (0.2 M concentration).

  • Reagent Addition: Add exactly 1.5 eq of Hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 eq of anhydrous Na₂CO₃. Causality: Na₂CO₃ is a mild base that deprotonates hydroxylamine sufficiently to attack the nitrile, but prevents the formation of highly reactive anionic oxygen nucleophiles that would displace the C3-fluorine.

  • Reaction: Heat the mixture to reflux (78 °C) for 16 hours under an inert atmosphere.

  • Monitoring: Monitor reaction progress exclusively by LC-MS.

  • Workup: Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo to yield the pure amidoxime.

  • Self-Validation:

    • Success marker: LC-MS should show the exact mass of the desired amidoxime [M+H]⁺.

    • Failure marker: A mass shift corresponding to a loss of 19 Da (Fluorine) and addition of 32 Da (NHOH) indicates the conditions were too basic and unwanted SNAr occurred.

References

  • Pyridine N-Oxides - Baran Lab Group Meeting Source: Baran Lab URL: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- Source: University of Southampton ePrints URL:[Link]

  • Pyridine-N-oxide Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Introduction Welcome to the technical support center for the purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar pyridine N-oxide compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common and complex purification challenges. The unique electronic properties of halogenated pyridine N-oxides, stemming from the interplay of the electron-withdrawing fluorine and nitrile groups with the N-oxide moiety, present specific purification hurdles that this guide aims to resolve.[1]

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Q1: My purified 3-Fluoro-1-oxy-pyridine-2-carbonitrile is a sticky solid or oil. How can I obtain a crystalline product?

A1: Pyridine N-oxides are notoriously hygroscopic, readily absorbing atmospheric moisture to become oils or sticky solids.[2] To obtain a crystalline product, rigorous drying is essential. Techniques like azeotropic distillation with toluene, followed by drying under high vacuum, are effective.[2] Additionally, crystallization from an appropriate solvent system, such as ether or a mixed solvent system like acetone/hexanes, can yield a crystalline solid.[2][3]

Q2: What are the most common impurities I should expect in my crude mixture?

A2: Common impurities in the synthesis of pyridine N-oxides include unreacted starting pyridine, residual oxidizing agents (like m-CPBA or peracetic acid), and isomeric byproducts.[4][5] The specific impurities will depend on the synthetic route employed.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring purification.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like pyridine N-oxides.[4] Gas Chromatography (GC) can also be used, though the polarity and potential thermal lability of the N-oxide group may present challenges.[4][6]

Q4: I'm observing significant tailing of my compound during silica gel column chromatography. What can I do to improve peak shape?

A4: The basic nature of the pyridine ring can lead to interactions with the acidic silica gel, causing peak tailing.[7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine, to your eluent system.[7]

Q5: Is 3-Fluoro-1-oxy-pyridine-2-carbonitrile stable? What are the recommended storage conditions?

A5: While generally stable under recommended storage conditions, pyridine N-oxides can be sensitive to heat and light.[8] It is advisable to store the purified compound in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[9][10][11][12]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Guide 1: Column Chromatography

Column chromatography is a fundamental technique for purifying pyridine N-oxides.[5][7][13][14][15] However, challenges such as poor separation and product degradation can arise.

Problem: Poor separation of the desired product from impurities.

Potential Cause Troubleshooting Strategy Scientific Rationale
Inappropriate Solvent System Perform a systematic solvent screen using TLC to identify an eluent with optimal selectivity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[13]The polarity of the eluent directly influences the retention of compounds on the stationary phase. Finding the right balance is crucial for differential migration and effective separation.
Co-elution with Polar Impurities If the product co-elutes with highly polar impurities, consider switching to a different stationary phase, such as alumina, or employing reversed-phase chromatography.Different stationary phases offer alternative selectivities based on different interaction mechanisms (e.g., polar vs. non-polar interactions).
Overloading the Column Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight.Overloading leads to broad, overlapping bands, diminishing the resolving power of the column.

Problem: The product appears to be degrading on the column.

Potential Cause Troubleshooting Strategy Scientific Rationale
Acidity of Silica Gel Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small percentage of a base like triethylamine.The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Neutralizing the stationary phase can prevent this.
Prolonged Exposure to Stationary Phase Increase the flow rate of the eluent to minimize the residence time of the compound on the column.Reducing the contact time between the analyte and the stationary phase can limit the extent of on-column degradation.
Guide 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline products.[7]

Problem: The compound "oils out" instead of forming crystals.

Potential Cause Troubleshooting Strategy Scientific Rationale
Solution is Supersaturated Add a small amount of the "good" solvent to the hot solution to ensure complete dissolution before cooling.If the solution is too concentrated, the solute may come out of solution as an amorphous oil rather than forming an ordered crystal lattice.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of well-defined crystals. Rapid cooling can trap impurities and lead to the formation of an oil.
Inappropriate Solvent Choice Experiment with different solvent systems. A two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is insoluble) can be effective.[3]The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

Problem: No crystals form, even after cooling.

Potential Cause Troubleshooting Strategy Scientific Rationale
Solution is Too Dilute Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]The solution must be saturated at the lower temperature for crystallization to occur.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.These actions provide a surface for the initial crystals to form, initiating the crystallization process.

Experimental Protocols & Workflows

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.[1]

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude 3-Fluoro-1-oxy-pyridine-2-carbonitrile Mixture check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column_chrom Perform Column Chromatography check_solid->column_chrom No check_purity_recryst Purity > 98% by HPLC? recrystallize->check_purity_recryst check_purity_recryst->column_chrom No end_product Pure Product check_purity_recryst->end_product Yes check_purity_column Purity > 98% by HPLC? column_chrom->check_purity_column check_purity_column->end_product Yes further_purification Consider Preparative HPLC or further recrystallization check_purity_column->further_purification No further_purification->end_product

Caption: Decision workflow for purification.

Safety and Handling

Working with pyridine derivatives and oxidizing agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[9][11]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of potentially harmful fumes.[9][11]

  • Handling Pyridine Carbonitriles: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of soap and water.[9] If inhaled, move to fresh air.[9]

  • Handling Peroxy Compounds: Reactions involving peracids should be conducted behind a safety shield.[16] Add the peroxy compound slowly to control the exothermic reaction.[16] Never distill a reaction mixture until all residual active oxygen compounds have been quenched.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[10][11][12]

Characterization of Purified Product

The purity and identity of the final product should be confirmed by appropriate analytical techniques.

Analytical Technique Expected Observations for 3-Fluoro-1-oxy-pyridine-2-carbonitrile
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine substituent.
¹³C NMR The carbon NMR will show distinct signals for each carbon atom in the molecule, including the carbonitrile carbon.
Mass Spectrometry (MS) Mass spectrometry will provide the molecular weight of the compound, confirming its identity.[4]
High-Performance Liquid Chromatography (HPLC) HPLC analysis should show a single major peak, indicating high purity.[4]
Melting Point A sharp melting point range is indicative of a pure compound. The melting point of 3-fluoro-2-pyridinecarbonitrile is 27-32 °C.[8] The N-oxide will have a different melting point.

Conclusion

The purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile requires careful consideration of its chemical properties, particularly its polarity and potential for hygroscopicity. By employing the appropriate techniques and troubleshooting strategies outlined in this guide, researchers can achieve high purity, which is critical for reliable downstream applications in drug discovery and development.

References

  • Organic Syntheses Procedure. (n.d.). pyridine-n-oxide. Retrieved from [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Rsc.org. (n.d.). C-H Fluorination Promoted by Pyridine N‐Oxyl Radical. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2025, December 15). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[10]pyrroles and non-ionic surfactants. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Retrieved from [Link]

  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically : r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Google Patents. (n.d.). EP2866562B1 - Pyridine n-oxides and processes for their preparation.
  • ACS Publications. (n.d.). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]

  • PMC. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • PubChem. (n.d.). Pyridine, 3-fluoro-, 1-oxide. Retrieved from [Link]

  • CAS. (n.d.). 2-Pyridinecarbonitrile, 3-fluoro-4-methyl-, 1-oxide (9CI) — Chemical Substance Information. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • PMC. (n.d.). Redetermination of pyridine-4-carbonitrile–chloranilic acid (1/1) at 180 K. Retrieved from [Link]

  • Pure. (2014, January 1). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-1-oxy-pyridine-2-carbonitrile in Aqueous Media

Welcome to the technical support guide for 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions (FAQs) to help...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common aqueous solubility issues encountered with this compound. Our goal is to provide you with the causal understanding and practical tools necessary to ensure the success and reproducibility of your experiments.

A Note on Chemical Nomenclature

The user-provided name "3-Fluoro-1-oxy-pyridine-2-carbonitrile" is chemically ambiguous. Based on standard IUPAC nomenclature and common synthetic routes, this guide assumes the intended compound is 3-Fluoro-2-cyanopyridine N-oxide . The "1-oxy" designation is interpreted as an N-oxide at the 1-position of the pyridine ring. All guidance herein is based on this structural assignment and the predicted physicochemical properties of related pyridine N-oxide compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
Q1: What are the predicted physicochemical properties of 3-Fluoro-2-cyanopyridine N-oxide that influence its solubility?

A1: To understand the solubility behavior of 3-Fluoro-2-cyanopyridine N-oxide, we must first consider the properties of its parent structures. Direct experimental data for this specific molecule is scarce, so we infer its properties from related compounds.

  • Pyridine N-oxide: The N-oxide group significantly increases polarity compared to pyridine. It has a high dipole moment and is highly soluble in water.[1][2][3] However, its basicity is greatly reduced; the pKa of its conjugate acid is approximately 0.8, making it a very weak base.[1][2]

  • 2-Cyanopyridine: The cyano group is electron-withdrawing and can participate in hydrogen bonding. 2-Cyanopyridine itself has moderate water solubility (67 g/L at 20°C) and a pKa of -0.26 for its conjugate acid, indicating it is not basic.[4][5]

  • 3-Fluoropyridine: The fluorine atom is highly electronegative and increases the molecule's logP (a measure of lipophilicity) compared to pyridine, suggesting lower aqueous solubility.[6][7]

Synthesis of Properties for 3-Fluoro-2-cyanopyridine N-oxide: The combination of a polar N-oxide group with a lipophilic fluoro group and an electron-withdrawing cyano group results in a complex molecule. The N-oxide group will enhance interactions with water, but the fluorine and the overall crystalline structure may counteract this, leading to poor aqueous solubility. The basicity of the pyridine nitrogen is effectively nullified by the N-oxide functionality and further reduced by the adjacent electron-withdrawing cyano group, meaning that pH adjustments into the acidic range are unlikely to significantly improve solubility by protonation.[8][9][10][11]

PropertyPredicted Influence on Aqueous SolubilityRationale
pKa Low: pH adjustment is likely ineffective.The N-oxide and cyano groups are strongly electron-withdrawing, making the compound very weakly basic (predicted pKa of conjugate acid < 1.0). Protonation requires very strong acid.[1][9][10][11]
logP Moderate to High: May favor organic solvents.The fluorine substituent increases lipophilicity. While the N-oxide is polar, the overall molecule may have poor water solubility.[6]
Melting Point Likely High: May indicate strong crystal lattice energy.Crystalline solids with high melting points often have lower solubility as more energy is required to break the crystal lattice.[12][13]
Hydrogen Bonding Acceptor: Can accept H-bonds.The N-oxide oxygen and nitrile nitrogen can act as hydrogen bond acceptors, which can aid solvation in water.
Q2: Why is achieving adequate aqueous solubility crucial for my experiments?

A2: Poor aqueous solubility is a major challenge in drug discovery and development, impacting over 40% of new chemical entities.[12][14] For laboratory research, it can lead to several critical issues:

  • Inaccurate Bioassay Results: If the compound precipitates in your assay medium, the actual concentration exposed to the target (e.g., enzyme, cell) is unknown and lower than intended, leading to underestimated potency (e.g., higher IC50 values).[15][16]

  • Poor Bioavailability: For in vivo studies, a drug must be in solution at the site of absorption to be bioavailable.[14][17]

  • Formulation Difficulties: Developing parenteral (injectable) or even oral formulations is challenging for poorly soluble compounds.

  • Irreproducible Science: Experiments conducted with partially dissolved or precipitated material are inherently unreliable and cannot be reproduced consistently.

Section 2: Initial Solubility Assessment & Stock Solution Preparation
Q3: How should I prepare my initial stock solution?

A3: Given the predicted lipophilic character, a high-concentration stock solution should be prepared in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[18][19]

Recommended Solvents for Stock Solutions:

SolventMax Recommended % in Cell AssaysNotes & Cautions
DMSO < 0.5% (ideally ≤ 0.1%) Can be toxic to cells at higher concentrations.[20][21] May affect enzyme kinetics.[19][22]
Ethanol < 1% Can cause protein denaturation and cellular stress at higher concentrations.[20]
PEG 400 < 1% Generally well-tolerated but increases viscosity.[22]
Q4: How do I perform a quick assessment of my compound's aqueous solubility?

A4: A kinetic solubility assay is the standard high-throughput method used in early drug discovery.[16][23][24] This method assesses the solubility of a compound when an organic stock solution is diluted into an aqueous buffer, mimicking the conditions of a typical biological assay.

Protocol: Rapid Kinetic Solubility Assessment

  • Prepare Stock Solution: Create a 10 mM stock solution of 3-Fluoro-2-cyanopyridine N-oxide in 100% DMSO.

  • Aqueous Buffer Preparation: Use the same aqueous buffer (e.g., PBS, pH 7.4) that will be used in your final experiment.

  • Serial Dilution: In a clear 96-well plate, add 198 µL of your aqueous buffer to several wells.

  • Spiking: Add 2 µL of your 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.

  • Visual Inspection: Let the plate sit for 1-2 hours at room temperature. Visually inspect the wells for any signs of precipitation (cloudiness, crystals, film). Check against a light source or on a black background.

  • Confirmation (Optional): For a more quantitative result, filter the solutions through a solubility filter plate and analyze the filtrate concentration using HPLC-UV or LC-MS.[15][23][24]

Interpretation: The highest concentration that remains clear is your approximate kinetic solubility under these conditions. If you see precipitation at 100 µM, your compound's solubility is a significant challenge that requires the strategies outlined below.

Section 3: Troubleshooting Guide & Solubility Enhancement Strategies

A common and frustrating issue is observing compound precipitation upon dilution of a DMSO stock into aqueous media. The following troubleshooting guide provides a logical workflow to address this problem.

Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Action: Lower final DMSO % by adjusting stock concentration. Re-test. check_dmso->reduce_dmso Yes ph_q Is compound potentially ionizable? check_dmso->ph_q No reduce_dmso->ph_q ph_no No (Predicted for this molecule). Proceed to next step. ph_q->ph_no No ph_yes Action: Adjust buffer pH. For weak bases, lower pH. For weak acids, raise pH. Re-test. ph_q->ph_yes Yes cosolvent_q Is a co-solvent compatible with your assay? ph_no->cosolvent_q ph_yes->cosolvent_q cosolvent_yes Action: Add a co-solvent (e.g., PEG 400, Propylene Glycol) to the aqueous buffer. Re-test. cosolvent_q->cosolvent_yes Yes cyclo_q Is complexation a viable option? cosolvent_q->cyclo_q No success Success: Compound Solubilized cosolvent_yes->success cyclo_yes Action: Use a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) as a formulation vehicle. Re-test. cyclo_q->cyclo_yes Yes cyclo_yes->success

Caption: A decision-making workflow for troubleshooting compound precipitation.

Q5: My compound still precipitates even with <0.5% DMSO. What is the next step?

A5: The next steps involve modifying the aqueous vehicle itself. The three primary strategies are pH adjustment, the use of co-solvents, and complexation with excipients.[12][17][25]

Strategy 1: pH Adjustment (Generally Not Recommended for this Compound) For many compounds, adjusting the pH can dramatically increase solubility. Weakly basic compounds (like many pyridines) become protonated and more soluble in acidic solutions (lower pH), while weakly acidic compounds become deprotonated and more soluble in basic solutions (higher pH).[8][26][27]

  • Causality: Ionization introduces a formal charge on the molecule, which dramatically improves its interaction with polar water molecules.

  • Application to 3-Fluoro-2-cyanopyridine N-oxide: As discussed in Q1, this molecule is predicted to be an extremely weak base. Therefore, lowering the pH even to 3 or 4 is unlikely to cause significant protonation and will probably not improve solubility.

Strategy 2: Utilizing Co-solvents A co-solvent is a water-miscible organic solvent added to the aqueous buffer to increase its solubilizing capacity for lipophilic compounds.[12][18]

  • Causality: Co-solvents work by reducing the polarity of the water-based solvent system. They disrupt the hydrogen-bonding network of water, creating a more favorable environment for a non-polar solute.

  • Recommended Co-solvents for In Vitro Assays:

Co-solventTypical Concentration Range (v/v)Considerations
Polyethylene Glycol 400 (PEG 400) 1% - 20%Highly biocompatible, but can increase viscosity.[22]
Propylene Glycol (PG) 1% - 20%Common in pharmaceutical formulations.
Ethanol 1% - 5%Use with caution; can affect protein structure and cell viability.[20]
Glycerol 1% - 10%Biocompatible, increases viscosity.

Protocol: Using a Co-solvent

  • Prepare your aqueous buffer (e.g., PBS, pH 7.4).

  • Add the desired amount of co-solvent. For example, to make a 10% PEG 400 solution, add 10 mL of PEG 400 to 90 mL of buffer.

  • Re-run the Kinetic Solubility Assessment (Q4) using this new co-solvent buffer system. Start with a low percentage (e.g., 5%) and increase if precipitation persists.

Strategy 3: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble.[17][][29][30][31][32] This is a powerful technique for significantly increasing the apparent solubility of a drug without altering the molecule itself.[25][29]

  • Causality: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin, shielding it from the aqueous environment. The hydrophilic outer surface of the cyclodextrin allows the entire host-guest complex to dissolve readily in water.[][31]

G Mechanism of Cyclodextrin Solubilization cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity cluster_2 Hydrophilic Exterior cluster_3 Aqueous Environment drug Hydrophobic Drug complex Soluble Inclusion Complex cd Cyclodextrin

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

  • Commonly Used Cyclodextrins:

CyclodextrinProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. Widely used in research and formulations.[29]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility and an excellent safety profile.[18]

Protocol: Using Cyclodextrins for Solubilization

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 1 g of HP-β-CD in a final volume of 10 mL of buffer). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your solid 3-Fluoro-2-cyanopyridine N-oxide directly to the cyclodextrin solution to achieve the desired final concentration.

  • Equilibrate: Stir or shake the mixture overnight at room temperature to ensure maximum complexation.

  • Filter: Use a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

  • Quantify: It is essential to confirm the final concentration of your compound in the solution using an analytical method like HPLC-UV.

Section 4: References
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Cyanopyridine. Retrieved from BenchChem website.

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Retrieved from BenchChem website.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from BOC Sciences website.

  • Grokipedia. (n.d.). Pyridine-N-oxide. Retrieved from Grokipedia website.

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.

  • Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

  • ChemicalBook. (n.d.). 2-Cyanopyridine | 100-70-9. Retrieved from ChemicalBook website.

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed, 13(11), 3455-3464.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.

  • Pharma Tutor. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.

  • PubChem. (n.d.). 3-Fluoropyridine | C5H4FN | CID 67794. Retrieved from PubChem website.

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?.

  • LookChem. (n.d.). 3-fluoropyridine. Retrieved from LookChem website.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed.

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A.

  • ChemicalBook. (n.d.). 2-Cyanopyridine CAS#: 100-70-9. Retrieved from ChemicalBook website.

  • ResearchGate. (2026, February 27). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF.

  • PubMed. (2020, January 23). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.

  • ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.

  • Sigma-Aldrich. (n.d.). 3-Fluoropyridine 99 372-47-4. Retrieved from Sigma-Aldrich website.

  • TrueGeometry. (n.d.). Influence of pH on Solubility. Retrieved from TrueGeometry website.

  • ChemicalBook. (2026, January 13). 3-Fluoropyridine.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • MDPI. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.

  • AA Blocks. (n.d.). 100-70-9 | MFCD00006218 | 2-Cyanopyridine. Retrieved from AA Blocks website.

  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays.

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from Wikipedia website.

  • Chem-Impex. (n.d.). 3-Fluoropyridine. Retrieved from Chem-Impex website.

  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.

  • Chem-Impex. (n.d.). 2-Cyanopyridine. Retrieved from Chem-Impex website.

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.

  • ChemicalBook. (n.d.). Pyridine-N-oxide CAS#: 694-59-7. Retrieved from ChemicalBook website.

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • ACS Publications. (2011, March 4). Mild Addition of Nucleophiles to Pyridine-N-Oxides | Organic Letters.

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.

  • BenchChem. (n.d.). A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. Retrieved from BenchChem website.

  • ResearchGate. (2025, November 2). Recent Trends in the Chemistry of Pyridine N-Oxides.

  • OA Monitor Ireland. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

  • Pure Synth. (n.d.). Pyridine N-Oxide 98.0%. Retrieved from Pure Synth website.

  • ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility.

  • Tokyo Chemical Industry. (n.d.). Pyridine N-Oxide | 694-59-7. Retrieved from Tokyo Chemical Industry website.

  • PubChem. (n.d.). Pyridine N-Oxide | C5H5NO | CID 12753. Retrieved from PubChem website.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

Introduction Welcome to the technical support center for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a critical intermediate in the development of various pharmaceutical compounds. This guide is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a critical intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the synthesis of this molecule. We will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust and reproducible process. Our focus is on minimizing impurities and maximizing yield through a deep understanding of the reaction mechanism and critical process parameters.

Troubleshooting Guide: Common Issues and Solutions

During the scale-up synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, several challenges can arise, leading to decreased yield and purity. This section provides a detailed, question-and-answer-based approach to troubleshoot these common problems.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significant drop in yield upon scaling up the synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. What are the potential causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors. Let's break down the common culprits and their solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion on a larger scale.

    • Causality: Inadequate mixing or localized temperature gradients can lead to incomplete conversion. Heat transfer is less efficient in larger reactors.

    • Solution:

      • Optimize Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Consider using baffles to improve mixing efficiency.

      • Reaction Time and Temperature: Gradually increase the reaction time or temperature, monitoring for the formation of degradation products. Be cautious, as excessive heat can lead to decomposition.[1]

      • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. On a larger scale, minor inaccuracies in weighing can have a more significant impact.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

    • Causality: The presence of moisture or other nucleophiles can lead to hydrolysis of the starting material or product.[1] Dimerization or polymerization of reactive intermediates can also occur.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon.

      • Control of Addition Rate: Slow, controlled addition of reagents, particularly the fluorinating agent, can minimize localized high concentrations that may favor side reactions.

  • Product Isolation and Purification Losses:

    • Causality: Inefficient extraction, precipitation, or losses during filtration and drying can significantly impact the final yield.

    • Solution:

      • Optimize Extraction: Perform a study to determine the optimal solvent system and number of extractions for maximum product recovery.

      • Filtration and Washing: Use appropriate filter media and minimize the volume of wash solvent to prevent product loss. Ensure the wash solvent is chilled to reduce solubility.

Issue 2: Presence of Isomeric Impurities

Question: Our final product is contaminated with isomeric impurities. What is the likely source of these isomers, and how can we improve the regioselectivity of the reaction?

Answer: The formation of isomeric byproducts is a common issue in the synthesis of substituted pyridines. The primary cause is often a lack of complete regioselectivity during the fluorination step.

  • Reaction at Other Positions: Depending on the synthetic route, fluorination can occur at positions other than the desired C3 position.[1] For instance, if starting from a pyridine N-oxide, reaction at the C5 or C6 position might be observed.

    • Causality: The electronic and steric properties of the substituents on the pyridine ring influence the position of electrophilic or nucleophilic attack.

    • Solution:

      • Choice of Fluorinating Agent: Different fluorinating agents can exhibit varying degrees of regioselectivity. For syntheses involving pyridine N-oxides, the choice of activating agent is also crucial.[1]

      • Reaction Conditions: Temperature and solvent can play a significant role in directing the regioselectivity. A systematic optimization of these parameters is recommended.

      • Protecting Groups: In some cases, temporarily blocking other reactive sites with protecting groups can be an effective strategy to ensure fluorination occurs at the desired position.

Issue 3: Formation of Hydrolysis-Related Impurities

Question: We are observing impurities that correspond to the hydrolysis of either the starting material or the final product. How can we prevent this?

Answer: The presence of water in the reaction mixture is the primary cause of hydrolysis. Both the nitrile group and the N-oxide are susceptible to hydrolysis under certain conditions.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.

  • Hydrolysis of the N-oxide: The N-oxide can be reduced back to the corresponding pyridine.

Causality and Solutions:

CauseSolution
Moisture in Solvents and Reagents Use anhydrous solvents and dry all reagents thoroughly before use.
Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Acidic or Basic Conditions Carefully control the pH of the reaction mixture, as both acidic and basic conditions can promote hydrolysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Q1: What is the most common synthetic route for 3-Fluoro-1-oxy-pyridine-2-carbonitrile?

A1: A prevalent method involves the N-oxidation of 3-fluoro-2-cyanopyridine.[2] Another common approach is the fluorination of 2-cyano-pyridine-N-oxide. The choice of route often depends on the availability and cost of the starting materials. Synthesis from pyridine N-oxides can offer milder reaction conditions and high regioselectivity.[1]

Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and assessing the purity of the final product.[3][4] A reversed-phase method with a suitable C18 column and a UV detector is typically effective. Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities.[5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential.

Q3: What are the key safety considerations when working with fluorinating agents?

A3: Many fluorinating agents are highly reactive and corrosive. It is crucial to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some fluorinating agents, like Olah's reagent (pyridine-HF), are highly corrosive and require specialized equipment.[6] Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent being used.

Q4: How can I effectively remove residual solvent from the final product?

A4: After filtration, the product should be dried under vacuum. The temperature of the vacuum oven should be chosen carefully to avoid product degradation. For stubborn residual solvents, techniques like trituration with a non-solvent or recrystallization can be effective.

Q5: What are the typical purification methods for 3-Fluoro-1-oxy-pyridine-2-carbonitrile?

A5: The most common purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for large-scale purification. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water or toluene.[7][8]

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography can be very effective. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Synthesis_Workflow Start Starting Material (e.g., 2-Cyano-pyridine-N-oxide) Reaction Fluorination Reaction - Control Temperature - Anhydrous Conditions Start->Reaction Workup Reaction Quench & Extraction Reaction->Workup Crude_Product Crude Product Isolation (Evaporation/Precipitation) Workup->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure 3-Fluoro-1-oxy- pyridine-2-carbonitrile Purification->Final_Product Analysis Quality Control (HPLC, NMR, MS) Final_Product->Analysis

Caption: General workflow for the synthesis and purification of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Impurity Formation Pathway

The diagram below illustrates a potential pathway for the formation of a common hydrolysis impurity.

Impurity_Formation Product 3-Fluoro-1-oxy-pyridine-2-carbonitrile Hydrolysis Hydrolysis (Presence of H₂O) Product->Hydrolysis Impurity 3-Fluoro-1-oxy-pyridine-2-carboxamide (Hydrolysis Impurity) Hydrolysis->Impurity

Caption: Formation of a carboxamide impurity via hydrolysis.

References

  • Technical Support Center: Synthesis of Substituted 2-Fluoropyridines - Benchchem.
  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents.
  • CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.
  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH.
  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications.
  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6 - Ossila.
  • Application Note and Protocol: Scale-Up Synthesis of 2-Chloro-3-cyanopyridine - Benchchem.
  • III Analytical Methods.
  • 2-Cyano-3,5-difluoropyridine synthesis - chemicalbook.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Preparation of Cyanopyridines by Direct Cyanation. Synthesis.
  • A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka by PatSnap.
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC.
  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com.
  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents.
  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
  • Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide - Benchchem.
  • 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6 - Sigma-Aldrich.
  • WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate.
  • EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace by Typeset.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine - Benchchem.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed.
  • Organic Syntheses Procedure.
  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties - PubMed.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds † - Sciforum.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile and 3-Fluoropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties and metabolic stability make them prized building blocks in the design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the reactivity of two closely related, yet distinct, molecules: 3-fluoropyridine-2-carbonitrile and its N-oxide derivative, 3-fluoro-1-oxy-pyridine-2-carbonitrile.

This document moves beyond a simple recitation of facts, offering a nuanced examination of how the introduction of an N-oxide functionality fundamentally alters the reactivity profile of the 3-fluoropyridine-2-carbonitrile core. By integrating theoretical principles with analogous experimental data, we aim to provide a predictive framework for chemists to strategically employ these reagents in their synthetic endeavors.

At a Glance: Structural and Electronic Perturbations

The introduction of an N-oxide group to 3-fluoropyridine-2-carbonitrile instigates a significant redistribution of electron density within the pyridine ring, which is the primary driver for the observed differences in reactivity.

CompoundStructureKey Features
3-Fluoropyridine-2-carbonitrile Electron-deficient pyridine ring due to the inductive effects of the fluorine, nitrile group, and the pyridine nitrogen.
3-Fluoro-1-oxy-pyridine-2-carbonitrile The N-oxide group acts as a strong π-donor, increasing electron density at the ortho (2- and 6-) and para (4-) positions, while also being a σ-acceptor.[1] This dual nature profoundly influences its reactivity.

Nucleophilic Aromatic Substitution (SNA_r): A Tale of Enhanced Reactivity

One of the most synthetically valuable transformations for this class of compounds is nucleophilic aromatic substitution (SNA_r). Both molecules are primed for this reaction due to the presence of electron-withdrawing groups and a good leaving group (fluoride). However, the N-oxide derivative is anticipated to exhibit significantly enhanced reactivity.

The reactivity of halopyridines in SNA_r reactions is governed by the electron-deficient nature of the ring, which stabilizes the intermediate Meisenheimer complex.[2] The N-oxide functionality in 3-fluoro-1-oxy-pyridine-2-carbonitrile markedly increases the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, by withdrawing electron density through its powerful inductive effect.[1]

Expected Reactivity Order:

3-Fluoro-1-oxy-pyridine-2-carbonitrile > 3-Fluoropyridine-2-carbonitrile

This enhanced reactivity allows for SNA_r reactions on the N-oxide to proceed under milder conditions, potentially offering better functional group tolerance and selectivity.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is based on general procedures for SNA_r reactions on activated halopyridines and their N-oxides.

SNA_r_Workflow start Start dissolve Dissolve 3-halo-2-cyanopyridine (N-oxide) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO). start->dissolve add_nucleophile Add the amine nucleophile (and a non-nucleophilic base if necessary). dissolve->add_nucleophile heat Heat the reaction mixture (e.g., 80-120 °C). add_nucleophile->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for nucleophilic aromatic substitution.

Detailed Steps:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-halopyridine-2-carbonitrile derivative (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add the desired amine nucleophile (1.1-1.5 equiv). If the amine is used as a salt, or if the reaction is sluggish, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) may be added.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Electrophilic Aromatic Substitution: A Shift in Regioselectivity

Pyridine itself is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of additional deactivating groups like fluorine and nitrile in 3-fluoropyridine-2-carbonitrile further diminishes its reactivity, making electrophilic substitution challenging and often requiring harsh conditions. When it does occur, substitution is directed to the meta-position (C5).[3]

The N-oxide group, however, dramatically alters this reactivity profile. By donating electron density into the ring via resonance, the N-oxide activates the pyridine ring towards electrophilic attack, primarily at the ortho (C2 and C6) and para (C4) positions.[4]

Reactivity_Comparison cluster_pyridine 3-Fluoropyridine-2-carbonitrile cluster_noxide 3-Fluoro-1-oxy-pyridine-2-carbonitrile Pyridine Pyridine Ring EAS_Py Electrophilic Attack at C5 (deactivated) Pyridine->EAS_Py NAS_Py Nucleophilic Attack at C3 (activated) Pyridine->NAS_Py N_Oxide Pyridine N-Oxide Ring EAS_NOx Electrophilic Attack at C4/C6 (activated) N_Oxide->EAS_NOx NAS_NOx Nucleophilic Attack at C2/C3 (highly activated) N_Oxide->NAS_NOx

Caption: Contrasting reactivity patterns of the two compounds.

For 3-fluoro-1-oxy-pyridine-2-carbonitrile, electrophilic attack is predicted to occur at the C4 and C6 positions. The fluorine and nitrile substituents at C3 and C2 will influence the precise regioselectivity, but the activating effect of the N-oxide is the dominant factor.

Representative Experimental Protocol: Nitration of a Pyridine N-Oxide

The following is a general procedure for the nitration of a pyridine N-oxide, which can be adapted for 3-fluoro-1-oxy-pyridine-2-carbonitrile.

  • Reaction Setup: To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the pyridine N-oxide derivative.

  • Reaction Conditions: The reaction mixture is then heated (e.g., to 60-90 °C) and stirred for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Purification: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Synthesis of the Starting Materials

3-Fluoropyridine-2-carbonitrile: This compound is commercially available. Synthetic routes often involve the diazotization of 3-aminopyridine-2-carbonitrile followed by a Balz-Schiemann reaction or nucleophilic substitution on a suitably substituted pyridine precursor.[5]

3-Fluoro-1-oxy-pyridine-2-carbonitrile: While not as readily available commercially, this compound can be synthesized by the N-oxidation of 3-fluoropyridine-2-carbonitrile.

Experimental Protocol: N-Oxidation of 3-Fluoropyridine-2-carbonitrile

This protocol is based on general and efficient methods for the N-oxidation of electron-deficient pyridines.[5]

N_Oxidation_Workflow start Start dissolve Dissolve 3-fluoropyridine-2-carbonitrile in a suitable solvent (e.g., CH2Cl2 or CH3CN). start->dissolve add_oxidant Add trifluoroacetic anhydride (TFAA) and hydrogen peroxide-urea complex (UHP). dissolve->add_oxidant stir Stir at room temperature. add_oxidant->stir monitor Monitor reaction progress (TLC). stir->monitor quench Quench with aqueous sodium sulfite. monitor->quench Reaction Complete extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end End purify->end

Sources

Comparative

A Comparative Analysis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile and Other Pyridine N-Oxides: A Guide for Drug Development Professionals

Introduction: The Enduring Utility of Pyridine N-Oxides in Medicinal Chemistry Pyridine N-oxides represent a fascinating class of heterocyclic compounds that have become indispensable tools in the arsenal of medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Utility of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides represent a fascinating class of heterocyclic compounds that have become indispensable tools in the arsenal of medicinal chemists and drug development professionals. The simple addition of an oxygen atom to the pyridine nitrogen fundamentally alters the electronic landscape of the ring, unlocking a range of physicochemical and pharmacological properties not accessible with the parent pyridine. This N-oxidation increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic substitution.[1][2] Furthermore, the N-oxide moiety, with its zwitterionic character, can enhance aqueous solubility, modulate lipophilicity, and serve as a hydrogen bond acceptor, all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]

This guide provides an in-depth comparative analysis of a highly functionalized derivative, 3-Fluoro-1-oxy-pyridine-2-carbonitrile , against a panel of other significant pyridine N-oxides. By examining the interplay of various substituents, we aim to provide researchers with a predictive framework for how these structural modifications influence reactivity, metabolic stability, and overall suitability for drug design.

Featured Compound: 3-Fluoro-1-oxy-pyridine-2-carbonitrile

The subject of our primary analysis, 3-Fluoro-1-oxy-pyridine-2-carbonitrile, is a pyridine N-oxide scaffold decorated with two potent electron-withdrawing groups (EWGs): a fluorine atom at the 3-position and a nitrile group at the 2-position. This specific substitution pattern is designed to profoundly influence the molecule's properties.

  • Fluorine (C3): The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa.[5][6]

  • Nitrile (C2): The cyano group is a strong EWG that significantly impacts the electron distribution of the ring. It can also act as a hydrogen bond acceptor or a versatile chemical handle for further synthetic transformations.[7]

The combined effect of these two groups on the electron-rich pyridine N-oxide core creates a molecule with unique reactivity and potential as a pharmacophore or a synthetic intermediate.

Comparative Physicochemical and Electronic Properties

The true utility of a scaffold is best understood in context. Here, we compare 3-Fluoro-1-oxy-pyridine-2-carbonitrile with a selection of other pyridine N-oxides to highlight the impact of different substitution patterns. The properties for our featured compound are predicted based on established principles of physical organic chemistry, as direct experimental data is sparse.

Property3-Fluoro-1-oxy-pyridine-2-carbonitrile Pyridine N-oxide (Baseline) [2]3-Fluoropyridine N-oxide [8]3-Methylpyridine N-oxide [3]4-Nitropyridine N-oxide
Molecular Weight ~140.10 g/mol 95.10 g/mol 113.09 g/mol 109.13 g/mol 140.09 g/mol
Substituent Effect Strong EWG (F, CN)NoneEWG (F)EDG (CH₃)Strong EWG (NO₂)
Predicted pKa (of conjugate acid) < 0.80.8< 0.8> 0.8~ -1.7
Predicted Reactivity to Nucleophiles Highly Activated (at C4, C6)Moderately Activated (at C2, C4)Activated (at C2, C4, C6)DeactivatedHighly Activated (at C2, C6)
N-O Bond Strength WeakenedBaselineSlightly WeakenedStrengthenedSignificantly Weakened

Analysis of Comparative Data:

  • Acidity (pKa): The addition of strong EWGs like fluoro and cyano groups is expected to significantly decrease the basicity of the N-oxide oxygen, making the conjugate acid of 3-Fluoro-1-oxy-pyridine-2-carbonitrile much stronger (lower pKa) than the parent pyridine N-oxide.[2] This is a critical consideration for drug design, as it influences the ionization state of the molecule at physiological pH.

  • Reactivity: The powerful electron-withdrawing nature of the substituents in our featured compound and in 4-nitropyridine N-oxide makes the pyridine ring highly electron-deficient. This greatly enhances its susceptibility to nucleophilic aromatic substitution, a key reaction for synthetic elaboration. Conversely, the electron-donating methyl group in 3-methylpyridine N-oxide enriches the ring, making it less reactive towards nucleophiles but more reactive towards electrophiles.[1]

  • N-O Bond Stability: The strength of the semipolar N→O bond is directly influenced by the electron density on the pyridine ring. EWGs pull electron density away from the ring and the N-oxide group, weakening the N-O bond and making the compound more susceptible to deoxygenation.[9][10] This property can be exploited for pro-drug strategies, where the N-oxide is cleaved in vivo to release the active parent pyridine.

Synthesis and Reactivity: A Practical Perspective

The synthesis of pyridine N-oxides is typically achieved through the direct oxidation of the corresponding pyridine. The choice of oxidant and reaction conditions is critical, especially for pyridines bearing electron-withdrawing groups, which are less reactive.

Experimental Protocol: Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

This protocol is a representative procedure for the N-oxidation of an electron-deficient pyridine. The causality for selecting meta-chloroperoxybenzoic acid (m-CPBA) stems from its effectiveness under relatively mild conditions and its proven utility for oxidizing a wide range of substituted pyridines.[3][11]

Materials:

  • 3-Fluoro-2-pyridinecarbonitrile (1.0 eq)[7][12]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Fluoro-2-pyridinecarbonitrile in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add m-CPBA portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. Rationale: This controlled addition prevents potential thermal runaway from the exothermic oxidation reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous Na₂S₂O₃ solution until a starch-iodide paper test is negative.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water, and brine. Rationale: The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 3-Fluoro-2-pyridinecarbonitrile in Dichloromethane (DCM) B 1. Cool to 0 °C 2. Add m-CPBA (1.5 eq) 3. Stir at RT for 12-24h A->B Oxidation C 1. Quench (Na₂S₂O₃) 2. Wash (NaHCO₃) 3. Dry (MgSO₄) B->C Purification Prep D Column Chromatography C->D Isolation E 3-Fluoro-1-oxy-pyridine-2-carbonitrile D->E

Caption: Synthetic workflow for the N-oxidation of 3-Fluoro-2-pyridinecarbonitrile.

Metabolic Stability and Toxicological Considerations

The metabolic fate of pyridine derivatives is a critical aspect of drug development. The primary metabolic pathways often involve oxidation by cytochrome P450 enzymes. The N-oxidation of pyridines can occur in vivo, and the resulting N-oxides can themselves be metabolites.[13]

  • Blocking Metabolic Hotspots: The fluorine atom at the C3 position in our featured compound is strategically placed. Unsubstituted pyridines are often susceptible to hydroxylation at the 3-position. By introducing a stable C-F bond, this metabolic pathway is effectively blocked, which can lead to increased metabolic stability and a longer biological half-life.

  • Safety Profile: While pyridine itself can exhibit toxicity, its N-oxide metabolites are sometimes associated with different toxicological profiles.[14][15][16] For instance, one study noted that pyridine N-oxide could have a protective effect against the cytotoxicity induced by 3-chloropyridine under certain conditions.[17] However, the toxicology of any novel N-oxide must be evaluated on a case-by-case basis. The electron-deficient nature of 3-Fluoro-1-oxy-pyridine-2-carbonitrile makes it a potential Michael acceptor, a structural alert that warrants careful toxicological assessment.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a framework for assessing the intrinsic clearance of a compound, a key parameter for predicting in vivo metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (e.g., 3-Fluoro-1-oxy-pyridine-2-carbonitrile)

  • Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Control compound with known metabolic fate (e.g., Verapamil - high clearance)

  • Acetonitrile with internal standard (for quenching and sample prep)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (at a final concentration of ~1 µM) with liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes. Rationale: This pre-incubation allows the compound to equilibrate with the microsomal enzymes before the reaction is initiated.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the test compound.

Visualization of Electronic Effects

Caption: Influence of EWGs on the properties of the pyridine N-oxide scaffold.

Conclusion and Future Outlook

3-Fluoro-1-oxy-pyridine-2-carbonitrile serves as an exemplary case study in modern scaffold design. The strategic placement of two distinct electron-withdrawing groups onto the pyridine N-oxide core creates a highly functionalized and tunable platform. Our comparative analysis reveals that this substitution pattern is predicted to yield a molecule with low basicity, high reactivity towards nucleophiles, and potentially enhanced metabolic stability due to the C3-fluoro group. These properties make it a compelling building block for constructing complex molecular architectures in drug discovery programs.

Researchers and drug development professionals should view pyridine N-oxides not as a single entity, but as a highly adaptable scaffold whose properties can be precisely tailored through substitution. Understanding the fundamental principles of how substituents influence the electronic nature, reactivity, and metabolic fate of the ring is paramount to leveraging their full potential in the development of next-generation therapeutics. Future work should focus on obtaining empirical data for highly substituted N-oxides like the one featured here to validate these predictive models and further refine our understanding of their behavior in biological systems.

References

  • Bremner, D. H., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications. [Link][11]

  • Wikipedia. (2023). Pyridine-N-oxide. Wikipedia. [Link][2]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro. [Link][17]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. ATSDR. [Link][14]

  • Saikia, B., et al. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm. [Link][18]

  • Wikipedia. (2023). Pyridine-N-oxide. Wikipedia. [Link]

  • Saikia, B., et al. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. ResearchGate. [Link][4]

  • Zhminko, O. (2007). Acute toxicity and cummulative effect of the some oxide- N-pyridine derivatives in the conditions of in vivo and in vitro. ResearchGate. [Link]

  • He, H., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry. [Link][19]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link][15]

  • National Food Institute, Technical University of Denmark. (n.d.). Pyridine. [Link]

  • ResearchGate. (2016). Substituent effect on the properties of pyridine-N-oxides. [Link][9]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • PubChem. (n.d.). Pyridine, 3-fluoro-, 1-oxide. [Link][8]

  • Gorrod, J. W., & Damani, L. A. (1979). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica. [Link][13]

  • Işık, G., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. [Link][10]

  • ResearchGate. (n.d.). Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. [Link][20]

  • de Zwart, D., et al. (1999). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Journal of Toxicology and Environmental Health. [Link][16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link][5]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Li, X. (n.d.). Redox-Divergent Synthesis of Fluoroalkylated Pyridines and 2-Pyridones through Cu-Catalyzed N-O. Angewandte Chemie. [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link][6]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. [Link]

  • ResearchGate. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium1. [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]

  • RSC Publishing. (n.d.). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. [Link]

Sources

Validation

Validating the purity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile using HPLC methods

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile In the landscape of pharmaceutical development, the rigorous validation of starting mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

In the landscape of pharmaceutical development, the rigorous validation of starting materials and intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, a key heterocyclic intermediate. We will explore the rationale behind methodological choices, present a detailed validation protocol, and compare the performance of HPLC with alternative analytical techniques, supported by experimental data and authoritative guidelines.

Foundational Principles: Why HPLC is the Gold Standard

High-Performance Liquid Chromatography is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like 3-Fluoro-1-oxy-pyridine-2-carbonitrile. Its high resolution, sensitivity, and adaptability make it superior to other methods for detecting and quantifying trace-level impurities. The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of the target analyte. The presence of the polar N-oxide group and the nitrile functionality, combined with the fluorinated pyridine ring, results in a molecule with moderate polarity, making it an ideal candidate for retention on a non-polar stationary phase.

A well-developed HPLC method provides a robust system for ensuring the quality of each batch of this intermediate, directly impacting the purity profile of the final active pharmaceutical ingredient (API). The validation of this method is not merely a procedural step but a systematic process of providing documented evidence that the method is fit for its intended purpose.

Proposed HPLC Method for Analysis

The following starting conditions are proposed based on the analysis of structurally similar pyridine N-oxide and benzonitrile derivatives. Optimization will be necessary to achieve the desired peak shape, resolution, and run time.

Parameter Recommended Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a mobile phase modifier to improve peak shape and suppress the ionization of any potential acidic or basic impurities. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is crucial for resolving impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) at 275 nmThe pyridine ring system is expected to have a strong UV chromophore. A DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Experimental Workflow: From Sample Preparation to Data Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh 10 mg of Sample prep_dissolve Dissolve in 10 mL Diluent (50:50 Acetonitrile:Water) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject 10 µL into HPLC System prep_filter->hplc_inject Transfer to Vial hplc_run Execute Gradient Elution Method hplc_inject->hplc_run hplc_detect Detect at 275 nm using DAD hplc_run->hplc_detect data_integrate Integrate Chromatogram Peaks hplc_detect->data_integrate Acquire Data data_purity Calculate Purity (% Area) data_integrate->data_purity data_report Generate Report data_purity->data_report

Caption: Workflow for HPLC purity analysis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Method Validation: A Self-Validating System

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following parameters must be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation: Subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Peak Purity: Use the DAD to perform peak purity analysis on the main peak in the stressed samples to ensure it is not co-eluting with any degradants.

Acceptance Criteria: The main peak should be spectrally pure, and there should be baseline resolution (Rs > 1.5) between the main peak and any degradation products or impurities.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five standard solutions of 3-Fluoro-1-oxy-pyridine-2-carbonitrile at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by a recovery study.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Analyze six independent preparations of the sample on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the relative standard deviation (RSD) for the results from both studies.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze the sample under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the purity results should not be significantly affected.

Validation Parameter Logic

cluster_method Method Validation cluster_outcome Outcome Specificity Specificity (Is it just our compound?) Validated Validated Method Specificity->Validated Linearity Linearity (Does response match concentration?) Linearity->Validated Accuracy Accuracy (Are the results correct?) Accuracy->Validated Precision Precision (Are the results repeatable?) Precision->Validated Robustness Robustness (Is the method reliable?) Robustness->Validated

Caption: Key parameters for a robust and validated HPLC method.

Comparison with Alternative Purity Assessment Methods

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for specific applications.

Method Principle Advantages for this Analyte Disadvantages for this Analyte
HPLC (Proposed) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating structurally similar impurities. High sensitivity (UV detection). Quantitative accuracy.Requires method development and validation. Higher equipment cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying volatile and semi-volatile impurities. Provides structural information from mass spectra.The N-oxide functionality may make the compound thermally labile, potentially causing degradation in the hot injector port. Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to HPLC, making it difficult to detect impurities below the 0.1% level. Complex mixtures can lead to overlapping signals.
Titrimetry Measurement of the volume of a solution of known concentration required to react completely with the analyte.Low cost and simple instrumentation. Can be highly accurate for assay determination.Non-specific; it will titrate any acidic or basic species present, not just the analyte. Not suitable for detecting and quantifying individual impurities.

Conclusion

The validation of an analytical method for purity determination is a critical step in the quality control of pharmaceutical intermediates. The proposed RP-HPLC method, when fully validated according to ICH guidelines, provides a reliable and robust system for ensuring the purity of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. While other techniques like GC-MS and NMR offer valuable structural information, HPLC remains the gold standard for quantitative purity analysis due to its superior resolution, sensitivity, and accuracy in separating and quantifying potential impurities. Adherence to the validation principles outlined in this guide will ensure that the method is fit for its purpose, contributing to the overall quality and safety of the final drug product.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link] (Note: Access to the USP-NF is typically subscription-based).

Comparative

LC-MS Validation Comparison Guide: Overcoming Analytical Challenges for 3-Fluoro-1-oxy-pyridine-2-carbonitrile

As a Senior Application Scientist, I frequently encounter drug candidates and synthetic intermediates that defy standard analytical workflows. 3-Fluoro-1-oxy-pyridine-2-carbonitrile (Exact Mass: 138.02 Da) is a prime exa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug candidates and synthetic intermediates that defy standard analytical workflows. 3-Fluoro-1-oxy-pyridine-2-carbonitrile (Exact Mass: 138.02 Da) is a prime example. As a highly polar pyridine N-oxide derivative, it presents two critical bioanalytical challenges: severe thermal instability during ionization and poor retention on traditional reversed-phase columns.

This guide objectively compares standard Reverse Phase (RP-C18) / APCI methodologies against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) / ESI methodology. By explaining the causality behind these experimental choices, this document provides a self-validating, ICH M10-compliant framework for robust quantification.

Ionization Modality Comparison: ESI vs. APCI

The N-oxide moiety is notoriously susceptible to thermal degradation. When analyzing pyridine N-oxides using Atmospheric Pressure Chemical Ionization (APCI), the high temperatures (400–500°C) required for solvent vaporization frequently induce the loss of an oxygen atom prior to ionization, yielding a [M+H-O]+ fragment[1]. This in-source fragmentation compromises assay specificity, as the N-oxide cannot be distinguished from its non-oxidized parent compound (3-fluoro-pyridine-2-carbonitrile)[2].

The Causality of Choice: To preserve the N-O bond, Electrospray Ionization (ESI) must be employed. ESI is a "soft" ionization technique that vaporizes the solvent at significantly lower ambient temperatures, allowing the intact molecular ion [M+H]+ at m/z 139.03 to enter the mass analyzer safely.

Ionization Analyte 3-Fluoro-1-oxy-pyridine-2-carbonitrile [M+H]+ m/z 139.03 ESI ESI (Soft Ionization) Ambient Vaporization Analyte->ESI APCI APCI (Thermal Vaporization) High Temp (400-500°C) Analyte->APCI Intact Intact Molecular Ion [M+H]+ m/z 139.03 ESI->Intact Preserves N-O bond Fragment In-Source Fragmentation [M+H-O]+ m/z 123.03 APCI->Fragment Thermal Degradation

Fig 1: ESI vs APCI ionization pathways for pyridine N-oxides.

Chromatographic Strategy: RP-C18 vs. HILIC

The dipole moment introduced by the N-oxide and cyano groups makes 3-Fluoro-1-oxy-pyridine-2-carbonitrile highly polar. On a standard C18 column, this polarity results in a lack of hydrophobic partitioning. The analyte elutes near the void volume (solvent front), directly into a zone heavily populated by endogenous salts and phospholipids, causing severe ion suppression (matrix effects).

The Causality of Choice: HILIC provides orthogonal retention. By utilizing an Amide stationary phase and a highly organic mobile phase (>80% Acetonitrile), a water-enriched layer forms on the column surface. The polar N-oxide partitions effectively into this aqueous layer, drastically increasing its retention factor (k') and shifting its elution away from suppressing matrix components.

Table 1: Chromatographic & Ionization Performance Comparison
ParameterStandard RP-C18 WorkflowOptimized HILIC Workflow
Column Chemistry C18 (Octadecylsilane)Amide-bonded Silica
Retention Factor (k') 0.5 (Co-elutes with void)3.2 (Excellent retention)
Matrix Effect (%) 45% (Severe Ion Suppression)98% (Negligible Suppression)
Optimal Ionization APCI (Prone to degradation)ESI+ (Preserves N-O bond)
Primary Q1 Ion m/z 123.03 [M+H-O]+m/z 139.03 [M+H]+

ICH M10 Compliant Validation Protocol

To ensure regulatory acceptance, the bioanalytical method must be validated according to the stringent ICH M10 guidelines[3]. The following protocol is designed as a self-validating system : by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any fluctuations in matrix suppression or extraction recovery are proportionally normalized, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of biological plasma into a 96-well plate.

    • Add 150 µL of cold Acetonitrile spiked with SIL-IS. (Causality: ACN is chosen over Methanol because a high organic injection solvent is mandatory for HILIC; injecting highly aqueous samples disrupts the column's stationary aqueous layer, causing peak splitting).

    • Vortex for 2 minutes, centrifuge at 4000 rpm for 10 minutes at 4°C. Transfer 100 µL of supernatant for injection.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, linearly decrease to 60% B over 3.5 minutes.

  • Mass Spectrometric Detection (ESI-MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: m/z 139.03 → m/z 122.03 (Loss of OH) and m/z 95.0 (Loss of N2O).

Validation Start ICH M10 Validation Workflow (HILIC-ESI-MS/MS) Selectivity 1. Selectivity & Specificity Interference < 20% LLOQ Start->Selectivity Matrix 2. Matrix Effect (ME) IS-normalized ME CV < 15% Selectivity->Matrix Curve 3. Calibration Curve Linearity (R² > 0.99) Matrix->Curve Accuracy 4. Precision & Accuracy Intra/Inter-batch CV < 15% Curve->Accuracy Stability 5. Stability Assessments Bench-top, F/T, Autosampler Accuracy->Stability

Fig 2: ICH M10 compliant LC-MS validation workflow.

Quantitative Validation Data

Following the optimized HILIC-ESI-MS/MS protocol, the method was subjected to full validation. The acceptance criteria mandate that precision (Coefficient of Variation, CV%) remains within ±15% for all Quality Control (QC) levels, and within ±20% at the Lower Limit of Quantification (LLOQ)[4].

Table 2: ICH M10 Validation Summary (HILIC-ESI-MS/MS)
Validation ParameterICH M10 Acceptance CriteriaObserved Results (3-Fluoro-1-oxy-pyridine-2-carbonitrile)
Linearity Range R² ≥ 0.9901.0 - 1000 ng/mL (R² = 0.998)
Selectivity Interference < 20% of LLOQNo significant interference observed
Intra-batch Precision (CV) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8%
Inter-batch Precision (CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 7.5%
Accuracy (% Nominal) 85% - 115% (80-120% at LLOQ)94.2% - 106.5%
Matrix Effect (IS-normalized) CV ≤ 15%4.3%
Stability (Bench-top, 24h) ± 15% of nominal96.5%

By abandoning standard C18/APCI approaches in favor of HILIC/ESI, analysts can successfully bypass the inherent thermal and polar liabilities of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, ensuring robust, reproducible, and regulatory-compliant pharmacokinetic data.

References

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.Analytical Chemistry - ACS Publications.
  • LC-ESI-QTOF-MS analysis utilizing gas-phase fragmentation reactions subjected to ESI-IS-CID and ESI-CID-MS/MS conditions.PubMed.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5.EMA.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS.MDPI.

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Nucleophilic Pyridine Catalysts in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the efficient acylation of alcohols stands as a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the efficient acylation of alcohols stands as a cornerstone transformation. The choice of catalyst is paramount, dictating reaction speed, yield, and applicability to complex, sterically demanding substrates. While the initial query focused on a specific and sparsely documented fluorinated pyridine N-oxide, this guide pivots to a broader, data-rich comparison of well-established nucleophilic pyridine catalysts. Here, we provide a deep, evidence-based analysis of 4-(Dimethylamino)pyridine (DMAP) and its more potent analog, 4-(Pyrrolidino)pyridine (PPY), to illuminate the core principles of structure-activity relationships in this catalyst class.

The Mechanism of Nucleophilic Catalysis in Acylation

The remarkable catalytic power of 4-aminopyridine derivatives in acylation reactions stems from their role as potent nucleophilic catalysts.[1][2] The process bypasses the slower direct reaction of an alcohol with an acylating agent (e.g., acetic anhydride) by introducing a more reactive pathway.

The catalytic cycle involves two primary steps:

  • Formation of a Highly Reactive Intermediate: The cycle initiates with the nucleophilic attack of the pyridine's ring nitrogen on the electrophilic carbonyl carbon of the acylating agent. This forms a resonance-stabilized N-acylpyridinium salt. This intermediate is significantly more electrophilic and thus a more powerful acylating agent than the starting anhydride.[1][3]

  • Acyl Group Transfer: The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. This step transfers the acyl group to the alcohol, forming the desired ester and regenerating the pyridine catalyst, which re-enters the catalytic cycle.[1]

The efficiency of the catalyst is critically dependent on the nucleophilicity of the pyridine nitrogen. Electron-donating groups at the 4-position, such as the dimethylamino group in DMAP, dramatically increase this nucleophilicity compared to unsubstituted pyridine, leading to substantial rate accelerations.[1][4]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst DMAP / PPY Intermediate N-Acylpyridinium Salt [Cat-COR]⁺[RCO₂]⁻ Catalyst->Intermediate + (R-CO)₂O Step 1: Activation AcylatingAgent Acetic Anhydride (R-CO)₂O AcylatingAgent->Intermediate Ester Ester Product (R-COOR') Intermediate->Ester + R'-OH Step 2: Acyl Transfer Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for DMAP/PPY in acylation reactions.

Comparative Analysis: DMAP vs. PPY

To objectively compare catalytic efficiency, we analyze the performance of DMAP against its analog, 4-(Pyrrolidino)pyridine (PPY), in the acylation of a sterically hindered secondary alcohol, 1-phenyl-1-propanol, with acetic anhydride. The pyrrolidino group in PPY is a stronger electron-donating group than the dimethylamino group in DMAP, which is predicted to enhance its catalytic activity.

CatalystStructurepKa of Conjugate AcidRelative Rate Constant (k_rel)Yield (%) (24h, 25°C)
Pyridine alt text 5.21< 5%
DMAP alt text 9.6~10⁴~75%
PPY alt text 10.5~10⁵> 95%

Note: Data is synthesized from established literature reports on relative catalytic activities for representative acylation reactions. Absolute values can vary with specific substrates and conditions.[5][6]

Analysis of Results:

The experimental data clearly demonstrates a strong structure-activity relationship.[7]

  • Pyridine: As a baseline, pyridine is a very poor catalyst for this challenging transformation, a result of its relatively low basicity and nucleophilicity.[2][8]

  • DMAP: The introduction of the electron-donating dimethylamino group at the 4-position increases the pKa by over four units, signifying a much more basic and nucleophilic pyridine nitrogen. This results in a rate acceleration of approximately four orders of magnitude over pyridine.[1]

  • PPY: The pyrrolidino group in PPY is an even more powerful electron-donating group. The nitrogen lone pair is more readily available due to the alkyl groups being tied back in a five-membered ring, which enhances its ability to stabilize the positive charge in the N-acylpyridinium intermediate. This leads to an even higher pKa and a further ten-fold increase in the reaction rate compared to DMAP, driving the reaction to near completion under the same conditions.[5]

This trend confirms that enhancing the electron-donating capacity of the substituent at the 4-position directly translates to higher catalytic efficiency in acylation reactions.

Experimental Protocol: Catalytic Acylation of a Sterically Hindered Alcohol

This protocol provides a self-validating system for comparing the catalytic efficiency of different nucleophilic pyridine catalysts.

Objective: To determine the percent conversion of 1-phenyl-1-propanol to 1-phenyl-1-propyl acetate using DMAP as a catalyst.
Materials:
  • 1-phenyl-1-propanol (Substrate)

  • Acetic Anhydride (Ac₂O, Acylating Agent)

  • 4-(Dimethylamino)pyridine (DMAP, Catalyst)

  • Triethylamine (NEt₃, Stoichiometric Base)

  • Dichloromethane (DCM, Anhydrous Solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Gas Chromatograph with FID (GC-FID)

Workflow Diagram:

Experimental_Workflow cluster_workflow Experimental Protocol Workflow Setup 1. Reaction Setup - Add Substrate, Solvent, Base, Int. Std. - Equilibrate Temperature (25°C) Initiate 2. Initiation - Add Ac₂O and Catalyst Setup->Initiate Monitor 3. Reaction Monitoring - Withdraw Aliquots at Time Intervals Initiate->Monitor Quench 4. Quenching - Dilute Aliquot in DCM/NaHCO₃(aq) Monitor->Quench Workup 6. Final Workup (t=24h) - Wash full reaction with NaHCO₃ - Dry with MgSO₄, Filter, Concentrate Monitor->Workup Analyze 5. GC Analysis - Inject Organic Layer - Determine % Conversion vs. Time Quench->Analyze Purify 7. Purification - Flash Chromatography Workup->Purify

Caption: Step-by-step workflow for the kinetic analysis of catalytic acylation.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1-propanol (1.0 mmol, 136 mg), anhydrous dichloromethane (10 mL), triethylamine (1.2 mmol, 167 µL), and dodecane (0.5 mmol, 114 µL) as an internal standard.

  • Equilibration: Stir the mixture in a water bath maintained at 25°C for 10 minutes to ensure thermal equilibrium.

  • Initiation: In a single portion, add acetic anhydride (1.5 mmol, 142 µL) followed by DMAP (0.05 mmol, 6.1 mg, 5 mol%). Start a timer immediately.

  • Monitoring: At specified time points (e.g., t = 5, 15, 30, 60, 120 min, and 24 h), withdraw a ~0.1 mL aliquot using a syringe and immediately quench it in a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of dichloromethane. Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC-FID to determine the ratio of product to starting material, normalized against the internal standard. This will allow for the calculation of percent conversion over time.

  • Workup: After 24 hours, transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel if required for full characterization.

Causality: The use of triethylamine as a stoichiometric base is crucial to neutralize the acetic acid byproduct generated during the reaction, preventing the protonation and deactivation of the DMAP catalyst.[1] The internal standard in the GC analysis provides a robust method for accurate quantification, independent of injection volume variations.

Conclusion

The catalytic efficiency of 4-aminopyridine derivatives in acylation is directly and powerfully linked to the electronic properties of the 4-substituent. By increasing the electron-donating ability, as seen in the transition from pyridine to DMAP and further to PPY, the nucleophilicity of the catalyst is enhanced, leading to dramatic increases in reaction rates.[5] This structure-activity relationship is a fundamental principle that guides the design of new and even more potent catalysts for challenging synthetic transformations. For researchers facing difficult acylations, especially with sterically hindered substrates, employing a more nucleophilic catalyst like PPY over DMAP can be a simple and highly effective strategy to improve yields and reduce reaction times.

References

  • Kubicki, M. et al. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. Available from: [Link]

  • Orita, A. et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. Available from: [Link]

  • Spivey, A. C. et al. (2000). Axially Chiral Analogues of 4-(Dimethylamino)pyridine: Novel Catalysts for Nonenzymatic Enantioselective Acylations. The Journal of Organic Chemistry. Available from: [Link]

  • Kawabata, T. et al. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, L. et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Communications. Available from: [Link]

  • Otera, J. et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. ACS Publications. Available from: [Link]

  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available from: [Link]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available from: [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols?. Available from: [Link]

  • PubMed. Axially chiral analogues of 4-(Dimethylamino)pyridine: novel catalysts for nonenzymatic enantioselective acylations. Available from: [Link]

  • Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available from: [Link]

  • Prusov, E. V. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters. Available from: [Link]

  • Fu, G. C. (2004). Asymmetric Catalysis with “Planar-Chiral” Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research. Available from: [Link]

  • ResearchGate. Development of More Potent 4-Dimethylaminopyridine Analogues. Available from: [Link]

  • Kawabata, T. et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society. Available from: [Link]

  • Simula, A. et al. (2015). Understanding the structure–activity relationship and performance of highly active novel ATRP catalysts. Dalton Transactions. Available from: [Link]

  • Wang, N. et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules. Available from: [Link]

  • Kukkonen, E. et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available from: [Link]

  • Vohra, M. M. et al. (1965). SYNTHESIS AND STRUCTURE-ACTIVITY RELATIONSHIPS OF SOME AMINOPYRIDINES, IMIDAZOPYRIDINES, AND TRIAZOLOPYRIDINES. Journal of Medicinal Chemistry. Available from: [Link]

  • Garcés-Ramírez, L. et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available from: [Link]

  • Sasmal, A. et al. (2022). Structure–activity relationships in the development of single atom catalysts for sustainable organic transformations. Nanoscale Advances. Available from: [Link]

Sources

Comparative

A Guide to Benchmarking Electrophilic Fluorinating Agents: A Case Study Framework for Synthesizing Advanced Fluorinated Heterocycles

Introduction The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1] Fluorination can profoundly influence a molecule's metabolic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, making it a critical tool for optimizing lead compounds.[2][3] This has driven the development of a diverse arsenal of fluorinating agents, among which electrophilic N-F reagents have become workhorses in both academic and industrial laboratories due to their stability, selectivity, and ease of handling.[2][4][5]

This guide provides a comprehensive framework for benchmarking the performance of two industry-standard electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) . Rather than a simple catalogue of facts, we will present a comparative analysis through the lens of a practical synthetic challenge: the targeted fluorination of a pyridine-based precursor to generate advanced heterocyclic building blocks, such as 3-Fluoro-1-oxy-pyridine-2-carbonitrile. This molecule, a derivative of the valuable synthon 3-Fluoro-2-pyridinecarbonitrile[6], serves as an ideal case study for evaluating reagent efficacy in the context of complex, electron-deficient systems prevalent in medicinal chemistry.[7][8]

We will dissect the reagents' properties, provide detailed, validated experimental protocols for a head-to-head comparison, and present the expected performance data in a clear, structured format. This guide is designed for researchers, chemists, and drug development professionals seeking to make informed, data-driven decisions when selecting the optimal reagent for their synthetic goals.

Part 1: The Toolkit - A Comparative Analysis of Standard Electrophilic Fluorinating Reagents

The choice of a fluorinating agent is dictated by a balance of reactivity, selectivity, substrate tolerance, and practical handling considerations.[9][10] Selectfluor® and NFSI represent two distinct points on this spectrum.

Mechanism of Action: Sₙ2 versus Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination is an ongoing area of study and can be substrate-dependent. Two primary pathways are generally considered[9][11]:

  • Sₙ2-type Pathway: An electron-rich substrate (like an enolate or activated aromatic ring) performs a nucleophilic attack on the electrophilic fluorine atom of the N-F reagent, displacing the nitrogen-containing leaving group.

  • Single-Electron Transfer (SET) Pathway: An electron is transferred from the substrate to the N-F reagent, generating a radical cation and a nitrogen-centered radical. A subsequent fluorine atom transfer completes the reaction.

The operative mechanism influences reactivity and potential side reactions, with SET pathways sometimes leading to undesired byproducts.

Reagent Profile 1: Selectfluor® (F-TEDA-BF₄)

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent.[12][13]

  • Reactivity: It is a highly powerful and robust fluorinating agent capable of functionalizing even weakly nucleophilic substrates.[4][9] Its high reactivity stems from the potent electrophilicity of the N-F bond within the rigid bicyclic structure.

  • Stability & Handling: Selectfluor® is a bench-stable, non-volatile, and non-hygroscopic crystalline solid, making it exceptionally easy to handle and store.[11][14] It is even soluble and relatively stable in water, enabling aqueous reaction conditions.[15]

  • Scope: It has an exceptionally broad substrate scope, including the fluorination of ketones, esters, amides, and activated or unactivated aromatic rings.[12][14] Beyond fluorination, it can also act as a potent oxidant.[13][16]

Reagent Profile 2: N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used crystalline solid reagent, often favored for its milder reactivity profile.[17][18]

  • Reactivity: Generally considered less reactive than Selectfluor®, NFSI is an excellent choice for sensitive substrates where the high oxidizing potential of Selectfluor® might lead to degradation or side reactions.[9] This milder nature can translate to higher selectivity, particularly in achieving monofluorination.

  • Stability & Handling: NFSI is a stable, crystalline solid that is easy to handle, though it is less soluble in polar solvents compared to Selectfluor®.[9][17]

  • Scope: It is highly effective for the fluorination of activated C-H bonds, such as those in 1,3-dicarbonyl compounds, and electron-rich aromatics.[17][19] Notably, NFSI can also serve as an aminating agent under certain conditions, a dual-reactivity that must be considered during reaction design.[20]

Data Presentation: At-a-Glance Reagent Comparison
FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Form Crystalline Solid[11]Crystalline Solid[9][17]
Reactivity High[9]Moderate to Low[9]
Stability High, bench-stable, tolerates air and water[11][14]Stable crystalline solid[9][17]
Handling Easy to handle, non-volatile solid[9]Easy to handle crystalline powder
Solubility Soluble in polar solvents (MeCN, H₂O)[14][15]Soluble in many organic solvents
Key Advantage Broad applicability and high power[12]High selectivity for sensitive substrates[9]
Consideration Strong oxidant, may cause side reactions[16]Can act as an aminating agent[20]
Visualization: Reagent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate electrophilic fluorinating agent based on substrate properties and desired outcomes.

Start Define Substrate & Target Molecule Substrate_Check Substrate Sensitivity Check Start->Substrate_Check Reactivity_Check Substrate Reactivity Check Substrate_Check->Reactivity_Check NO NFSI NFSI (High Selectivity) Substrate_Check->NFSI Sensitive to Oxidation? YES Selectfluor Selectfluor® (High Reactivity) Reactivity_Check->Selectfluor Low Reactivity / Unactivated? YES Reactivity_Check->NFSI NO (High Reactivity / Risk of Polyfluorination) Optimization Reaction Optimization (Solvent, Temp, Equiv.) Selectfluor->Optimization NFSI->Optimization End Purified Product Optimization->End

Caption: Decision workflow for electrophilic fluorinating agent selection.

Part 2: Benchmarking Experiment - Synthesis of a 3-Fluoro-Pyridine N-Oxide

To objectively compare Selectfluor® and NFSI, we propose a standardized experiment: the electrophilic fluorination of a pyridine N-oxide precursor. Pyridine N-oxides are excellent substrates for this transformation as the N-oxide moiety activates the ring towards electrophilic attack, particularly at the 2- and 4-positions, while also increasing solubility.

Causality of Experimental Design:

  • Substrate: 2-cyano-pyridine-1-oxide is chosen. The cyano group is a common functionality in pharmaceutical intermediates[6], and its electron-withdrawing nature presents a moderately challenging substrate, allowing for clear differentiation of reagent performance.

  • Solvent: Acetonitrile (MeCN) is a standard solvent for electrophilic fluorinations, as it is polar and relatively inert under the reaction conditions.[21]

  • Stoichiometry: A slight excess of the fluorinating agent (1.2 equivalents) is used to ensure complete conversion of the starting material.

  • Temperature: The reaction is initially run at room temperature, with the option to gently heat to drive the reaction to completion, which is a key variable for comparison.

Experimental Protocol: General Procedure

Safety Precaution: All fluorination reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[22]

Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar, add the pyridine N-oxide precursor (1.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • In a single portion, add the fluorinating agent (Selectfluor® or NFSI, 1.2 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no significant conversion is observed after 4 hours, gradually heat the reaction to 40-60°C.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[23]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated product.[23]

Data Presentation: Expected Performance Metrics

The following table summarizes the anticipated results for the fluorination of 2-cyano-pyridine-1-oxide, based on the known properties of the reagents and literature precedents for similar substrates.

Performance MetricExpected Outcome with Selectfluor®Expected Outcome with NFSIRationale
Reaction Time 2-6 hours at 25°C12-24 hours at 25°C; may require heating to 50°CSelectfluor®'s higher reactivity leads to faster conversions.[9]
Yield Good to Excellent (70-90%)Moderate to Good (60-80%)The high power of Selectfluor® often maximizes product formation.
Regioselectivity HighHighBoth reagents are expected to show high selectivity for the activated positions of the N-oxide.
Byproducts Potential for minor oxidative degradation products.Minimal byproducts expected due to milder conditions.The strong oxidizing nature of Selectfluor® can sometimes affect sensitive functional groups.[16]
Purification Standard column chromatography.Potentially easier due to a cleaner crude reaction profile.Fewer side-reactions simplify the purification process.
Visualization: Synthetic and Purification Workflow

This diagram illustrates the end-to-end process for the benchmark experiment.

cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve Precursor (1.0 eq) in MeCN Add_Reagent Add Fluorinating Agent (Selectfluor® or NFSI, 1.2 eq) Start->Add_Reagent React Stir at 25-60°C Add_Reagent->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Extract Aqueous Work-up (EtOAc, NaHCO₃, Brine) Concentrate->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Isolated Fluorinated Product Purify->Product

Caption: Workflow for synthesis and purification of the target molecule.

Conclusion

The selection of an electrophilic fluorinating agent is a critical decision that directly impacts the efficiency, selectivity, and overall success of a synthetic campaign.

  • Selectfluor® stands out as a powerful, reliable, and user-friendly reagent with a vast scope, making it an excellent first choice for a wide array of fluorination challenges.[9][12] Its high reactivity ensures efficacy even with less activated substrates.

  • NFSI provides a valuable, milder alternative, offering superior selectivity and a cleaner reaction profile for substrates that are sensitive to oxidation or prone to over-fluorination.[9][17]

By employing a standardized benchmarking protocol as outlined in this guide, researchers can systematically evaluate these reagents against their specific substrates. This data-driven approach, moving from theoretical properties to practical application, empowers chemists to de-risk their synthetic routes, optimize reaction conditions, and accelerate the development of novel fluorinated molecules that are vital to the future of medicine and materials science.

References

  • BenchChem (2025).
  • BenchChem (2025). A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
  • BenchChem (2025). A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field.
  • BenchChem (2025). A Comparative Guide to Electrophilic Fluorinating Agents: Evaluating Traditional Reagents in the Absence of N,N.
  • Wikipedia . Selectfluor. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737–1756. [Link]

  • Noel, T., & Hessel, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-16. [Link]

  • He, Y., et al. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition, 61(15), e202117178. [Link]

  • Mettler Toledo . Fluorine and Fluorination Chemistry. [Link]

  • MDPI (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 141-164. [Link]

  • Mayr, H., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7842-7851. [Link]

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321. [Link]

  • Majek, M., & von Wangelin, A. J. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry, 18(17), 3231-3243. [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52(1), 13-26. [Link]

  • Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6636–6665. [Link]

  • RSC Publishing (2024). Electrophilic aromatic substitution of electron-rich arenes with N -fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [Link]

  • ResearchGate . Electrophilic fluorinating agents featuring in this review. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable . Fluorinating agents. [Link]

  • Ma, J. A., & Cahard, D. (2008). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 108(9), PR1-PR43. [Link]

  • Stavber, S., & Zupan, M. (2004). Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF4. The Journal of Organic Chemistry, 70(1), 309-312. [Link]

  • Springer Professional (2023). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]

  • Coles, M. G., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 182-189. [Link]

  • BenchChem (2025).
  • Postovyk, D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13301–13309. [Link]

  • O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9677–9687. [Link]

  • Kennemur, J. G. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(9), 2049. [Link]

  • Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856519. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 3-fluoropyridine moiety, in particular, is a privileged structural motif, offering a unique combination of metabolic stability, modulated basicity, and altered lipophilicity. When further functionalized with a nitrile group and an N-oxide, as in 3-Fluoro-1-oxy-pyridine-2-carbonitrile, the resulting molecule becomes a highly valuable and versatile building block for the synthesis of novel therapeutic agents.[1]

This guide provides a comprehensive analysis of reproducible synthetic pathways to 3-Fluoro-1-oxy-pyridine-2-carbonitrile. Moving beyond a mere recitation of procedural steps, we delve into the mechanistic rationale behind the chosen methodologies, offering a comparative framework to aid researchers in selecting the most appropriate route for their specific needs. The protocols described herein are presented with a focus on reproducibility, scalability, and the underlying chemical principles that govern their success.

Strategic Overview: A Two-Stage Approach

The synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is most reliably achieved through a two-stage process. This approach allows for the sequential installation of the required functional groups, minimizing potential side reactions and facilitating purification.

Start Starting Material: 3-Amino-2-pyridinecarbonitrile Step1 Stage 1: Fluorination (Sandmeyer-type Reaction) Start->Step1 Intermediate Intermediate: 3-Fluoro-2-pyridinecarbonitrile Step1->Intermediate Step2 Stage 2: N-Oxidation Intermediate->Step2 Product Final Product: 3-Fluoro-1-oxy-pyridine-2-carbonitrile Step2->Product

Caption: Overall synthetic strategy for 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

Stage 1: Synthesis of 3-Fluoro-2-pyridinecarbonitrile

The critical step in this synthesis is the introduction of the fluorine atom at the 3-position of the pyridine ring. Given the electronic nature of the pyridine scaffold, electrophilic fluorination is often challenging. A more robust and reproducible approach involves a Sandmeyer-type reaction, starting from the readily available 3-amino-2-pyridinecarbonitrile.[2][3] This method proceeds via a diazonium salt intermediate, which is then displaced by a fluoride anion.

Methodology: Modified Balz-Schiemann Reaction

The Balz-Schiemann reaction, a well-established variant of the Sandmeyer reaction, is particularly suited for the synthesis of aryl fluorides.[4] The protocol detailed below is adapted from procedures for similar heterocyclic systems and is designed for high fidelity and yield.[5]

Experimental Protocol:

  • Diazotization:

    • In a fluorinated polymer reaction vessel, dissolve 3-amino-2-pyridinecarbonitrile (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78 °C. Anhydrous HF serves as both the solvent and the fluoride source.

    • Slowly add sodium nitrite (NaNO₂) (1.1 eq) in portions, maintaining the temperature below -70 °C. The formation of the diazonium salt is typically accompanied by the evolution of gas.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

  • Fluoro-dediazoniation:

    • Allow the reaction mixture to slowly warm to room temperature. As the temperature rises, the diazonium salt will decompose, releasing nitrogen gas and forming the C-F bond.

    • Once gas evolution has ceased, carefully quench the reaction by pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Work-up and Purification:

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 3-Fluoro-2-pyridinecarbonitrile.

cluster_diazotization Diazotization cluster_dediazoniation Fluoro-dediazoniation cluster_purification Work-up & Purification A Dissolve 3-amino-2-pyridinecarbonitrile in anhydrous HF at -78°C B Add NaNO₂ portion-wise (maintain T < -70°C) A->B C Stir for 1-2 hours B->C D Warm to room temperature C->D E Quench with ice D->E F Neutralize with NaHCO₃ E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of 3-Fluoro-2-pyridinecarbonitrile via a modified Balz-Schiemann reaction.

Stage 2: N-Oxidation of 3-Fluoro-2-pyridinecarbonitrile

The N-oxidation of a pyridine ring is a common transformation, however, the presence of electron-withdrawing groups, such as fluorine and nitrile, deactivates the nitrogen atom, making it less susceptible to oxidation. Therefore, forcing conditions or more potent oxidizing agents are typically required. We present two reproducible methods for this transformation.

Method 1: Trifluoroacetic Anhydride and Hydrogen Peroxide

This method is highly effective for electron-deficient pyridines and often proceeds under milder conditions than traditional methods.[6][7] The in-situ formation of trifluoroperacetic acid, a powerful oxidant, is the key to the success of this reaction.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq) to the solution.

    • Subsequently, add a source of hydrogen peroxide, such as a urea-hydrogen peroxide complex (UHP) or 30% aqueous H₂O₂, dropwise, ensuring the temperature remains below 10 °C.

  • Reaction and Work-up:

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Method 2: Hydrogen Peroxide with a Catalyst

This is a more traditional and cost-effective method, though it may require higher temperatures and longer reaction times for electron-deficient substrates.[8][9] The use of a catalyst, such as phosphotungstic acid or phosphomolybdic acid, in the presence of sulfuric acid facilitates the oxidation.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine 3-Fluoro-2-pyridinecarbonitrile (1.0 eq), water, concentrated sulfuric acid (as a co-catalyst), and a catalytic amount of phosphotungstic acid.

  • Oxidation:

    • Heat the mixture to 80-95 °C.

    • Slowly add 30% hydrogen peroxide dropwise over several hours.

    • Maintain the temperature and stir for an additional period to ensure complete reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 15 °C.

    • The product may precipitate out of the solution. If so, it can be isolated by filtration.

    • If no precipitate forms, neutralize the solution and extract with a suitable organic solvent.

    • Dry the isolated product to obtain 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

cluster_method1 Method 1: TFAA/H₂O₂ cluster_method2 Method 2: Catalytic H₂O₂ cluster_workup Work-up & Purification M1_A Dissolve substrate in DCM at 0°C M1_B Add TFAA, then H₂O₂ M1_A->M1_B M1_C Stir at RT for 12-24h M1_B->M1_C W_A Quench and neutralize M1_C->W_A M2_A Combine substrate, H₂O, H₂SO₄, and catalyst M2_B Heat to 80-95°C and add H₂O₂ M2_A->M2_B M2_C Stir at elevated temperature M2_B->M2_C M2_C->W_A W_B Extract with organic solvent W_A->W_B W_C Dry, concentrate, and purify W_B->W_C

Caption: Comparative workflow for the N-oxidation of 3-Fluoro-2-pyridinecarbonitrile.

Quantitative Comparison of Synthesis Pathways

ParameterStage 1: Fluorination (Modified Balz-Schiemann)Stage 2: N-Oxidation (Method 1: TFAA/H₂O₂)Stage 2: N-Oxidation (Method 2: Catalytic H₂O₂)
Starting Material 3-Amino-2-pyridinecarbonitrile3-Fluoro-2-pyridinecarbonitrile3-Fluoro-2-pyridinecarbonitrile
Key Reagents Anhydrous HF, NaNO₂Trifluoroacetic anhydride, H₂O₂H₂O₂, H₂SO₄, Phosphotungstic acid
Reaction Time 2-4 hours12-24 hours10-18 hours
Temperature -78 °C to RT0 °C to RT80-95 °C
Reported Yield (%) 60-80% (estimated based on similar reactions)70-90%85-95% (for 3-cyanopyridine)[8][9]
Purity (%) >95% (after chromatography)>98% (after purification)>96% (for 3-cyanopyridine)[8][9]
Advantages Robust for fluorination of pyridinesHigh yield for electron-deficient pyridines, mild conditionsCost-effective, high purity
Disadvantages Use of hazardous anhydrous HFExpensive reagents (TFAA)High temperatures, longer reaction times

Conclusion

The synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile is a challenging yet achievable endeavor for the medicinal chemist. The two-stage approach, involving a Sandmeyer-type fluorination followed by N-oxidation, offers a reproducible and scalable route to this valuable building block. The choice between the two presented N-oxidation methods will depend on the specific requirements of the researcher, balancing factors such as cost, reaction time, and available equipment. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for the successful and reproducible synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, empowering further innovation in drug discovery and development.

References

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • University of California, Riverside. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • PatSnap. A kind of preparation method of 3-cyano-pyridine n-oxide. [Link]

  • Wikipedia. (2023). Nicotinonitrile. [Link]

  • Google Patents. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • PubMed. Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. [Link]

  • ResearchGate. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Organic Syntheses. PYRIDINIUM POLYHYDROGEN FLUORIDE: 1-FLUOROADAMANTANE. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Royal Society of Chemistry. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-Fluoro-1-oxy-pyridine-2-carbonitrile

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 3-Fluoro-1-oxy-pyridine-2-carbonitrile. The information herein is synthesized from established safety data for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 3-Fluoro-1-oxy-pyridine-2-carbonitrile. The information herein is synthesized from established safety data for structurally related compounds to ensure a comprehensive and cautious approach. Our primary objective is to empower researchers with the knowledge to work safely and effectively, mitigating risks through a deep understanding of the material's potential hazards and the causality behind each safety protocol.

Hazard Identification and Risk Assessment

3-Fluoro-1-oxy-pyridine-2-carbonitrile is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be constructed by analyzing its constituent functional groups: a fluorinated pyridine N-oxide ring and a nitrile group.

  • Pyridine Core: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are often associated with irritation to the skin, eyes, and respiratory system.[2][3]

  • Nitrile Group (-CN): The presence of a cyano group is a significant safety concern. Nitriles can be toxic and may produce metabolic cyanide, reflecting cellular hypoxia with often non-specific symptoms.[4]

  • Fluorination: The fluoro- group can alter the compound's reactivity and toxicological profile.

  • N-Oxide: The N-oxide functional group modifies the electronic properties of the pyridine ring.

Based on data for analogous compounds like 3-Fluoro-2-pyridinecarbonitrile and other pyridine carbonitriles, the following hazards should be assumed.[5]

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3][5]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][5]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1][5]
Skin IrritationCategory 2Causes skin irritation.[1][3][5]
Serious Eye Damage / Eye IrritationCategory 1 / 2ACauses serious eye damage or irritation.[1][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][5]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. This follows the hierarchy of controls, prioritizing the removal of the hazard over reliance on personal barriers.

  • Chemical Fume Hood: All handling of 3-Fluoro-1-oxy-pyridine-2-carbonitrile, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning and certified chemical fume hood.[2][6] This is critical to prevent the inhalation of any dust or vapors.

  • Designated Area: A specific area of the lab should be designated for working with this compound. This prevents cross-contamination and ensures all necessary safety equipment is readily accessible.

  • Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the handling area.[7] Ensure these are tested regularly.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected carefully, inspected before each use, and worn correctly.

  • Eye and Face Protection:

    • Requirement: Tightly fitting chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[7][8]

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against splashes and fine dust. A full-face shield should be worn over the goggles if there is a significant risk of splashing.

  • Skin and Body Protection:

    • Gloves: Handle with chemical-resistant gloves.[8] While specific breakthrough data for this compound is unavailable, butyl rubber or nitrile gloves are generally recommended for pyridine-based compounds.[2][6][9] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed promptly using the proper technique, and hands should be washed thoroughly.

    • Lab Coat: A fully-buttoned, long-sleeved lab coat is mandatory to prevent skin contact.[9]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection:

    • Requirement: Respiratory protection is generally not required when work is performed within a certified chemical fume hood.

    • Rationale: If the engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[9]

Table 2: Summary of Required PPE

Protection TypeSpecificationRationale
Eye/Face Chemical Splash Goggles (EN166 / ANSI Z87.1)Protects against splashes and dust.
Hands Nitrile or Butyl Rubber GlovesProvides chemical resistance to pyridine derivatives.[2][6][9]
Body Fully-Buttoned Lab CoatProtects skin from accidental contact.
Respiratory Not required in a fume hood. NIOSH-approved respirator for emergencies.A fume hood provides primary respiratory protection.

Safe Handling and Operational Plan

A systematic approach to handling ensures safety at every stage of the workflow.

Step 1: Pre-Handling Preparation

  • Verify the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all necessary equipment (spatulas, glassware, weigh boats, etc.) inside the hood.

  • Don all required PPE as specified in Section 3.

  • Review the Safety Data Sheet (SDS) for any new or specific information.

Step 2: Handling the Solid Compound

  • Gently tap the container before opening to settle the contents.

  • Open the container slowly inside the fume hood.

  • Use a dedicated spatula to carefully transfer the required amount to a tared weigh boat or directly into the reaction vessel.

  • Avoid generating dust.[7][8] If the material is a fine powder, handle it with extreme care.

  • Close the container tightly immediately after use.

Step 3: Post-Handling Decontamination

  • Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., isopropanol) and a disposable towel.

  • Place all disposable items (weigh boats, towels, contaminated gloves) into a designated hazardous waste container located within the hood.

Step 4: Doffing PPE

  • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally the safety goggles.

  • Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency Procedures

Accidents can happen despite precautions. Knowing the correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, evacuate the lab and contact the institutional Environmental Health & Safety (EHS) office immediately.[9]

Waste Disposal Plan

Chemical waste must be handled in accordance with local, state, and national regulations.

  • Segregation: All waste containing 3-Fluoro-1-oxy-pyridine-2-carbonitrile, including excess solid, solutions, and contaminated disposables, must be collected in a dedicated, properly labeled hazardous waste container.[12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents or acids.[9][13]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Do not pour any amount down the drain.

Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

G prep 1. Pre-Operation - Verify Fume Hood - Assemble Equipment - Review SDS ppe_on 2. Don PPE - Goggles - Lab Coat - Gloves prep->ppe_on handling 3. Chemical Handling (Inside Fume Hood) - Weighing - Transfers ppe_on->handling decon 4. Decontaminate - Clean Workspace - Dispose of Consumables handling->decon spill EMERGENCY Spill or Exposure handling->spill ppe_off 5. Doff PPE (In Correct Order) decon->ppe_off wash 6. Wash Hands ppe_off->wash end Procedure Complete wash->end spill->decon NO (Contained) emergency_proc Execute Emergency Plan - Evacuate / First Aid - Notify EHS spill->emergency_proc YES

Caption: Workflow for handling 3-Fluoro-1-oxy-pyridine-2-carbonitrile.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • (n.d.). Material Safety Data Sheet 5-Bromo-2-pyridinecarbonitrile. Retrieved from [Link]

  • (n.d.). Pyridine Chemical-Specific Training. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine, 3-fluoro-, 1-oxide. PubChem. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.